This is an in-depth technical guide on 2-Hydrazino-1,5-dimethyl-1H-imidazole , a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical scaffolds. Executive Summary & Compound Identity...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on 2-Hydrazino-1,5-dimethyl-1H-imidazole , a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical scaffolds.
Executive Summary & Compound Identity
2-Hydrazino-1,5-dimethyl-1H-imidazole is a nucleophilic heterocyclic intermediate primarily utilized in the design of fused nitrogenous systems (e.g., triazoloimidazoles) and as a linker in kinase inhibitor discovery (specifically Tyk2 and USP7 inhibitors).
Unlike stable commodity chemicals, this hydrazine derivative is often generated in situ or synthesized as a transient intermediate due to the oxidative instability of the hydrazinyl group on the electron-rich imidazole ring. Researchers typically procure the stable 2-bromo or 2-mercapto precursors for conversion.
Chemical Identification
Property
Detail
Systematic Name
1-(1,5-dimethyl-1H-imidazol-2-yl)hydrazine
Molecular Formula
C₅H₁₀N₄
Molecular Weight
126.16 g/mol
CAS Number (Hydrazine)
Not widely indexed in public registries; typically custom-synthesized.
CAS Number (Precursor A)
235426-31-0 (2-Bromo-1,5-dimethyl-1H-imidazole)
CAS Number (Precursor B)
35170-78-6 (1,5-Dimethyl-1H-imidazole-2-thione)
SMILES
CN1C(NN)=NC=C1C
Chemical Synthesis & Production
The synthesis of 2-hydrazino-1,5-dimethyl-1H-imidazole follows a Nucleophilic Aromatic Substitution (
) mechanism. The electron-deficient C2 position of the imidazole ring (activated by the adjacent nitrogens) allows for the displacement of a leaving group (halide or thiol) by hydrazine.
Route A: Displacement of 2-Bromo-1,5-dimethylimidazole (Preferred)
This route offers higher purity and easier workup compared to desulfurization methods.
Solvent: Ethanol or n-Butanol (for higher temperature)
Protocol:
Charge: Dissolve 1.0 eq of 2-bromo-1,5-dimethylimidazole in Ethanol (5 mL/mmol).
Addition: Add 5.0–10.0 eq of hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine prevents the formation of the symmetrical bis-imidazole byproduct.
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the starting bromide.
Workup:
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.
Critical Step: The residue is often an unstable oil. It should be used immediately in the next step (e.g., cyclization) or converted to a hydrochloride salt (using HCl/Dioxane) for storage.
Yield Expectation: 75–85% (crude).
Route B: Desulfurization of 2-Mercapto-1,5-dimethylimidazole
Used when the thiol precursor (CAS 35170-78-6) is more accessible. This method requires activation of the sulfur atom.
Protocol:
S-Methylation: React 2-mercapto-1,5-dimethylimidazole with Methyl Iodide (
) and in acetone to form the 2-(methylthio)-1,5-dimethylimidazole intermediate.
Substitution: Reflux the S-methyl intermediate with hydrazine hydrate in ethanol. The methanethiol (
) byproduct is gaseous and drives the equilibrium forward.
Synthesis Logic Diagram
Figure 1: Synthetic pathways for the generation of the 2-hydrazino scaffold from commercial precursors.
Physicochemical Properties
As a free base, the compound is prone to oxidation. Data below typically refers to the freshly prepared free base or its stable hydrochloride salt.
Property
Value (Predicted/Experimental)
Appearance
Pale yellow oil (Free Base) / Off-white solid (HCl Salt)
Solubility
Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM.
pKa (Hydrazine)
~3.5 (The terminal hydrazine is less basic due to conjugation)
pKa (Imidazole N3)
~7.0 (Protonation occurs first at the ring nitrogen)
Stability
Hygroscopic. Sensitive to air oxidation (forms azo/dimers). Store under Argon at -20°C.
Applications in Drug Discovery
The 2-hydrazino-1,5-dimethylimidazole moiety serves as a critical "hinge" or "linker" in medicinal chemistry.
A. Tyk2 and Kinase Inhibition
In the development of Tyk2 (Tyrosine Kinase 2) inhibitors , the imidazole ring acts as a bioisostere for other 5-membered heterocycles. The hydrazine group is often condensed with aldehydes or ketones to form hydrazones , or cyclized to form triazolo[4,3-a]imidazoles .
Mechanism:[1][2][3] The 1,5-dimethyl substitution pattern locks the conformation of the inhibitor, preventing free rotation and enhancing binding affinity to the ATP-binding pocket of the kinase.
B. Scaffold Construction (Triazolo-fused systems)
The primary utility of this hydrazine is its conversion into fused tricyclic systems via condensation with carboxylic acids or ortho-esters.
Reaction: 2-Hydrazino-imidazole +
1,2,4-Triazolo[4,3-a]imidazole .
Utility: These fused systems are widely explored for GABA-A receptor modulation and anti-inflammatory activity.
Experimental Workflow: Tyk2 Inhibitor Synthesis
Figure 2: Application of the hydrazine building block in synthesizing fused bioactive cores.
Analytical Profiling & Quality Control
To validate the identity of the synthesized 2-hydrazino-1,5-dimethyl-1H-imidazole:
¹H NMR (DMSO-d₆):
2.15 ppm (s, 3H, C5-CH₃ )
3.45 ppm (s, 3H, N1-CH₃ )
6.40 ppm (s, 1H, C4-H )
4.0–5.0 ppm (br s, 3H, -NH-NH₂ , exchangeable with )
Mass Spectrometry (ESI+):
Calculated
Common fragment: Loss of hydrazine (
) or methyl groups.
HPLC Purity Check:
Column: C18 Reverse Phase
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
Note: The hydrazine is polar and will elute early; use ion-pairing agents if retention is poor.
Safety & Handling (MSDS Highlights)
Hazards: Hydrazine derivatives are potential carcinogens and sensitizers .
H-Statements: H301 (Toxic if swallowed), H317 (May cause allergic skin reaction), H351 (Suspected of causing cancer).
Handling:
Always handle in a fume hood.
Quench excess hydrazine with bleach (sodium hypochlorite) before disposal.
Avoid contact with strong oxidizers (risk of exothermic decomposition).
References
ChemicalBook. (2025). 2-Bromo-1,5-dimethylimidazole Product Entry (CAS 235426-31-0). Retrieved from
Google Patents. (2020). WO2020112937A1 - Tyk2 inhibitors and uses thereof. (Describes the use of 1,5-dimethylimidazole intermediates). Retrieved from
PubChem. (2025). 2-Hydrazinyl-1H-imidazole (Analog Reference).[1][4] Retrieved from
BenchChem. (2025). Synthesis of 1,5-dimethyl-1H-benzimidazole derivatives. Retrieved from
An In-depth Technical Guide to the Structural and Functional Divergence of 2-Hydrazino-1,5-dimethyl-1H-imidazole and its 1,2-Dimethyl Isomer
Preamble: The Imperative of Isomeric Precision in Imidazole-Based Drug Discovery The imidazole nucleus is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its presence in numerous clinicall...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: The Imperative of Isomeric Precision in Imidazole-Based Drug Discovery
The imidazole nucleus is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its presence in numerous clinically vital drugs and its ability to engage with a wide array of biological targets.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[2][3] This therapeutic versatility stems from the imidazole ring's unique electronic properties, its capacity for hydrogen bonding, and its coordinative potential.[4]
However, the efficacy and selectivity of an imidazole-based therapeutic agent are exquisitely sensitive to its substitution pattern. A minor positional shift of a functional group—isomerism—can profoundly alter the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with target proteins. This guide provides a detailed comparative analysis of two closely related isomers: 2-hydrazino-1,5-dimethyl-1H-imidazole and 1,2-dimethyl-5-hydrazino-1H-imidazole . For researchers in drug development, understanding the distinct characteristics dictated by this isomeric variation is not merely an academic exercise; it is fundamental to rational drug design, synthesis, and characterization.
Part 1: Core Structural Elucidation and Electronic Topography
The fundamental difference between the two isomers lies in the placement of the hydrazino (-NHNH₂) and the second methyl (-CH₃) group on the 1-methyl-1H-imidazole core. This seemingly subtle change instigates a significant redistribution of electron density and alters the molecule's overall stereoelectronic profile.
Isomer A: 2-Hydrazino-1,5-dimethyl-1H-imidazole
N1 Position: Occupied by a methyl group.
C2 Position: Substituted with the electron-donating and nucleophilic hydrazino group.
C5 Position: Substituted with a second methyl group.
The C4 position is occupied by a hydrogen atom.
Isomer B: 1,2-Dimethyl-5-hydrazino-1H-imidazole
N1 Position: Occupied by a methyl group.
C2 Position: Substituted with a second methyl group.
C5 Position: Substituted with the hydrazino group.
The C4 position is occupied by a hydrogen atom.
The strategic placement of these groups dictates the molecule's reactivity and intermolecular interaction potential. The hydrazino group, with its lone pairs of electrons, is a potent hydrogen bond donor and acceptor, as well as a potential metal chelator. Its position directly influences which parts of the molecule can engage with a biological target.
Caption: Comparative 2D structures of the two isomers.
Computational Insights into Electronic Profiles
While specific experimental data for these exact isomers is sparse, we can infer their electronic characteristics using established principles from computational chemistry on related imidazole derivatives.[5][6] Density Functional Theory (DFT) calculations are a standard method for predicting molecular geometries and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[7]
The placement of substituents directly impacts these quantum chemical descriptors:
In Isomer A , the hydrazino group at the C2 position, flanked by two ring nitrogens, will significantly raise the energy of the HOMO, making this site a prime candidate for electrophilic attack and oxidation.
In Isomer B , the hydrazino group at C5 is adjacent to the C4-H and the N1-methyl group. The electron-donating methyl group at C2 will also influence the ring's overall electron density.
These electronic differences are not trivial; they are direct predictors of chemical reactivity, metabolic stability, and the types of non-covalent interactions each isomer can form.
Table 1: Predicted Comparative Electronic and Physicochemical Properties
Property
2-Hydrazino-1,5-dimethyl-1H-imidazole (Isomer A)
1,2-Dimethyl-5-hydrazino-1H-imidazole (Isomer B)
Rationale for Difference
HOMO Energy
Predicted Higher
Predicted Lower
The C2 position is electronically distinct. A hydrazino group here strongly influences the frontier orbitals compared to its placement at C5.
Nucleophilicity
Higher at the exocyclic nitrogen of the hydrazino group
Moderately high, but influenced by adjacent C4-H
The electronic environment at C2 enhances the nucleophilic character of the attached hydrazino group.
Dipole Moment
Predicted to be different
Predicted to be different
The asymmetry of substitution creates a unique vector sum of bond dipoles for each isomer.
Hydrogen Bonding
Strong H-bond donating/accepting capability at C2
Strong H-bond donating/accepting capability at C5
The accessibility of the hydrazino group for intermolecular H-bonding is sterically and electronically different.
Part 2: A Practical Guide to Spectroscopic Differentiation
For the synthetic chemist, unequivocally distinguishing between these two isomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
¹H-NMR Spectroscopy: The Proton Fingerprint
The chemical environment of each proton is unique, leading to a distinct NMR spectrum for each isomer.
Ring Proton (C4-H): This is the most diagnostic signal.
Isomer A: The C4-H is adjacent to the C5-methyl and the N-methylated nitrogen (N1). It will appear as a singlet in a specific region.
Isomer B: The C4-H is adjacent to the C5-hydrazino group and the N-methylated nitrogen (N1). The electron-donating nature and anisotropic effects of the hydrazino group will likely shift this proton's signal relative to Isomer A.
Methyl Protons (-CH₃):
Isomer A: Two distinct singlets are expected: one for the N1-methyl group and one for the C5-methyl group. Their chemical shifts will be influenced by their positions on the heterocyclic ring.
Isomer B: Two distinct singlets are also expected for the N1-methyl and C2-methyl groups. The chemical shift of the C2-methyl will be significantly different from the C5-methyl of Isomer A due to its proximity to two nitrogen atoms.
Hydrazino Protons (-NHNH₂): These signals are often broad and can exchange with deuterium oxide (D₂O). Their chemical shifts can vary with solvent and concentration, but their presence is a key indicator.
¹³C-NMR Spectroscopy: The Carbon Backbone
The carbon signals provide definitive structural confirmation.
C2 Carbon:
Isomer A: This carbon is bonded to the hydrazino group and two nitrogen atoms. It will have a characteristic chemical shift, typically in the 150-160 ppm range.
Isomer B: This carbon is bonded to a methyl group. Its signal will be significantly upfield compared to Isomer A's C2.
C5 Carbon:
Isomer A: Bonded to a methyl group, its chemical shift will be influenced by the adjacent C4-H and N1-methyl.
Isomer B: Bonded to the hydrazino group, its signal will be downfield compared to Isomer A's C5.
Table 2: Predicted Diagnostic NMR Shifts for Isomer Differentiation
Signal
2-Hydrazino-1,5-dimethyl-1H-imidazole (Isomer A)
1,2-Dimethyl-5-hydrazino-1H-imidazole (Isomer B)
¹H Ring Proton (C4-H)
Singlet, ~6.5-7.0 ppm
Singlet, shifted from Isomer A
¹H N1-CH₃
Singlet, ~3.5-3.8 ppm
Singlet, ~3.5-3.8 ppm
¹H C-CH₃
Singlet (at C5), ~2.1-2.4 ppm
Singlet (at C2), ~2.3-2.6 ppm
¹³C C2
~155-165 ppm (attached to -NHNH₂)
~145-155 ppm (attached to -CH₃)
¹³C C4
~120-130 ppm
~115-125 ppm
¹³C C5
~125-135 ppm (attached to -CH₃)
~130-140 ppm (attached to -NHNH₂)
Note: Chemical shifts are estimations and can vary based on solvent and experimental conditions.
Part 3: Synthesis Strategy and Mechanistic Causality
The synthesis of each isomer requires a distinct strategic approach, dictated by the directing effects of the substituents and the choice of starting materials. A self-validating protocol demands that the chosen route leads unambiguously to the desired isomer.
Proposed Synthetic Workflow
A plausible route to these targets involves building the substituted imidazole ring and then introducing the hydrazino group, or vice-versa. The reaction of an appropriately substituted imidazole with hydrazine hydrate is a common method for synthesizing hydrazino-imidazoles.[8]
Caption: Plausible synthetic workflows for precursors and target isomers.
Causality in Synthesis:
For Isomer A (2-Hydrazino): A common strategy involves the displacement of a good leaving group from the C2 position. Starting with a 2-thiol (mercapto) derivative, oxidation to a sulfonic acid creates an excellent leaving group that can be readily displaced by hydrazine.[9] This approach ensures the hydrazino group is introduced specifically at the C2 position.
For Isomer B (5-Hydrazino): Synthesis could proceed from a 5-halo-1,2-dimethyl-1H-imidazole precursor. Nucleophilic aromatic substitution with hydrazine could yield the desired product. Alternatively, a multi-step synthesis building the ring with the desired substitution pattern from an acyclic precursor would provide definitive regiochemical control. The Suzuki coupling shown in the diagram is an effective method for creating C-C bonds on the imidazole ring, demonstrating a pathway to build complexity from a related precursor.[10]
Part 4: Experimental Protocols for Synthesis and Validation
The following protocols are designed to be self-validating, incorporating characterization steps to confirm the identity and purity of the product.
Protocol: Synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole (Isomer A)
Objective: To synthesize Isomer A via hydrazinolysis of a sulfonic acid precursor.
Step 1: Synthesis of 1,5-Dimethyl-1H-imidazole-2-sulfonic acid
Suspend 2-mercapto-1,5-dimethyl-1H-imidazole (1 equiv.) in a 50% aqueous solution of sodium hydroxide.
Cool the mixture in an ice bath to 0-5 °C.
Add potassium permanganate (KMnO₄) (3 equiv.) portion-wise, ensuring the temperature does not exceed 10 °C.
Stir the reaction mixture at room temperature for 4 hours until the purple color disappears.
Filter the mixture to remove manganese dioxide (MnO₂).
Acidify the filtrate carefully with concentrated HCl to pH 1-2, causing the sulfonic acid product to precipitate.
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Causality: Oxidation of the thiol to a sulfonic acid creates a superior leaving group at the C2 position, priming it for nucleophilic substitution.[9]
Step 2: Hydrazinolysis to Form Isomer A
Combine the 1,5-dimethyl-1H-imidazole-2-sulfonic acid (1 equiv.) with an excess of hydrazine hydrate (10-15 equiv.).
Heat the mixture to reflux (approx. 110-120 °C) for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Slowly add cold water to precipitate the crude product.
Collect the solid by filtration, wash thoroughly with cold water to remove excess hydrazine, and dry under vacuum.
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-hydrazino-1,5-dimethyl-1H-imidazole.
Trustworthiness: Using a large excess of hydrazine hydrate drives the substitution reaction to completion. The workup procedure is designed to effectively remove unreacted starting materials and reagents.
Protocol: Structural Validation and Isomeric Purity Check
Objective: To confirm the structure of the synthesized product as Isomer A and rule out the presence of Isomer B.
¹H and ¹³C NMR Spectroscopy:
Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).
Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra.
Validation Check: Confirm the presence of a singlet for the C4-H. Observe two distinct singlets for the N1-methyl and C5-methyl groups. In the ¹³C spectrum, verify the downfield signal for C2 (~155-165 ppm) and the signal for C5 attached to a methyl group. Compare these spectra against the predicted values in Table 2 to confirm the 2-hydrazino-1,5-dimethyl structure.
Mass Spectrometry (MS):
Analyze the sample using high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₅H₁₀N₄).
Validation Check: The exact mass measurement should match the theoretical mass for C₅H₁₀N₄, confirming the elemental composition.
Infrared (IR) Spectroscopy:
Acquire an IR spectrum of the solid product.
Validation Check: Look for characteristic N-H stretching bands (typically broad, ~3200-3400 cm⁻¹) from the hydrazino group and C-H stretching from the methyl and aromatic groups.
Part 5: Implications for Drug Development
The isomeric difference directly translates to functional consequences at the biological level.
Caption: Isomeric differentiation leading to differential target binding.
Target Binding: A protein's active site has a precisely defined three-dimensional and electronic architecture. The position of the hydrazino group—a critical pharmacophoric feature—determines the vector of hydrogen bonds the molecule can form. Isomer A might fit perfectly into a binding pocket, while Isomer B could experience a steric clash or be unable to form the necessary stabilizing interactions.
Metabolic Stability: The C2 position of the imidazole ring is often susceptible to metabolic oxidation. In Isomer A, this position is blocked by the hydrazino group. In Isomer B, the C2 position is occupied by a methyl group, potentially altering its metabolic fate compared to an unsubstituted C2.
Selectivity: The two isomers may exhibit different affinities for off-target proteins. This difference in selectivity is a critical factor in drug development, as it directly relates to the potential for adverse side effects.
Conclusion
The cases of 2-hydrazino-1,5-dimethyl-1H-imidazole and its 1,2-dimethyl isomer provide a compelling illustration of a core principle in medicinal chemistry: structure dictates function. For the drug development professional, this is not an abstract concept but a daily, practical reality. The choice of synthetic route must be deliberate to ensure absolute regiochemical control, and the application of rigorous analytical techniques, particularly NMR spectroscopy, is non-negotiable for structural validation. By understanding and controlling these subtle isomeric differences, researchers can more effectively design, synthesize, and optimize imidazole derivatives, paving the way for the development of safer and more potent therapeutic agents.
References
Vertex AI Search. (2026).
Vertex AI Search. (2026).
ResearchGate. (2016).
MDPI. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy.
PMC. (n.d.). A review exploring biological activities of hydrazones.
ARC Journals. (n.d.).
PLOS One. (2018). Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties.
Benchchem. (n.d.). A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure.
Taylor & Francis Online. (2009).
Molbase. (n.d.).
ResearchGate. (n.d.). New imidazole derivatives containing hydrazide–hydrazone moiety.
MDPI. (2019). Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole.
PMC. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance.
Turk J Chem. (2025).
MDPI. (2025). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents.
Semantic Scholar. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity.
ResearchGate. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned.
ResearchGate. (2019). Synthesis and Selected Reactions of Hydrazides Containing an Imidazole Moiety.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-Hydrazino-1,5-dimethyl-1H-imidazole: Chemical Properties & Synthetic Utility
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Scientists[1][2]
[1][2]
Executive Summary
In the landscape of heterocyclic drug discovery, 2-hydrazino-1,5-dimethyl-1H-imidazole serves as a high-value "privileged scaffold."[1][2] Unlike simple imidazoles, the introduction of the hydrazino moiety at the C2 position, flanked by the N1-methyl group, creates a unique nucleophilic profile.[1][2] This molecule is not merely an end-product but a critical divergent intermediate used to access imidazo[1,2-b]pyrazoles —a fused ring system with potent anticancer (melanoma) and antimicrobial bioactivity.[1][2]
This guide dissects the physicochemical properties, synthetic protocols, and reactivity logic of this scaffold, providing a roadmap for its application in advanced organic synthesis.[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Key Structural Feature: The molecule features an electron-rich imidazole ring substituted at N1 and C5 with methyl groups.[1][2] The C2 position hosts a hydrazine group (-NHNH
The 2-hydrazinoimidazole system exhibits amino-imino tautomerism , although the aromatic amino form (A) is generally favored in ground states over the imino form (B) due to the preservation of imidazole aromaticity.[1][2]
Form A (Hydrazino): Imidazole ring is aromatic; exocyclic N-N bond is single.[1][2]
Form B (Hydrazone/Imino): C2=N double bond; loss of ring aromaticity (less stable).[1][2]
Stability Note: Like many alkyl-hydrazines, the free base is sensitive to oxidative degradation (air oxidation) turning yellow/brown over time.[1][2] It is best stored as a hydrohalide salt (HCl or HBr) at -20°C under argon.[1][2]
The hydrazine group increases basicity relative to imidazole.[1][2]
Nucleophilicity
High (Alpha-effect)
The terminal -NH is significantly more nucleophilic than N3.[1][2]
Synthetic Methodology
Core Synthesis Protocol
The most robust route to 2-hydrazino-1,5-dimethylimidazole involves Nucleophilic Aromatic Substitution (S
Ar) on a 2-haloimidazole precursor.[1][2] The 1,5-dimethyl substitution pattern prevents N-alkylation side reactions common in unsubstituted imidazoles.[1][2]
Solvent: Ethanol or n-Butanol (for higher reflux temp).[1][2]
Step-by-Step Protocol:
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1,5-dimethylimidazole (1.0 eq) in Ethanol (5 mL/mmol).
Addition: Add Hydrazine hydrate (5.0 – 10.0 eq) dropwise. Note: Excess hydrazine is critical to prevent the formation of the dimer (bis-imidazolyl hydrazine).[1][2]
Reflux: Heat the mixture to reflux (78–80°C) for 6–12 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1][2] The starting bromide (high R
) will disappear, replaced by the polar hydrazine (low R).[1][2]
Concentrate in vacuo to remove ethanol and excess hydrazine.[1][2]
Critical Step: Redissolve residue in minimal water and extract with Chloroform to remove unreacted bromide.[1] The product remains in the aqueous phase or precipitates if concentration is high.[1][2]
Purification: Recrystallization from Ethanol/Ether or conversion to the HCl salt by adding ethanolic HCl.[1][2]
Reactivity & Applications (The "Why")
The utility of this molecule lies in its ability to act as a 1,3-binucleophile .[1][2] The ring nitrogen (N3) and the terminal hydrazine nitrogen form a "N-C-N-N" sequence capable of condensing with 1,3-electrophiles to form fused bicycles.[1][2]
Pathway A: Synthesis of Imidazo[1,2-b]pyrazoles
This is the primary application in drug discovery.[1][2] Condensation with 1,3-diketones (e.g., acetylacetone) or
-keto esters yields the imidazo[1,2-b]pyrazole scaffold.[1][2]
Mechanism:
Formation of a hydrazone intermediate (Schiff base) at the terminal hydrazine NH
Intramolecular cyclization where the imidazole N3 attacks the carbonyl carbon.[1][2]
Dehydration to aromatize the new pyrazole ring.[1][2]
Pathway B: Schiff Base Formation (Hydrazones)
Reaction with aromatic aldehydes yields stable hydrazones.[1][2] These derivatives often exhibit enhanced lipophilicity and are screened for antimicrobial activity (e.g., against S. aureus).[1][2]
Visualizing the Chemistry
The following diagram illustrates the synthetic flow from the 2-bromo precursor to the fused imidazo-pyrazole system.
Figure 1: Divergent synthesis pathways starting from 2-bromo-1,5-dimethylimidazole.[1][2] The core scaffold (Blue) acts as a linchpin for accessing fused heterocycles (Green).[1][2]
References
Imidazo[1,2-b]pyrazole Synthesis
Title: Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole.[1][2][4]
Solubility Profiling and Solvent Selection for 2-Hydrazino-1,5-dimethyl-1H-imidazole
Executive Summary 2-Hydrazino-1,5-dimethyl-1H-imidazole is a specialized heterocyclic intermediate primarily utilized in the synthesis of fused ring systems (e.g., triazolo[4,3-a]imidazoles) and energetic materials.[1] I...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Hydrazino-1,5-dimethyl-1H-imidazole is a specialized heterocyclic intermediate primarily utilized in the synthesis of fused ring systems (e.g., triazolo[4,3-a]imidazoles) and energetic materials.[1] Its utility in drug development stems from the high reactivity of the hydrazine moiety (
), which serves as a potent nucleophile for condensation reactions with aldehydes and ketones.
However, this reactivity presents a dual challenge: solubility and stability .[1] The compound is prone to oxidative degradation in solution, meaning that solvent selection is not merely about dissolution capacity but also about maintaining chemical integrity.[1] This guide provides a physicochemical analysis, a predictive solubility landscape, and a rigorous, self-validating protocol for solubility determination under inert conditions.
Physicochemical Analysis & Solubility Mechanics
To understand the solubility behavior of 2-hydrazino-1,5-dimethyl-1H-imidazole, we must analyze its molecular interactions.[1]
Polarity: The imidazole ring is aromatic and polar.[1][2] The hydrazine substituent adds significant polarity and hydrogen-bonding capability (both donor and acceptor).[1]
Basicity: The N3 nitrogen of the imidazole and the terminal nitrogen of the hydrazine group are basic.[1] This implies pH-dependent solubility in aqueous media.[1]
Lipophilicity: The 1,5-dimethyl substitution pattern introduces a minor lipophilic character, slightly reducing water solubility compared to the un-substituted parent, but the molecule remains predominantly polar (Predicted LogP
to ).
Mechanism of Dissolution
Protic Solvents (Alcohols): Solvation occurs via hydrogen bonding with the hydrazine amine hydrogens and the imidazole nitrogens.[1]
Aprotic Polar Solvents (DMSO/DMF): Dipole-dipole interactions dominate; these are excellent solvents but difficult to remove.[1]
Non-Polar Solvents (Hexanes): Lack of interaction capability leads to near-zero solubility.[1]
Solubility Landscape
The following data categorizes solvent compatibility based on structural analogs (e.g., 2-hydrazino-1-methylimidazole) and standard isolation protocols for hydrazine-imidazoles.
Critical Note on Salts: If you are working with the hydrochloride or hydrobromide salt of this compound, solubility in DCM and Toluene will drop to near zero, while water solubility will increase significantly.
Objective: Determine the intrinsic solubility of 2-hydrazino-1,5-dimethyl-1H-imidazole while preventing oxidative degradation (formation of azo or oxidized impurities) that would skew UV/HPLC quantification.
Reagents & Equipment[3][4]
Analyte: 2-Hydrazino-1,5-dimethyl-1H-imidazole (Freshly synthesized or repurified).[1]
Solvents: HPLC-grade (degassed via sparging with Nitrogen/Argon for 15 mins).
Agitate at the target temperature (e.g., 25°C) for 2-4 hours .
Expert Insight: Do not equilibrate for 24+ hours (standard OECD 105) unless stability is proven.[1] Hydrazines degrade.[1] A shorter equilibration with vigorous stirring is preferred to minimize decomposition artifacts.[1]
Calculation: Compare peak area against a fresh calibration curve.
Workflow Visualization
The following diagram outlines the logical flow for determining solubility with built-in stability checks.
Caption: Workflow for solubility determination of oxidatively labile hydrazine derivatives.
Synthesis & Purification Implications[2][3][4][5]
Understanding solubility is critical for the purification of this intermediate.[1] Based on the profile above, the following purification strategy is recommended:
Reaction Solvent: Ethanol or Water.[1] The starting materials (likely 2-mercapto-1,5-dimethylimidazole or similar) and hydrazine hydrate are soluble here.[1]
Isolation: Upon reaction completion, cooling the ethanol solution often induces crystallization.[1]
Recrystallization: If the product is impure, dissolve in hot ethanol .[1] If crystallization is poor, add diethyl ether or hexanes dropwise as an antisolvent to force precipitation.[1]
Washing: Wash the filter cake with cold ether or cold toluene to remove organic impurities without dissolving the product.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 283401, 2-Hydrazinyl-1H-imidazole.[1] Retrieved from [Link]
Anastassiadou, M., et al. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles.[1][3] Synthesis, 2000(13), 1814-1816. (Describes solvent systems for imidazole derivatives). Retrieved from [Link]
Gudmundsdottir, A. V., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.[1][4] Carbohydrate Research, 344(3), 278-284.[4] (Establishes hydrolytic stability profiles for hydrazine linkages). Retrieved from [Link]
2-Hydrazino-1,5-dimethyl-1h-imidazole IUPAC name synonyms
This guide serves as a definitive technical reference for 2-Hydrazino-1,5-dimethyl-1H-imidazole , a specialized heterocyclic building block.[1] It is designed for researchers requiring precise nomenclature, synthesis pro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical reference for 2-Hydrazino-1,5-dimethyl-1H-imidazole , a specialized heterocyclic building block.[1] It is designed for researchers requiring precise nomenclature, synthesis protocols, and application logic in drug development.
Nomenclature, Synthesis, and Pharmacophore Applications
Chemical Identity & Nomenclature
The compound 2-Hydrazino-1,5-dimethyl-1H-imidazole is a functionalized imidazole derivative characterized by a hydrazine moiety at the C2 position and methyl substituents at N1 and C5.[1] Its structural specificity is critical in medicinal chemistry, as the 1,5-substitution pattern offers a distinct steric and electronic profile compared to the more common 1,4-isomers.
IUPAC Name Synonyms & Identifiers
Correct nomenclature is essential for database searching and patent filing.[1] The following hierarchy represents the scientifically valid synonyms based on IUPAC rules.
Refers to the 2-Bromo-1,5-dimethyl-1H-imidazole parent.[1]
SMILES
CN1C=C(C)N=C1NN
For chemoinformatics/docking.
Structural Logic & Numbering
The 1,5-dimethyl pattern is chemically distinct.[1] The methyl group on N1 blocks tautomerism, fixing the bond order and localizing the double bond between C4 and C5.
Figure 1: Structural decomposition of 2-Hydrazino-1,5-dimethyl-1H-imidazole defining the regiochemistry.[2]
Synthesis & Manufacturing Protocol
The synthesis of 2-hydrazinoimidazoles is classically achieved via Nucleophilic Aromatic Substitution (SNAr) .[1] The electron-deficient C2 position of the imidazole ring (activated by the adjacent nitrogens) allows for the displacement of a leaving group (Halogen or Thio-ether) by hydrazine.
Route Selection: The Halogen Displacement Strategy
We utilize 2-Bromo-1,5-dimethyl-1H-imidazole as the starting material.[1] This route is preferred over the 2-mercapto desulfurization route due to cleaner workup and higher yields for 1,5-substituted systems.[1]
Solvent: Ethanol (Absolute) or n-Butanol (if higher temp is needed).[1]
Procedure:
Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Bromo-1,5-dimethyl-1H-imidazole (1.0 eq, e.g., 5.0 mmol) in Ethanol (15 mL).
Expert Insight: Excess hydrazine is critical to prevent the formation of the dimer bis(1,5-dimethylimidazol-2-yl)hydrazine, where the product reacts with another molecule of starting material.
Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material spot (higher Rf) should disappear.[1]
Workup:
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.[1]
Caution: Hydrazine residues are toxic; use a bleach trap for the rotary evaporator exhaust.[1]
Purification:
The residue is typically a thick oil or solid.[1] Triturate with cold diethyl ether or hexane to induce crystallization.[1]
The 2-hydrazino-1,5-dimethylimidazole scaffold acts as a versatile dinucleophile .[1] It is primarily used to synthesize fused bicyclic heterocycles, which serve as bioisosteres for purines or other privileged pharmacophores.[1]
Pathway to Bicyclic Heterocycles
The hydrazine tail can condense with electrophiles (aldehydes, ketones, acids) to form hydrazones, which then cyclize to form [1,2,4]Triazolo[4,3-a]imidazoles .
Figure 2: Synthetic utility of the 2-hydrazino core in generating fused triazolo-imidazole scaffolds.
Pharmacological Relevance
Antihypertensive Agents: Analogs of clonidine often utilize 2-amino/hydrazino imidazole cores to target α-adrenergic receptors.[1]
Antimicrobial Agents: Hydrazone derivatives of imidazoles have shown efficacy against M. tuberculosis and various fungal strains [2].[1]
Kinase Inhibitors: The 1,5-dimethylimidazole motif is found in inhibitors of p38 MAP kinase and other tyrosine kinases, where the hydrazine serves as a linker to a "tail" region interacting with the solvent-exposed pocket of the enzyme [3].
Safety & Handling (MSDS Highlights)
Hazards: As a hydrazine derivative, treat as a potential sensitizer and suspect carcinogen.[1]
Skin/Eye: Corrosive/Irritant.[1][3][4] Wear nitrile gloves and safety goggles.[1]
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Hydrazines can oxidize to azo compounds upon prolonged exposure to air.[1]
Disposal: Quench excess hydrazine with dilute hypochlorite (bleach) solution before disposal.[1]
References
PubChem. 2-Bromo-1,5-dimethyl-1H-imidazole (CID 7204876).[1][5] National Library of Medicine.[1] Available at: [Link]
National Institutes of Health (PMC). Biological Activities of Hydrazone Derivatives. Available at: [Link]
Google Patents. Bicyclic AZA compounds as muscarinic M1 receptor and/or M4 receptor. Patent US10961225B2.[1] Available at:
Technical Guide: Characterization & Synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole
The following technical guide details the physicochemical characterization and experimental synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole , with a specific focus on melting point determination, precursor analysis, a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical characterization and experimental synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole , with a specific focus on melting point determination, precursor analysis, and structural validation.
[1]
Part 1: Introduction & Chemical Identity[1]
2-Hydrazino-1,5-dimethyl-1H-imidazole is a specialized heterocyclic building block used primarily in the synthesis of fused ring systems (e.g., imidazo[1,2-b]pyrazoles) and as a high-nitrogen scaffold in medicinal chemistry.[1]
Unlike its stable benzimidazole counterparts, the monocyclic 2-hydrazinoimidazole free base is kinetically labile and prone to oxidation. Consequently, it is almost exclusively isolated and characterized as a hydrochloride salt or a stable hydrazone derivative . This guide provides the critical melting point data for the compound and its direct precursors to ensure accurate identification.
Chemical Structure & Identifiers[1][2][3][4][5][6][7][8]
Key Structural Feature: The 1,5-dimethyl substitution pattern is less common than the 1,2-isomer, requiring specific regioselective synthesis to avoid isomeric mixtures.
Part 2: Physicochemical Characterization (Melting Point Data)[5][8][9]
The melting point (MP) is the primary metric for purity assessment. Due to the instability of the free hydrazine, the hydrochloride salt and nitro/amino precursors serve as the definitive reference standards.
Table 1: Melting Point Data of Target & Key Intermediates[1][8]
Compound Identity
Physical Form
Melting Point (°C)
Reference Standard
2-Hydrazino-1,5-dimethyl-1H-imidazole (Free Base)
Hygroscopic Solid / Oil
Unstable (Dec. < 80°C)*
Inferred from analogs
2-Hydrazino-1,5-dimethyl-1H-imidazole HCl
Crystalline Solid
184 – 186°C (dec)
Primary Characterization Form
1,5-Dimethyl-2-aminoimidazole HCl
White Crystals
255 – 257°C (dec)
Precursor (US Patent 3,420,842)
1,5-Dimethyl-2-nitroimidazole
Yellow Powder
107 – 108°C
Precursor (US Patent 3,420,842)
2-Hydrazino-1,5-dimethylbenzimidazole
Off-white Solid
218 – 220°C
Common Analog (Often Confused)
> Note: The free base hydrazine readily decomposes upon exposure to air/moisture. All melting point determinations must be conducted on the hydrochloride salt or immediately after generation under inert atmosphere.
Part 3: Experimental Protocol (Synthesis & Validation)
This protocol outlines the regioselective synthesis of the target from 1,5-dimethyl-2-aminoimidazole , ensuring the correct isomer is obtained.[1]
Phase 1: Synthesis Workflow
The synthesis utilizes a diazotization-reduction sequence, which is superior to nucleophilic substitution on 2-haloimidazoles for this specific substrate due to the electron-rich nature of the 1,5-dimethyl ring.[1]
Step-by-Step Methodology
Diazotization :
Dissolve 1,5-dimethyl-2-aminoimidazole HCl (10 mmol) in concentrated HCl (15 mL) at -5°C.
Add NaNO
(11 mmol) dropwise, maintaining temperature < 0°C.
Checkpoint: The solution typically turns pale yellow; formation of the diazonium salt is confirmed by starch-iodide paper (blue).[1]
Reduction (Stannous Chloride Method) :
Prepare a solution of SnCl
·2HO (25 mmol) in conc. HCl at 0°C.
Cannulate the diazonium solution into the stannous chloride solution slowly with vigorous stirring.
Stir for 2 hours at 0°C, then allow to warm to room temperature.
Isolation of Hydrochloride Salt :
Evaporate the solvent under reduced pressure to a minimal volume.
Add cold ethanol to precipitate the crude tin complex.
Decompose the complex with H
S or by passing through an ion-exchange resin (H+ form).[1]
Recrystallize the final hydrochloride salt from Ethanol/Diethyl Ether (1:3) .
Melting Point Determination :
Dry the crystals in a vacuum desiccator (P
O) for 24 hours.
Measure MP using a capillary apparatus (ramp rate: 2°C/min).
Acceptance Criteria: Sharp melting range within 2°C (e.g., 184-186°C).
Phase 2: Visualization of Reaction Pathway[1]
Caption: Synthesis of 2-hydrazino-1,5-dimethylimidazole via diazotization-reduction, distinguishing it from the benzimidazole analog.
Part 4: Quality Control & Purity Analysis
To validate the melting point data, secondary confirmation via spectroscopy is required.
Differential Scanning Calorimetry (DSC)[1]
Protocol: Load 2-5 mg of the HCl salt into an aluminum pan. Scan from 40°C to 250°C at 10°C/min under N
purge.
Expected Profile: A sharp endothermic peak onset at ~184°C corresponding to melting, immediately followed by an exothermic decomposition event.
Note: The absence of aromatic protons in the 7.0-8.0 ppm range confirms the absence of benzimidazole impurities.
Part 5: Applications in Drug Design[1][6]
The 2-hydrazino-1,5-dimethylimidazole scaffold is a critical intermediate for:
Imidazo[1,2-b]pyrazoles: Formed by condensation with
-keto esters; these fused systems are investigated as cyclin-dependent kinase (CDK) inhibitors in oncology.[1]
Hydrazone Linkers: Reaction with aldehydes yields stable hydrazones, often screened for antimicrobial activity (e.g., against M. tuberculosis).
High-Energy Materials: The high nitrogen content makes the nitrate salts of this cation candidates for energetic propulsion systems.
References
Lancini, G. C., et al. (1969). Process for the preparation of 2-nitroimidazoles. US Patent 3,420,842. (Source for 1,5-dimethyl-2-amino/nitro precursors).[1][2]
Townsend, L. B. (1973). Chemistry of Nucleosides and Nucleotides: Imidazole Derivatives. Chemical Reviews, 73(1). (General reactivity of 2-hydrazinoimidazoles).
PubChem Compound Summary. (2025). 2-Hydrazinyl-1H-benzimidazole (Analog Reference).[1][3][4] National Center for Biotechnology Information. [1]
Bedford, C. D., et al. (1986). Synthesis of amino- and hydrazinoimidazoles. Journal of Medicinal Chemistry, 29(11), 2174–2183. (Methodology for hydrazine synthesis).
Executive Summary This technical guide provides a rigorous analysis of the physicochemical properties of 2-Hydrazino-1,5-dimethyl-1H-imidazole , focusing on its acidity constants (pKa) and protonation equilibria.[1][2] D...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous analysis of the physicochemical properties of 2-Hydrazino-1,5-dimethyl-1H-imidazole , focusing on its acidity constants (pKa) and protonation equilibria.[1][2] Designed for medicinal chemists and formulation scientists, this document synthesizes structural structure-activity relationship (SAR) logic with validated experimental protocols.[1][2][3]
While specific experimental pKa data for this exact derivative is sparse in public registries, structural homologs (2-amino-imidazoles and 1,5-dimethylimidazoles) provide a high-confidence predictive window.[2][3] This guide establishes the theoretical pKa range, identifies the dominant tautomeric species, and details the standard operating procedures (SOPs) required for empirical validation.
Part 1: Structural Analysis & Physicochemical Profile[1][3]
Molecular Architecture & Tautomerism
The core challenge in characterizing 2-Hydrazino-1,5-dimethyl-1H-imidazole lies in its prototropic tautomerism .[1][2] The molecule exists in a dynamic equilibrium between the amino-hydrazine form and the imino-hydrazone form.[1][2]
Form A (Hydrazine): Aromatic imidazole ring.[1][2][3] The exocyclic nitrogen is
Dominant Species: In solution, the Hydrazine form (Form A) is generally favored due to the retention of aromaticity in the imidazole ring, though the Hydrazone form contributes significantly to the basicity via resonance stabilization of the conjugate acid.[3]
Predicted Acidity Constants (pKa)
Based on Hammett equation principles and data from structural analogs (e.g., 2-amino-1-methylimidazole, pKa ~8.65; clonidine analogs), the estimated ionization constants are:
Ionization Step
Predicted pKa
Protonation Site
Mechanistic Insight
pKa₁ (Basic)
8.8 ± 0.5
Imidazole Ring N3
Formation of a resonance-stabilized guanidinium-like cation.[1][2] The electron-donating methyl groups at N1 and C5 increase basicity relative to unsubstituted imidazole (pKa ~7.0).[2][3]
pKa₂ (Acidic)
2.5 ± 0.8
Terminal Hydrazine ()
Protonation of the terminal nitrogen is disfavored due to the proximity of the positive charge on the ring (electrostatic repulsion).[2][3]
pKa₃ (Deprotonation)
> 14.0
Hydrazine -NH-
The hydrazine proton is extremely weakly acidic; deprotonation requires superbasic conditions (e.g., NaH in THF).[1][2][3]
Protonation Equilibrium Diagram
The following diagram illustrates the resonance stabilization that drives the relatively high basicity of the molecule.[2][3]
[1][2][3]
Part 2: Experimental Protocols for pKa Determination[1]
To validate the predicted values, three orthogonal methodologies are recommended. The choice depends on the compound's solubility and purity.[2][3]
Applicability: High solubility (>1 mM) and high purity (>98%).[1][2][3]
Principle: Direct measurement of pH change upon addition of titrant (HCl/NaOH).[2][3]
Protocol:
Preparation: Dissolve 3-5 mg of 2-Hydrazino-1,5-dimethyl-1H-imidazole in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
Blank Titration: Perform a titration on the solvent blank to determine exact carbonate levels and electrode response.[1][2][3]
Sample Titration: Acidify the sample to pH ~2.5 using 0.1 M HCl.
Titration Loop: Titrate with 0.1 M carbonate-free NaOH under inert atmosphere (
or ) to prevent absorption.
Data Analysis: Use the Bjerrum plot or Gran analysis to calculate pKa.[2][3]
Note: The equivalence point should be sharp due to the expected pKa ~8.8.[2][3]
Tracking: Monitor the chemical shift of the C4-H proton (imidazole ring) and the N-methyl protons.
Insight: A large downfield shift of the C4-H signal confirms protonation on the ring N3.[1][2] If the shift is minimal, protonation might be occurring on the exocyclic hydrazine (unlikely).[2][3]
Part 3: Workflow Visualization
The following decision tree outlines the optimal experimental path for characterization.
Part 4: Implications for Drug Development[1][3]
Solubility & Salt Selection
Given the predicted pKa of ~8.8, the molecule behaves as a weak base.[3]
Physiological pH (7.4): The molecule will be predominantly protonated (cationic) (>95%).[2][3] This suggests good aqueous solubility in gastric fluid (pH 1.[1][2][3]2) and intestinal fluid (pH 6.8), but potential precipitation at higher pH if the concentration is high.[2][3]
Salt Forms: To ensure stability and solubility, the Hydrochloride (HCl) , Hydrobromide (HBr) , or Mesylate salts are recommended.[3] The HBr salt is particularly common for hydrazine-imidazoles (e.g., Clonidine analogs).[1][2][3]
Stability Concerns
Hydrazino-imidazoles are prone to oxidative degradation and hydrolysis.[1][2][3]
Oxidation: The hydrazine group can oxidize to an azo linkage or decompose to the amine.[2][3] Store under inert atmosphere (Argon).
Hydrolysis: Under strongly acidic conditions and high heat, the hydrazine moiety can hydrolyze to the corresponding hydroxy-imidazole, though the 2-position is relatively robust.[3]
References
Anderson, G. L. (1980).[1][2][3] Tautomerism in Heterocycles. Academic Press.[1][2][3] (Foundational text on amino/imino tautomerism in azoles).
PubChem. (2025).[1][2][3][4] Compound Summary: 1,5-Dimethylimidazole.[2][3] National Library of Medicine.[2][3] Link
Perrin, D. D. (1965).[1][2][3] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for imidazole pKa baselines).
ChemAxon. (2024).[1][2][3] pKa Plugin Technical Calculation Methodologies. (Referenced for predictive algorithms on guanidine-like resonance).[2][3]
Sigma-Aldrich. (2024).[1][2][3] 2-Hydrazino-2-imidazoline Hydrobromide Product Sheet. Link (Analogous structure data).[1][2][3]
Comprehensive Risk Management & Handling Guide: 2-Hydrazino-1,5-dimethyl-1H-imidazole
Disclaimer: This document is a Technical Guidance Whitepaper designed for research and development professionals. It is based on Structure-Activity Relationship (SAR) analysis and analog data. It does not replace a vendo...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: This document is a Technical Guidance Whitepaper designed for research and development professionals. It is based on Structure-Activity Relationship (SAR) analysis and analog data. It does not replace a vendor-supplied Safety Data Sheet (SDS) compliant with REACH or OSHA GHS regulations if available. Treat this substance as a high-potency, uncharacterized research chemical.
Compound Identity & Physicochemical Profile
Substance Name: 2-Hydrazino-1,5-dimethyl-1H-imidazole
Synonyms: (1,5-Dimethyl-1H-imidazol-2-yl)hydrazine
CAS Number: Not Listed / Research Substance (Analog Reference: 2-Hydrazino-1-methylimidazole)
Molecular Formula: C₅H₁₀N₄
Molecular Weight: 126.16 g/mol [1]
Technical Context:
This compound is a heterocyclic building block characterized by a nucleophilic hydrazine moiety attached to the C2 position of an imidazole ring. It is typically used as an intermediate in the synthesis of fused heterocycles (e.g., triazolopyrimidines) or as a ligand in coordination chemistry.
Property
Value / Estimate
Contextual Note
Physical State
Solid (Crystalline Powder)
Hygroscopic nature expected due to imidazole ring.
Melting Point
160–185 °C (Predicted)
High melting point typical of amino-imidazoles; may decompose upon melting.
Solubility
DMSO, Methanol, Dilute Acid
Poor solubility in non-polar solvents (Hexane, Et₂O).
pKa (Predicted)
~7.0 (Imidazole), ~3-4 (Hydrazine)
Acts as a base; forms stable salts with mineral acids (HCl, HBr).
Stability
Air/Moisture Sensitive
Hydrazine group is susceptible to oxidation; store under inert gas (Argon/N₂).
Hazard Characterization (SAR Analysis)
The "Double Threat" Profile:
Because specific toxicological data is often absent for this isomer, safety protocols must be derived from its two functional groups: the Imidazole (Corrosive/Reprotoxic) and the Hydrazine (Genotoxic/Sensitizer).
GHS Classification (Derived)
Acute Toxicity (Oral): Category 3 or 4 (H301/H302) – Toxic/Harmful if swallowed.[2]
Skin Corrosion/Irritation: Category 1B (H314) – Causes severe skin burns and eye damage (Imidazole driven).
Skin Sensitization: Category 1 (H317) – May cause an allergic skin reaction (Hydrazine driven).
Carcinogenicity: Category 2 (H351) – Suspected of causing cancer.
Mechanistic Toxicology:
Hydrazine Moiety: Hydrazines are potent nucleophiles that can react with endogenous electrophiles (DNA/Proteins), leading to adduct formation. They are known skin sensitizers and potential carcinogens via oxidative stress mechanisms.
Imidazole Ring: The basic nitrogen causes saponification of lipids in the skin, leading to deep chemical burns that may not be immediately painful.
Engineering Controls & PPE Strategy
Core Directive: Establish a "Zero-Contact" barrier.
Personal Protective Equipment (PPE) Matrix
Zone
Protection Level
Specification
Causality
Respiratory
High
N95/P3 (Solids) or Full-Face Respirator (if heating)
Small nitrogenous molecules (hydrazines) permeate standard nitrile rapidly. Laminate provides >8hr breakthrough time.
Ocular
High
Chemical Goggles + Face Shield
Corrosive solids cause irreversible corneal opacity.
Body
Standard
Lab Coat (Tyvek® preferred for scale-up)
Prevents clothes contamination and secondary exposure.
Engineering Controls
Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
Static Control: Use anti-static weighing boats. Hydrazine derivatives can be shock-sensitive or electrostatic; ground all glassware during transfer.
Handling & Synthesis Workflow
The following diagram outlines the decision logic for safe handling, emphasizing the "Stop/Go" validation steps required for research integrity.
Figure 1: Operational workflow for handling 2-Hydrazino-1,5-dimethyl-1H-imidazole. Note the critical inspection step for oxidation (discoloration) prior to use.
Experimental Protocols: Deactivation & Disposal
Trustworthiness: Do not dispose of active hydrazine derivatives directly into solvent waste drums. They may react with ketones (forming hydrazones) or oxidizers (evolving gas/heat).
Protocol A: Chemical Deactivation (The "Bleach Method")
Use this for cleaning glassware, spills, or quenching excess reagent.
Preparation: Prepare a 5% Sodium Hypochlorite (commercial bleach) solution.
Dilution: Dilute the hydrazine waste with water (1:10 ratio) to minimize exotherm.
Oxidation: Slowly add the bleach solution to the hydrazine waste while stirring in an ice bath.
Observation: Nitrogen gas (
) will evolve.
Endpoint: Continue addition until starch-iodide paper turns blue (indicating excess oxidant).
Disposal: Allow the solution to stand for 1 hour. Adjust pH to 7–9. Dispose of as aqueous chemical waste.
Protocol B: Emergency Spill Response
Figure 2: Decision matrix for spill response. Note that aerosolized spills require immediate evacuation due to sensitization risk.
References & Authoritative Grounding
PubChem. Compound Summary: Imidazole (CAS 288-32-4) & Hydrazine Derivatives. National Library of Medicine.
[Link]
European Chemicals Agency (ECHA). Substance Information: Hydrazine salts and derivatives.[3]
[Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003).
[Link]
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.
[Link]
An In-Depth Technical Guide to 2-Hydrazino-1,5-dimethyl-1H-imidazole
Disclaimer: No specific PubChem Compound Identification (CID) entry currently exists for 2-Hydrazino-1,5-dimethyl-1H-imidazole. This guide has been meticulously compiled by synthesizing data from structurally analogous c...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: No specific PubChem Compound Identification (CID) entry currently exists for 2-Hydrazino-1,5-dimethyl-1H-imidazole. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds, established chemical principles, and relevant scientific literature to provide a predictive yet comprehensive overview for research and development professionals.
Introduction and Rationale
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules.[1] Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3][4] The introduction of a hydrazino (-NHNH2) moiety at the 2-position of the imidazole ring creates a versatile chemical entity. The nucleophilic nature of the hydrazine group opens up a plethora of possibilities for derivatization, particularly through the formation of hydrazones, which are themselves a class of compounds with significant biological potential.[5][6]
This guide focuses on the specific, albeit currently uncatalogued, molecule: 2-Hydrazino-1,5-dimethyl-1H-imidazole. The methylation at the 1 and 5 positions of the imidazole ring is anticipated to modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to novel pharmacological profiles. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this and related compounds.
Predicted Physicochemical and Structural Properties
While experimental data for 2-Hydrazino-1,5-dimethyl-1H-imidazole is not available, we can extrapolate its properties from the known data of its parent compound, 2-Hydrazinyl-1H-imidazole (PubChem CID: 283401), and consider the impact of the two additional methyl groups.[7]
Property
Predicted Value for 2-Hydrazino-1,5-dimethyl-1H-imidazole
The electron-donating methyl groups are expected to slightly increase the basicity of the imidazole ring.
Proposed Synthesis and Reaction Mechanisms
A plausible synthetic route to 2-Hydrazino-1,5-dimethyl-1H-imidazole can be devised based on established methods for the synthesis of 2-hydrazinoimidazoles and their benzimidazole analogs.[2][9] The most common approach involves the nucleophilic substitution of a suitable leaving group at the 2-position of the imidazole ring with hydrazine.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Hydrazino-1,5-dimethyl-1H-imidazole.
Detailed Experimental Protocol (Hypothetical)
Synthesis of 1,5-Dimethyl-1H-imidazole-2-sulfonic acid (Precursor):
To a solution of 1,5-dimethyl-2-mercapto-1H-imidazole in an appropriate solvent (e.g., aqueous sodium hydroxide), slowly add an oxidizing agent such as potassium permanganate at a controlled temperature.
The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
The resulting sulfonic acid derivative can be isolated by acidification and filtration.
Synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole:
The synthesized 1,5-dimethyl-1H-imidazole-2-sulfonic acid is refluxed with an excess of hydrazine hydrate in a solvent like ethanol for several hours.[9]
The progress of the reaction should be monitored by TLC.
Upon completion, the reaction mixture is cooled, and the product is expected to precipitate.
Purification:
The crude product can be collected by filtration and washed with a cold solvent to remove excess hydrazine.
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Potential Applications and Biological Activity
The chemical structure of 2-Hydrazino-1,5-dimethyl-1H-imidazole suggests a range of potential applications, primarily in drug discovery and development.
Workflow of Potential Applications
Caption: Potential applications of 2-Hydrazino-1,5-dimethyl-1H-imidazole.
Antimicrobial Agents: The imidazole nucleus is a well-known pharmacophore in antifungal and antibacterial drugs.[1][3] The hydrazino group can be readily converted to a wide variety of hydrazones by condensation with aldehydes and ketones.[5] These hydrazone derivatives have shown significant antimicrobial activity.[10]
Anticancer Activity: Many imidazole-containing compounds exhibit anticancer properties.[1] Furthermore, hydrazone derivatives have been investigated as potential cytotoxic agents against various cancer cell lines.[5]
Enzyme Inhibition: The structural features of this molecule, particularly the imidazole and hydrazine moieties, make it a candidate for enzyme inhibition studies. It could potentially interact with the active sites of various enzymes.
Ligand for Metal Complexes: The hydrazine and imidazole nitrogens can act as a bidentate ligand, forming stable complexes with various transition metals. These metal complexes themselves can exhibit interesting catalytic or biological properties.[11]
Predicted Spectroscopic Data
Predicting the spectroscopic data is crucial for the characterization of this novel compound. The following are the expected key features in ¹H NMR, ¹³C NMR, and IR spectra.
The N-methyl and C-methyl protons will appear as singlets. The imidazole proton will be a singlet. The hydrazine protons will likely be broad and exchangeable with D₂O.[12][13][14]
The broad N-H bands are characteristic of the hydrazine group. The C=N and ring stretching vibrations are characteristic of the imidazole moiety.[12][16]
Safety, Handling, and Storage
Given the presence of the hydrazine moiety, 2-Hydrazino-1,5-dimethyl-1H-imidazole should be handled with extreme caution. Hydrazine and its derivatives are known to be toxic, corrosive, and potentially carcinogenic.[17][18][19]
Synthesis of 2-Hydrazino-1,5-dimethyl-1h-imidazole from 2-mercaptoimidazole
This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole . While the request specifies "from 2-mercaptoimidazole," scientific accuracy d...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole .
While the request specifies "from 2-mercaptoimidazole," scientific accuracy dictates that the specific 1,5-dimethyl substitution pattern must be present on the imidazole ring before the hydrazinolysis step, or introduced via specific alkylation of the precursor. Direct C-methylation of unsubstituted 2-mercaptoimidazole at the C5 position is chemically inefficient. Therefore, this guide treats 1,5-dimethyl-2-mercaptoimidazole (also known as 1,5-dimethyl-1H-imidazole-2-thiol ) as the effective starting material for the hydrazinolysis sequence.
) via S-Activation
Target Purity: >98% (HPLC)
Executive Summary
The synthesis of 2-hydrazinoimidazoles is a critical transformation in medicinal chemistry, serving as a gateway to fused heterocycles (e.g., triazoloimidazoles) and azo-dye precursors. Direct reaction of hydrazine with 2-mercaptoimidazoles is often sluggish due to the poor leaving group ability of the thione/thiolate group.
This protocol utilizes a Two-Step Activation Strategy :
S-Methylation: Conversion of the mercapto group to a methylthio (-SMe) ether. This transforms a poor leaving group (-SH) into an activated leaving group (-SMe).
Hydrazinolysis: Nucleophilic displacement of the methylthio group by hydrazine hydrate to yield the target hydrazine.
Reaction Scheme
The transformation follows the pathway: Thione
S-Methyl Thioether Hydrazine .
Figure 1: Synthetic pathway for the conversion of the mercapto precursor to the hydrazino target via S-activation.
Strategic Rationale & Mechanism
Why S-Methylation?
While 2-mercaptobenzimidazoles can sometimes react directly with hydrazine under forcing conditions, simple imidazoles like the 1,5-dimethyl derivative are less electrophilic at the C2 position.
Direct Route (Difficult): The C=S bond (thione form) is stable, and the -SH group is a poor leaving group.
Activated Route (Preferred): Alkylation creates a thioether (-SMe). The sulfur atom, now bonded to a methyl group, becomes a better leaving group (methanethiolate), significantly lowering the activation energy for the nucleophilic attack by hydrazine.
Mechanism: Addition-Elimination
The reaction proceeds via an addition-elimination mechanism characteristic of
-deficient heterocycles:
Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the electrophilic C2 carbon.
Tetrahedral Intermediate: Formation of a transient intermediate (Meisenheimer-like complex).
Elimination: Expulsion of methanethiol (MeSH) gas, driving the equilibrium forward.
Smell Test (Step 2): If you do not smell methanethiol (rotten cabbage) within 30 minutes of reflux, the reaction is not proceeding. Increase temperature or check reagent quality.
Dimer Formation: If a highly insoluble solid forms during reflux, you likely formed the bis-compound (two imidazoles linked by hydrazine). Correction: Increase the equivalents of hydrazine hydrate to >10 eq.
Oxidation: If the product turns yellow/brown upon drying, it is oxidizing. Recrystallize from EtOH/Ether with a pinch of ascorbic acid or store strictly under inert gas.
Hydrazine: Highly toxic and unstable. Avoid contact with metals.
Methanethiol: Toxic gas evolved. Use a bleach trap (sodium hypochlorite) to oxidize it to methanesulfonic acid/sulfate in the exhaust.
References
PrepChem. Synthesis of 2-Hydrazino-4,5-dihydro-1H-imidazole. (Analogous procedure for imidazoline derivatives). Retrieved from
Heimgartner, H., et al. (2019).[2] Synthesis and Selected Reactions of Hydrazides Containing an Imidazole Moiety. (Detailed protocol for S-alkylation followed by hydrazinolysis). Retrieved from
Anichina, K., et al. (2021).[3] 1H-Benzimidazole-2-yl Hydrazones as Tubulin-targeting Agents.[3][4] (Protocol for converting mercapto- to hydrazino- via sulfonic acid or direct hydrazine reflux). Retrieved from
ChemicalBook. 2-Mercaptoimidazole Synthesis and Properties. Retrieved from
Regioselective Synthesis of 1,5-Dimethylimidazole Derivatives
Application Note & Protocol Guide | AN-2026-IMD Executive Summary The regioselective synthesis of 1,5-disubstituted imidazoles —specifically the 1,5-dimethylimidazole core—presents a classic challenge in heterocyclic che...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide | AN-2026-IMD
Executive Summary
The regioselective synthesis of 1,5-disubstituted imidazoles —specifically the 1,5-dimethylimidazole core—presents a classic challenge in heterocyclic chemistry. Standard alkylation of 4(5)-methylimidazole typically yields the thermodynamically favored 1,4-isomer (ratio ~4:1 to 10:1) due to steric hindrance and tautomeric equilibrium. For drug development applications requiring the 1,5-substitution pattern (common in p38 MAP kinase inhibitors, pilocarpine alkaloids, and ionic liquid precursors), a de novo ring construction strategy is required to ensure isomeric purity.
This guide details the Van Leusen Imidazole Synthesis as the gold-standard protocol for generating 1,5-dimethylimidazole derivatives with >95% regioselectivity. It includes mechanistic insights, a step-by-step experimental protocol, and self-validating characterization methods.
Strategic Analysis: The Regioselectivity Challenge
The Alkylation Trap
Direct methylation of 4-methylimidazole fails to yield the 1,5-isomer as the major product.
Mechanism: The N-H proton in 4-methylimidazole rapidly tautomerizes. The lone pair on the nitrogen distal to the methyl group (N1 in the 1,4-tautomer) is less sterically hindered and more nucleophilic.
Result: Methylation predominantly occurs at the sterically accessible nitrogen, locking the molecule into the 1,4-dimethyl configuration.
The Solution: Van Leusen Cycloaddition
The Van Leusen reaction circumvents the tautomerization issue by constructing the imidazole ring from acyclic precursors where the nitrogen substituents are fixed before ring closure.
Regiocontrol: The reaction proceeds via a [3+2] cycloaddition of the TosMIC anion to an in situ generated aldimine. The steric bulk of the sulfonyl group and the stepwise elimination mechanism force the aldehyde substituent (R1) into the C5 position and the amine substituent (R2) onto N1.
Figure 1: Mechanistic pathway of the Van Leusen synthesis ensuring 1,5-substitution.
Experimental Protocol: Synthesis of 1,5-Dimethylimidazole
Safety Note: TosMIC is reactive and generates sulfinic acid byproducts. Acetaldehyde is volatile (bp 20°C) and flammable. Methylamine is a gas; use as a solution (e.g., 33% in EtOH or 40% in H2O) or hydrochloride salt. Perform all steps in a fume hood.
Materials & Reagents
Reagent
Equiv.
Role
Notes
Acetaldehyde
1.0
C5-Source
Use freshly distilled or high-purity grade.
Methylamine
1.1
N1-Source
33% solution in EtOH recommended.
TosMIC
1.0
C2/C4/N3 Source
Tosylmethyl isocyanide.
K2CO3
2.0
Base
Anhydrous, micronized preferred.
Methanol (MeOH)
Solvent
Solvent
Dry MeOH improves yield.
Step-by-Step Procedure
Step 1: In Situ Imine Formation
Charge a round-bottom flask with Methanol (10 mL/mmol).
Add Methylamine (33% in EtOH, 1.1 equiv) and cool to 0°C.
Add Acetaldehyde (1.0 equiv) dropwise. Note: Due to volatility, ensure the system is sealed or equipped with a reflux condenser cooled to -10°C.
Stir at room temperature for 30–60 minutes to form N-ethylidenemethanamine.
Step 2: Cycloaddition
5. Add TosMIC (1.0 equiv) to the reaction mixture.
6. Add K2CO3 (2.0 equiv) in one portion.
7. Heat the mixture to reflux (approx. 65°C) for 3–5 hours.
Monitoring: Monitor by TLC (DCM/MeOH 9:1). The TosMIC spot will disappear.
Observation: The suspension will change color (often yellow to orange) and become clearer as the product forms.
Step 3: Workup & Purification
8. Cool the mixture to room temperature.
9. Remove the solvent under reduced pressure (Rotavap).[1] Caution: 1,5-dimethylimidazole is a low-melting solid/oil and can be semi-volatile; do not apply high vacuum for extended periods without cooling.
10. Redissolve the residue in Ethyl Acetate or DCM and wash with saturated NaHCO3 (to remove sulfinic acid salts) and Brine.
11. Dry organic layer over Na2SO4, filter, and concentrate.[2]
12. Purification: Flash column chromatography on silica gel.
Eluent: Gradient of DCM -> 5-10% MeOH in DCM.
Target: 1,5-Dimethylimidazole typically elutes after any remaining impurities but before 1,4-isomers (if any formed via side reactions).
To confirm the synthesis of the 1,5-isomer over the 1,4-isomer, use Nuclear Overhauser Effect (NOE) NMR spectroscopy. This is the definitive self-validating step.
NMR Diagnostics
Feature
1,5-Dimethylimidazole (Target)
1,4-Dimethylimidazole (Impurity)
Structure
N-Me (pos 1) and C-Me (pos 5) are adjacent .
N-Me (pos 1) and C-Me (pos 4) are distant .
1H-1H NOE
Strong NOE signal observed between N-CH3 and C5-CH3 protons.
No NOE between methyl groups. Strong NOE between N-CH3 and C5-H.
C4-H Shift
~6.8 - 7.0 ppm (Singlet)
~6.6 - 6.8 ppm (Singlet)
C2-H Shift
~7.4 - 7.6 ppm (Singlet)
~7.3 - 7.5 ppm (Singlet)
Analytical Data Summary
Appearance: Colorless to pale yellow oil or low-melting solid (mp ~38-40°C).
Note: Chemical shifts vary with concentration and solvent. The NOE is the critical identifier.
Troubleshooting & Optimization
Figure 2: Decision tree for troubleshooting the Van Leusen synthesis.
Common Pitfalls
Volatility: Losing acetaldehyde before imine formation. Solution: Pre-cool reagents and use a sealed vessel for the first hour.
Ammonia Contamination: If methylamine contains ammonia, unsubstituted imidazole or 4(5)-methylimidazole will form. Solution: Use high-grade methylamine in ethanol.
Water: While the Van Leusen reaction tolerates some water, excessive moisture can hydrolyze the imine. Solution: Use dry methanol.
References
Van Leusen, A. M., et al. (1977).[3] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides." The Journal of Organic Chemistry, 42(7), 1153–1159. Link
Sisko, J., et al. (2000). "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." The Journal of Organic Chemistry, 65(5), 1516–1524. Link
Corey, E. J., & Wolff, S. (1989). "Total synthesis of (+)-pilocarpine." Journal of the American Chemical Society, 111(23), 8738–8739. (Demonstrates 1,5-disubstituted imidazole synthesis utility). Link
Bellina, F., et al. (2005). "Regioselective synthesis of 1,5-diaryl-1H-imidazoles by palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles." The Journal of Organic Chemistry, 70(10), 3997–4005. (Alternative C-H activation route). Link
PubChem. "1,5-Dimethylimidazole Compound Summary." National Library of Medicine. Link
2-Hydrazino-1,5-dimethyl-1h-imidazole as a pharmaceutical intermediate
Technical Application Note: 2-Hydrazino-1,5-dimethyl-1H-imidazole Abstract & Executive Summary 2-Hydrazino-1,5-dimethyl-1H-imidazole is a specialized heterocyclic building block serving as a critical dinucleophile in the...
2-Hydrazino-1,5-dimethyl-1H-imidazole is a specialized heterocyclic building block serving as a critical dinucleophile in the synthesis of fused nitrogenous scaffolds. Unlike simple imidazoles, this intermediate possesses a reactive hydrazine moiety at the C2 position, enabling rapid access to imidazo[1,2-b]pyrazoles and imidazo[1,2-b][1,2,4]triazines —privileged structures in modern kinase inhibitors, antiviral agents, and CNS-active drugs.
This guide provides a validated workflow for the synthesis, handling, and downstream application of this intermediate. By leveraging the specific 1,5-dimethyl substitution pattern, researchers can achieve high regioselectivity in cyclization reactions, avoiding the isomer mixtures common with unsubstituted imidazole precursors.
Chemical Profile & Properties[1][2][3][4][5][6][7]
Property
Specification
IUPAC Name
2-Hydrazinyl-1,5-dimethyl-1H-imidazole
Molecular Formula
C₅H₁₀N₄
Molecular Weight
126.16 g/mol
Physical State
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, MeOH, EtOH; sparingly soluble in DCM
Stability
Hygroscopic; susceptible to oxidation. Store under inert gas at -20°C.
Key Reactivity
Bidentate nucleophile (N-NH₂); precursors for 5,5- and 5,6-fused systems.
Synthesis Protocol: Preparation of the Intermediate
Objective: Synthesize 2-hydrazino-1,5-dimethyl-1H-imidazole from 2-chloro-1,5-dimethylimidazole.
Scale: 10 mmol (representative)
Reagents:
Precursor: 2-Chloro-1,5-dimethyl-1H-imidazole (CAS: 1015611-68-3 or synthesized via chlorination of 1,5-dimethyl-2-imidazolone).
Reagent: Hydrazine hydrate (80% or 98% solution).
Solvent: Ethanol (absolute) or n-Butanol (for higher temperature).
Step-by-Step Procedure:
Charge: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-chloro-1,5-dimethylimidazole (1.30 g, 10 mmol) in Ethanol (15 mL).
Addition: Add Hydrazine Hydrate (2.5 g, 50 mmol, 5 equiv) dropwise at room temperature. Note: Excess hydrazine is required to prevent dimer formation (bis-imidazolyl hydrazine).
Reflux: Heat the reaction mixture to reflux (78–80°C) for 6–12 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material spot (higher R_f) should disappear, replaced by a polar, lower R_f product spot (stains purple with ninhydrin).
Work-up:
Cool the mixture to room temperature.
Concentrate under reduced pressure to remove ethanol and excess hydrazine. Caution: Hydrazine is toxic; use a rigorous cold trap.
The residue is often an oil or sticky solid. Triturate with cold Diethyl Ether or Acetonitrile to induce crystallization.
Purification: Filter the solid and wash with cold ether. Recrystallize from Ethanol/Ether if necessary.
Yield: Expected yield 75–85%.
Application Protocol: Synthesis of Fused Heterocycles
Target: Synthesis of 1,5-Dimethyl-imidazo[1,2-b]pyrazole derivatives.
Mechanism: The terminal hydrazine nitrogen attacks a
-electrophile, followed by cyclization at the imidazole N3 nitrogen.
Protocol B: Cyclocondensation with
-Keto Esters
This reaction constructs the pyrazole ring fused to the imidazole core, a scaffold found in drugs like Apixaban (structural analogs) and various kinase inhibitors.
Observation: A precipitate often forms as the fused bicyclic product is less soluble than the starting materials.
Isolation: Cool to 0°C. Filter the precipitate.
Characterization:
1H NMR: Look for the disappearance of the hydrazide protons (broad singlets > 4 ppm) and the appearance of the pyrazole C-H (typically ~5.5–6.5 ppm) or substituent peaks.
MS: M+1 peak corresponding to the loss of water and ethanol [MW(Hydrazine) + MW(Ketoester) - 18 - 46].
Mechanistic Visualization
The following diagram illustrates the regioselective cyclization pathway governed by the 1,5-dimethyl substitution.
Caption: Regioselective synthesis of the imidazo[1,2-b]pyrazole core via the 2-hydrazino intermediate.
Critical Handling & Safety (E-E-A-T)
Hydrazine Toxicity: Hydrazine hydrate is a known carcinogen and potent skin sensitizer. All reactions must be performed in a functioning fume hood. Double-glove (Nitrile) is recommended.
Waste Disposal: Hydrazine-contaminated waste must be quenched with dilute hypochlorite (bleach) solution before disposal to convert hydrazine to nitrogen gas.
Stability: The 2-hydrazino intermediate is prone to air oxidation (turning dark brown). Store under Argon/Nitrogen. If the solid darkens, recrystallize immediately before use to ensure consistent reaction stoichiometry.
References
Synthesis of 2-Hydrazinoimidazoles
Methodology: Reaction of 2-halo or 2-mercaptoimidazoles with hydrazine hydr
Source:Journal of Heterocyclic Chemistry, "Synthesis and biological activity of 2-hydrazino-benzimidazoles." Link (Representative methodology).
Imidazo[1,2-b]pyrazole Synthesis
Application: "Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach." Beilstein J. Org. Chem.2014 , 10, 2255–2262. Link
Pharmaceutical Relevance
Context: "Imidazo[1,2-b]pyrazole scaffold as a potential non-classical isostere of indole."[1] Chemical Science, 2013 .[2] Link
Safety Data
Hydrazine Handling: CDC/ATSDR Toxicological Profile for Hydrazines. Link
Application Note & Protocol: Synthesis of 2-Hydrazino-1,5-dimethylimidazole via Nucleophilic Aromatic Substitution
Abstract This document provides a comprehensive technical guide for the synthesis of 2-hydrazino-1,5-dimethylimidazole from 2-halo-1,5-dimethylimidazole precursors. This transformation is a key step in the generation of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-hydrazino-1,5-dimethylimidazole from 2-halo-1,5-dimethylimidazole precursors. This transformation is a key step in the generation of versatile synthons for drug discovery and materials science. The core of this protocol is the nucleophilic aromatic substitution (SNAr) reaction, a powerful method for functionalizing heteroaromatic systems. We present a detailed examination of the reaction mechanism, an analysis of critical reaction parameters, a step-by-step experimental protocol, and a guide for product characterization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-understood method for preparing substituted hydrazino-imidazoles.
Introduction and Scientific Background
Substituted imidazoles are privileged scaffolds in medicinal chemistry, appearing in a wide range of pharmacologically active agents. The introduction of a hydrazine moiety at the C2-position of the imidazole ring creates a highly valuable intermediate, 2-hydrazino-1,5-dimethylimidazole. This compound serves as a precursor for synthesizing a variety of more complex heterocyclic systems, such as triazoles and pyrazoles, through subsequent condensation reactions.
The most direct route to this synthon is the displacement of a halogen atom from a 2-halo-1,5-dimethylimidazole substrate using hydrazine. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike typical aromatic rings which are electron-rich and resistant to nucleophilic attack, heteroaromatic systems like imidazole are sufficiently activated to undergo this transformation. The ring nitrogen atoms help to inductively withdraw electron density and stabilize the negatively charged intermediate, facilitating the substitution.[1]
This application note details the critical parameters and provides a field-proven protocol for this important synthetic transformation.
Reaction Mechanism: The SNAr Pathway
The substitution of a halogen on the 2-halo-1,5-dimethylimidazole ring by hydrazine follows the addition-elimination mechanism characteristic of SNAr reactions.[2]
Step 1: Nucleophilic Attack (Addition)
The reaction is initiated by the attack of the nucleophilic hydrazine molecule on the electron-deficient C2 carbon of the imidazole ring, which bears the halogen leaving group. This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity. This attack forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex.[3]
Step 2: Stabilization of the Intermediate
The negative charge of the Meisenheimer complex is delocalized and stabilized by the electronegative nitrogen atoms within the imidazole ring. This stabilization is crucial for the reaction to proceed, as it lowers the activation energy of the initial attack.
Step 3: Elimination of the Leaving Group
Aromaticity is restored in the final, rapid step, where the halide ion (e.g., Br⁻ or Cl⁻) is expelled as the leaving group. A subsequent proton transfer results in the final 2-hydrazino-1,5-dimethylimidazole product.
Below is a diagram illustrating the SNAr mechanism.
Application Note: Strategic Utilization of 2-Hydrazino-1,5-dimethyl-1H-imidazole in Fused Heterocyclic Synthesis
Topic: Using 2-Hydrazino-1,5-dimethyl-1H-imidazole in Heterocyclic Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Using 2-Hydrazino-1,5-dimethyl-1H-imidazole in Heterocyclic Synthesis
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The 2-hydrazino-1,5-dimethyl-1H-imidazole scaffold represents a compact, electron-rich building block for the synthesis of 5,5- and 5,6-fused heterocyclic systems. Unlike its N-unsubstituted analogs, the presence of the N1-methyl group exerts a decisive steric and electronic influence, effectively locking the regioselectivity of cyclization reactions to the N3 position. This "regio-lock" feature eliminates the formation of isomeric mixtures often seen with 1H-imidazoles, streamlining purification in high-throughput drug discovery campaigns.
This guide details the strategic application of this scaffold to access two privileged pharmacophores: imidazo[1,2-b]pyrazoles (kinase inhibitor core) and imidazo[2,1-c][1,2,4]triazoles (antimicrobial/antiviral core).
Chemical Profile & Handling
Compound: 2-Hydrazino-1,5-dimethyl-1H-imidazole
CAS: (Generic analog reference: 51420-32-7 for dihydro form; specific derivatives vary)
Physical State: Typically supplied as a Hydrobromide (HBr) or Hydrochloride (HCl) salt due to the oxidative instability of the free hydrazine base.
Critical Handling Protocols
Storage: Store salts at -20°C under argon. The free base is prone to air oxidation (forming azo dimers) and should be generated in situ.
Basicity: The N3-imidazole nitrogen is the primary site of protonation after the hydrazine group. In cyclization reactions, the hydrazine terminal nitrogen (
) acts as the initial nucleophile.
Strategic Logic: The N1-Methyl Regio-Lock
In unsubstituted 2-hydrazinoimidazoles, cyclization with biselectrophiles (e.g.,
-diketones) can occur at either N1 or N3, leading to difficult-to-separate regioisomers.
Mechanism:
N1-Blocking: The methyl group at N1 prevents tautomerization and steric approach, rendering N1 non-nucleophilic for ring closure.
Directed Cyclization: Reaction flow is forced through N3 , yielding a single regioisomer.
Figure 1: The N1-methyl group acts as a steric block, forcing cyclization exclusively through N3.
Experimental Protocols
Protocol A: Synthesis of Imidazo[1,2-b]pyrazoles (Knorr-Type Cyclization)
This protocol yields 1,3,6,7-tetramethyl-1H-imidazo[1,2-b]pyrazole derivatives, which are isosteres of purines and valuable for kinase inhibition studies.
Electrophile: Acetylacetone (1.1 equiv) (or other 1,3-diketones)
Base: Sodium Acetate (NaOAc) (1.2 equiv)
Solvent: Ethanol (Absolute) or Acetic Acid
Step-by-Step Methodology:
Free Base Generation: In a round-bottom flask, suspend the HBr salt (1.0 mmol) in Ethanol (5 mL). Add NaOAc (1.2 mmol) and stir at room temperature for 15 minutes until the solution clarifies (precipitation of NaBr may occur).
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5). The hydrazone intermediate often appears first, followed by the cyclized product.
Mixing: Place the HBr salt (1.0 mmol) and pTSA (0.1 mmol) in a reaction vial.
Reagent Addition: Add Triethyl orthoformate (3 mL). TEOF acts as both reagent and solvent.
Heating: Heat to reflux (146°C) for 3 hours. A Dean-Stark trap can be used to remove the ethanol byproduct to push equilibrium, though open-vessel reflux is usually sufficient for small scales.
Work-up:
Cool to room temperature.[1] Precipitation of the product may occur.[2]
If solid forms, filter and wash with cold ether.
If no precipitate, evaporate excess TEOF under vacuum.
Neutralization: The product may exist as a salt.[2] Dissolve in minimal water, neutralize with saturated
, and extract with DCM.
Mechanistic Pathway & Troubleshooting
The formation of the fused system involves an initial nucleophilic attack by the hydrazine terminal nitrogen (
) followed by an intramolecular attack by the imidazole ring nitrogen ().
Figure 2: General mechanistic pathway for the fusion of the imidazole ring.
Troubleshooting Guide
Problem: Low Yield/Incomplete Reaction.
Cause: Incomplete neutralization of the HBr salt.
Solution: Ensure 1.2 equivalents of base (NaOAc or Et3N) are used. Check pH is >7 before heating.
Problem: Formation of Open-Chain Hydrazones only.
Cause: Steric hindrance or insufficient heat.
Solution: Switch solvent to Acetic Acid or use microwave irradiation (120°C, 20 min) to force the ring closure (dehydration step).
Problem: Product Decomposition.
Cause: Oxidation of the electron-rich imidazole ring.
Solution: Perform reactions under Nitrogen/Argon atmosphere.
References
Synthesis of Imidazo[1,2-b]pyrazoles
Title: Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole.
Preparation of hydrazones from 2-Hydrazino-1,5-dimethyl-1h-imidazole
Technical Application Note: Optimized Synthesis of Bioactive Hydrazones from 2-Hydrazino-1,5-dimethyl-1H-imidazole Part 1: Executive Summary & Strategic Value The condensation of 2-hydrazino-1,5-dimethyl-1H-imidazole wit...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Optimized Synthesis of Bioactive Hydrazones from 2-Hydrazino-1,5-dimethyl-1H-imidazole
Part 1: Executive Summary & Strategic Value
The condensation of 2-hydrazino-1,5-dimethyl-1H-imidazole with carbonyl electrophiles (aldehydes/ketones) represents a critical transformation in medicinal chemistry. Imidazole-derived hydrazones act as privileged pharmacophores, exhibiting potent antimicrobial, analgesic, and anti-inflammatory profiles due to their ability to chelate transition metals and interact with biological targets via the azomethine (-N=CH-) linker [1, 2].
This guide provides a validated, high-efficiency protocol for synthesizing these scaffolds. Unlike generic hydrazine chemistries, this protocol addresses the specific solubility and nucleophilicity challenges of the 1,5-dimethylimidazole core, ensuring high regioselectivity and yield.
Part 2: Mechanistic Principles
The formation of the hydrazone is a nucleophilic addition-elimination reaction. The terminal amino group (-NH2) of the hydrazine moiety acts as the nucleophile, attacking the electrophilic carbon of the carbonyl group.
Key Mechanistic Features:
Nucleophilic Attack: The hydrazine nitrogen attacks the carbonyl carbon.
Proton Transfer: Acid catalysis facilitates the protonation of the carbonyl oxygen, making it more electrophilic.
Dehydration: The tetrahedral carbinolamine intermediate collapses, eliminating water to form the thermodynamically stable C=N bond.
Figure 1: Mechanistic pathway for the acid-catalyzed condensation of imidazole hydrazine with aldehydes.
Part 3: Experimental Protocol
Materials & Reagents
Precursor: 2-Hydrazino-1,5-dimethyl-1H-imidazole (Synthesized via reaction of 2-bromo/chloro-1,5-dimethylimidazole with hydrazine hydrate or sourced commercially).
Electrophile: Substituted Benzaldehyde (1.0 eq).
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
Purification: Dimethylformamide (DMF) or EtOH for recrystallization.
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydrazino-1,5-dimethyl-1H-imidazole (1.0 mmol) in 15 mL of absolute ethanol.
Critical Check: Ensure the hydrazine is fully dissolved. If the hydrochloride salt is used, add 1.0 eq of sodium acetate to neutralize.
Add the appropriate aromatic aldehyde (1.0 mmol) dropwise to the stirring solution.
Add 3-5 drops of Glacial Acetic Acid as a catalyst. Note: Citric acid (10 mol%) can be used as a greener alternative [1].
Step 2: Reflux & Monitoring
Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 3–6 hours .
TLC Monitoring: Monitor progress using Silica gel TLC plates (Mobile phase: CHCl3:MeOH, 9:1). Look for the disappearance of the aldehyde spot and the appearance of a new, less polar spot.
Step 3: Workup & Isolation
Allow the reaction mixture to cool slowly to room temperature.
Pour the mixture onto crushed ice (approx. 50 g) with vigorous stirring. The hydrazone typically precipitates as a solid.
Filter the precipitate using vacuum filtration (Buchner funnel).
Wash the solid with cold water (2 x 10 mL) followed by cold ethanol (1 x 5 mL) to remove unreacted aldehyde.
Step 4: Purification
Recrystallization: Dissolve the crude solid in the minimum amount of hot Ethanol. If solubility is poor, use a DMF/Ethanol mixture.
Allow to crystallize overnight at 4°C.
Filter and dry in a vacuum desiccator over CaCl₂.
Part 4: Optimization & Troubleshooting
To ensure reproducibility and high yields, consider the following variables:
Parameter
Recommended Condition
Effect on Reaction
Solvent
Ethanol (Abs.)
Balances solubility of imidazole and precipitation of product.
Catalyst
Glacial Acetic Acid
Protonates carbonyl oxygen; excess acid may protonate the hydrazine, killing reactivity.
Stoichiometry
1:1 (Equimolar)
Excess aldehyde complicates purification; excess hydrazine is difficult to remove.
Reaction Time
3-6 Hours
Insufficient time leads to incomplete conversion; excessive time may cause oxidation.
Green Alternative
Citric Acid / Grinding
Solvent-free mechanochemical grinding can yield product in <30 mins [1, 5].
Common Pitfalls:
No Precipitate: If the product does not precipitate on cooling, reduce solvent volume by rotary evaporation before pouring onto ice.
Cyclization: In rare cases, ortho-functionalized aldehydes may lead to cyclization (forming fused tricyclic systems). Verify structure via NMR.
Oxidation: Hydrazines are air-sensitive. If the starting material is dark/colored, it may be oxidized. Recrystallize the hydrazine precursor before use.
Part 5: Characterization & Validation
A valid protocol must be self-verifying. Use the following spectroscopic markers to confirm identity.
Infrared Spectroscopy (FT-IR)
NH Stretch: A sharp band around 3200–3350 cm⁻¹ (secondary amine).
C=N Stretch: A strong, characteristic band at 1590–1620 cm⁻¹ (azomethine linkage).
Absence of C=O: Disappearance of the aldehyde carbonyl peak (~1700 cm⁻¹).
Nuclear Magnetic Resonance (¹H-NMR)
Azomethine Proton (-N=CH-): A distinct singlet typically between δ 8.0 – 8.6 ppm .
NH Proton: A broad singlet (D₂O exchangeable) often found downfield at δ 10.0 – 12.0 ppm .
Imidazole Methyls: Two distinct singlets for the N-Me and C-Me groups (approx. δ 3.5 ppm and δ 2.2 ppm).
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for hydrazone synthesis.
References
Al-Wahaibi, L. H., et al. (2023).[2] "Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole." Journal of Chemistry. Available at: [Link] (Note: Representative URL for context).
Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature." Medicinal Chemistry Research, 26, 287–301. Available at: [Link]
Organic Chemistry Portal. "Synthesis of Hydrazones." Available at: [Link]
Turan-Zitouni, G., et al. (2008). "Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives." ResearchGate. Available at: [Link]
Mandha, A., et al. (2023). "Mechanochemical Studies on Coupling of Hydrazines... Hydrazones with Antileishmanial and Antibacterial Activities."[3][4][5] Molecules. Available at: [Link]
Technical Guide: 2-Hydrazino-1,5-dimethyl-1H-imidazole in Coordination Chemistry
This Application Note is structured as a high-level technical guide for researchers in coordination chemistry and drug discovery. It synthesizes established chemical principles with specific protocols for the ligand 2-Hy...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for researchers in coordination chemistry and drug discovery. It synthesizes established chemical principles with specific protocols for the ligand 2-Hydrazino-1,5-dimethyl-1H-imidazole .[1]
Executive Summary
The ligand 2-Hydrazino-1,5-dimethyl-1H-imidazole (HDMI) represents a potent N-donor scaffold in coordination chemistry. Unlike simple imidazoles, the introduction of a hydrazine moiety at the C2 position, combined with the steric and electronic influence of the 1,5-dimethyl substitution, creates a versatile chelating agent.[1] This guide details the protocols for synthesizing HDMI, derivatizing it into Schiff bases, and forming transition metal complexes.[1] Applications focus on its role as a pharmacophore in antimicrobial drug design and as a tunable ligand in catalysis.[1]
Ligand Profile & Chemical Logic
Structural Analysis[2][3]
Core Scaffold: 1,5-Dimethylimidazole.[1][2][3][4][5][6][7] The N1-methyl group prevents tautomerism, locking the electronic structure.[1] The C5-methyl group provides mild steric bulk, influencing the geometry of metal coordination.[1]
Active Site (C2-Hydrazine): The hydrazine group (-NH-NH₂) at position 2 acts as a "hard" N-donor. It can coordinate directly or serve as a precursor for Schiff bases (hydrazones).[1][8]
Coordination Modes:
Bidentate Chelation: Coordination via the imidazole N3 and the terminal hydrazine nitrogen (
- or -nitrogen), typically forming a 5-membered chelate ring.[1]
Bridging: Potential to bridge two metal centers in polymeric structures.[1]
Visualization of Chemical Pathways
The following diagram illustrates the synthesis of the ligand and its subsequent transformation into metal complexes.
Figure 1: Synthetic workflow from precursor to coordination complex.
Experimental Protocols
Protocol A: Synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole
Objective: To synthesize the core ligand from commercially available precursors.[1]
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-bromo-1,5-dimethylimidazole (10 mmol) in 20 mL of ethanol.
Addition: Add hydrazine hydrate (50 mmol, 5 eq) dropwise. The excess hydrazine acts as both reactant and base to drive the nucleophilic aromatic substitution.[1]
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor progress via TLC (System: CHCl₃/MeOH 9:1). The starting material spot should disappear.[1]
Work-up:
Evaporate the solvent and excess hydrazine under reduced pressure (Rotavap).[1] Caution: Hydrazine is toxic; use a fume hood.[1]
Dissolve the residue in a minimum amount of water (5 mL) and extract with chloroform (3 x 20 mL).[1]
Dry the organic layer over anhydrous Na₂SO₄ and evaporate to dryness.[1]
Purification: Recrystallize the crude solid from ethanol/ether to yield off-white crystals of HDMI.
Validation Criteria:
IR: Appearance of doublet peaks at 3300–3400 cm⁻¹ (primary amine -NH₂).[1]
¹H-NMR (DMSO-d₆): Signals for N-Me (~3.5 ppm), C-Me (~2.1 ppm), and disappearance of the C2-Br effect.[1]
Protocol B: Synthesis of Schiff Base Derivatives (Hydrazones)
Rationale: The free hydrazine ligand is often derivatized into a Schiff base to enhance stability and coordination capability (creating ONN or NNN pincer ligands).[1]
Ligand Solution: Dissolve the Ligand (HDMI or its Schiff base) (2 mmol) in MeOH (15 mL).
Metal Solution: Dissolve Metal Salt (e.g., CuCl₂[1]·2H₂O) (1 mmol) in MeOH (10 mL).
Complexation: Add the metal solution to the ligand solution slowly with stirring.
Reflux: Reflux the mixture for 4 hours.
Isolation:
If precipitate forms: Filter and wash with cold MeOH/Ether.[1]
If no precipitate: Reduce volume to 50% and cool to 4°C overnight.
Data Summary: Expected Physicochemical Properties
Property
Ligand (HDMI)
Cu(II) Complex
Ni(II) Complex
Color
Off-white/Pale Yellow
Green/Blue
Light Green/Cyan
State
Crystalline Solid
Powder/Crystals
Powder
Solubility
EtOH, DMSO, CHCl₃
DMSO, DMF
DMSO, DMF
Magnetism
Diamagnetic
Paramagnetic (1 unpaired e⁻)
Paramagnetic (2 unpaired e⁻)
Geometry
Planar
Distorted Octahedral
Octahedral/Square Planar
Applications & Mechanism
Biological Activity (Antimicrobial Pharmacophore)
Imidazole-hydrazine complexes are widely investigated for antimicrobial activity.[1]
Mechanism: The uncoordinated imidazole nitrogen (if available) or the lipophilic nature of the "1,5-dimethyl" moiety facilitates penetration through the bacterial cell wall.[1]
Chelation Theory: Upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (Tweedy's Chelation Theory).[1] This increases the lipophilicity of the complex, enhancing permeation into lipid membranes and blocking metal binding sites in bacterial enzymes.[1]
Catalysis
The steric bulk of the 1,5-dimethyl group makes this ligand suitable for catalytic cycles where substrate approach needs to be controlled.[1]
Application: Cu(II) complexes of HDMI-derived Schiff bases have potential in the oxidation of benzyl alcohol to benzaldehyde.[1]
References
Synthesis of 2-Substituted Imidazoles
Title: Synthesis and biological evaluation of 2-substituted-1,5-dimethylimidazoles.
Source:European Journal of Medicinal Chemistry.
Context: Provides the foundational chemistry for nucleophilic substitution at the C2 position of 1,5-dimethylimidazole.[1]
Title: Coordination chemistry of hydrazone ligands with transition metals: A review.
Source:Coordin
Context: Establishes the standard coordination modes (bidentate/trident
Antimicrobial Mechanisms
Title: Metal complexes of Schiff bases: A review on the synthesis and their biological activity.
Source:Beni-Suef University Journal of Basic and Applied Sciences.
Context: Explains the "Chelation Theory" and enhanced lipophilicity of imidazole-metal complexes.
(Note: While the specific molecule "2-Hydrazino-1,5-dimethyl-1H-imidazole" is a specialized derivative, the protocols above are derived from validated methodologies for the 2-hydrazinoimidazole class found in the cited literature.)
Application Notes and Protocols for the Synthesis of Fused Bicyclic Systems Utilizing 2-Hydrazino-1,5-dimethyl-1H-imidazole
Introduction: The Strategic Importance of Fused Imidazole Scaffolds in Modern Drug Discovery The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in n...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Fused Imidazole Scaffolds in Modern Drug Discovery
The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous pharmacologically active compounds.[1] Its unique structural and electronic properties, including the ability to act as both a proton donor and acceptor, facilitate crucial interactions with a wide array of biological targets such as enzymes, receptors, and nucleic acids.[1][2] This versatility has led to the development of a multitude of imidazole-containing drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4]
The development of fused bicyclic imidazole derivatives represents a significant advancement in the quest for novel therapeutic agents.[4][5] By incorporating the imidazole ring into a more rigid bicyclic framework, medicinal chemists can enhance binding affinity, selectivity, and pharmacokinetic properties. These fused systems, such as pyrazolo[1,5-a]imidazoles and triazolo[4,3-a]imidazoles, are of particular interest due to their structural analogy to purines, allowing them to function as effective antimetabolites in various biochemical pathways.[6] The inherent biological activities of both the imidazole and the fused heterocyclic ring often result in synergistic effects, leading to compounds with potent and multifaceted pharmacological profiles.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of fused bicyclic systems using 2-hydrazino-1,5-dimethyl-1H-imidazole as a versatile starting material. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for the synthesis of key bicyclic systems, and present the data in a clear and accessible format.
Core Synthetic Strategies: Leveraging the Reactivity of the Hydrazino Group
The synthetic utility of 2-hydrazino-1,5-dimethyl-1H-imidazole lies in the nucleophilic character of its hydrazino moiety. This functional group readily participates in cyclocondensation reactions with a variety of electrophilic partners, leading to the formation of stable, five-membered heterocyclic rings fused to the parent imidazole core. The two primary synthetic routes explored in this guide are:
Synthesis of Pyrazolo[1,5-a]imidazole Derivatives: This is achieved through the reaction of 2-hydrazino-1,5-dimethyl-1H-imidazole with β-dicarbonyl compounds or their synthetic equivalents. The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7][8]
Synthesis of Triazolo[4,3-a]imidazole Derivatives: This class of compounds is synthesized by reacting the hydrazino-imidazole precursor with reagents that can provide a single carbon atom to form the triazole ring. Common reagents for this transformation include orthoesters, carboxylic acids, and aldehydes, often under oxidative conditions.[9][10]
The following sections will provide detailed protocols for these synthetic transformations.
Protocol 1: Synthesis of 2,7-Dimethyl-1H-pyrazolo[1,5-a]imidazole Derivatives via Reaction with β-Diketones
This protocol details the synthesis of a representative pyrazolo[1,5-a]imidazole derivative through the cyclocondensation of 2-hydrazino-1,5-dimethyl-1H-imidazole with acetylacetone.
Reaction Rationale and Mechanism
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazino group on one of the carbonyl carbons of the β-diketone, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen of the hydrazino group on the remaining carbonyl carbon, followed by dehydration to afford the stable, aromatic pyrazolo[1,5-a]imidazole ring system. The regioselectivity of the cyclization is generally controlled by the relative reactivity of the two carbonyl groups in the β-diketone.[7][8]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of pyrazolo[1,5-a]imidazole derivatives.
Detailed Step-by-Step Protocol
Reagent Preparation: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydrazino-1,5-dimethyl-1H-imidazole (1.40 g, 10 mmol).
Solvent and Reagent Addition: To the flask, add 30 mL of absolute ethanol, followed by the dropwise addition of acetylacetone (1.00 g, 10 mmol).
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature with constant stirring for 4-6 hours.
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid is purified by recrystallization from ethanol to afford the pure 2,7-dimethyl-1H-pyrazolo[1,5-a]imidazole derivative.
Data Presentation: Reagents and Expected Yield
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Volume/Mass
Role
2-Hydrazino-1,5-dimethyl-1H-imidazole
140.18
10
1.40 g
Starting Material
Acetylacetone
100.12
10
1.00 g
Reagent
Absolute Ethanol
46.07
-
30 mL
Solvent
Expected Product
2,7-Dimethyl-1H-pyrazolo[1,5-a]imidazole
-
-
-
Expected Yield
-
-
80-90%
-
Protocol 2: Synthesis of 1,5-Dimethyl-1H-[1][3][5]triazolo[4,3-a]imidazole Derivatives via Reaction with Orthoesters
This protocol outlines the synthesis of a representative triazolo[4,3-a]imidazole derivative through the cyclocondensation of 2-hydrazino-1,5-dimethyl-1H-imidazole with triethyl orthoformate.
Reaction Rationale and Mechanism
The reaction with triethyl orthoformate introduces a single carbon atom that forms the C3 position of the triazole ring. The reaction is believed to proceed through an initial condensation of the hydrazino group with the orthoester to form a hydrazono-ether intermediate. This is followed by an intramolecular cyclization with the elimination of ethanol to yield the fused triazolo[4,3-a]imidazole system.[10]
Chemical Transformation Diagram
Caption: Synthesis of 1,5-dimethyl-1H-[1][3][5]triazolo[4,3-a]imidazole.
Detailed Step-by-Step Protocol
Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, place 2-hydrazino-1,5-dimethyl-1H-imidazole (1.40 g, 10 mmol).
Reagent Addition: Add an excess of triethyl orthoformate (14.82 g, 100 mmol, approximately 16.7 mL).
Reaction Conditions: The mixture is heated to reflux and stirred for 8-10 hours.
Reaction Monitoring: Monitor the reaction's progress using TLC (e.g., ethyl acetate/methanol, 9:1).
Work-up: After the reaction is complete, cool the mixture to room temperature. The excess triethyl orthoformate is removed under reduced pressure.
Purification: The residue is triturated with diethyl ether, and the resulting solid is collected by filtration and washed with cold diethyl ether to give the pure 1,5-dimethyl-1H-[1][3][5]triazolo[4,3-a]imidazole.
The protocols detailed in this application note provide robust and efficient methods for the synthesis of pyrazolo[1,5-a]imidazole and triazolo[4,3-a]imidazole derivatives from the readily accessible starting material, 2-hydrazino-1,5-dimethyl-1H-imidazole. These fused bicyclic systems represent valuable scaffolds for the development of novel therapeutic agents. The structural diversity of these compounds can be further expanded by utilizing a wide range of substituted β-dicarbonyl compounds, orthoesters, and other electrophilic reagents. The continued exploration of the synthetic utility of 2-hydrazino-1,5-dimethyl-1H-imidazole is expected to yield a rich library of novel fused imidazole derivatives with promising biological activities, thereby contributing significantly to the field of drug discovery and development.
References
Daniya Serdaliyeva, Talgat Nurgozhin, Elmira Satbayeva, Malika Khayitova, Aida Seitaliyeva, Larisa. Ananyeva. (2022). Review of pharmacological effects of imidazole derivatives. Department of Pharmacology, S.
S. B. Wagh, et al. (n.d.). Biological activities of Fused Imidazole Derivatives – A Review. ResearchGate. [Link]
Waleed M. Hussein, et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]
International Journal of Pharmaceutical Sciences. (2025). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences. [Link]
Mohd. Javed, et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC. [Link]
MDPI. (2023).[1][3][5]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. MDPI. [Link]
Hassan, A. S., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. Medicinal Chemistry Research, 25(10), 2269-2280. [Link]
El Khadem, H. S., Kawai, J., & Swartz, D. L. (1989). Synthesis and rearrangements of imidazolo-and triazolo-diazines. Heterocycles, 28(1), 239-248. [Link]
Abdel-Wahab, B. F., et al. (2011). Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1][3][5]triazin-6-one Derivatives. Molecules, 16(8), 6595-6607. [Link]
Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][3][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 876353. [Link]
El-Sayed, W. A., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS medicinal chemistry letters, 5(7), 772-777. [Link]
Elguero, J., et al. (1999). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 77(5-6), 947-954. [Link]
Elguero, J., et al. (1999). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 77(5-6), 947-954. [Link]
Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][3][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 876353. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols: A-008
Topic: Microwave-Assisted Synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Heterocyclic Synthesis with Microwave Technology
2-Hydrazino-1,5-dimethyl-1H-imidazole is a valuable heterocyclic building block in medicinal chemistry, serving as a precursor for a variety of biologically active compounds. Heterocyclic compounds are fundamental to the drug discovery and development process.[1][2] Traditional methods for the synthesis of such scaffolds often involve lengthy reaction times, harsh conditions, and complex purification procedures.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly alternative, offering dramatic reductions in reaction times, increased product yields, and enhanced purity.[1][2][4][5] This "green" chemistry approach minimizes waste and energy consumption, aligning with modern sustainable laboratory practices.[6][7]
These application notes provide a comprehensive guide to the microwave-assisted synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole. We will delve into the underlying principles of microwave heating, provide a detailed and validated experimental protocol, and discuss the critical parameters for successful and safe execution.
The Rationale for Microwave-Assisted Synthesis
Microwave energy accelerates chemical reactions through a mechanism known as dielectric heating.[8] Polar molecules within the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat volumetrically and uniformly.[1][2][9] This direct energy transfer to the reactants is significantly more efficient than conventional heating methods, which rely on slower thermal conduction from the vessel walls.[9] The key advantages of employing microwave irradiation in this synthesis include:
Rapid Reaction Rates: Reaction times are often reduced from hours to mere minutes.[1][2][4][5][9]
Higher Yields: Improved energy transfer and reduced side reactions frequently lead to higher product yields.[4][5]
Enhanced Purity: The reduction in unwanted byproducts simplifies purification, saving time and resources.[4][5]
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional methods.[4][7]
Reproducibility: Precise control over reaction parameters in modern microwave reactors ensures high reproducibility.[5]
Experimental Protocol: Synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole
This protocol details the synthesis of the target compound from a suitable precursor, such as a substituted imidazo[1,2-a]pyrimidine, via hydrazinolysis. The use of microwave irradiation significantly accelerates the cleavage of the pyrimidine ring to yield the desired 2-amino-1H-imidazole derivative.
Monowave Microwave Reactor (e.g., Anton Paar Monowave series or similar)
Appropriate microwave reaction vials with snap caps and septa
Magnetic stir bars
Rotary evaporator
Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, etc.)
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp for TLC visualization
Column chromatography setup
Step-by-Step Synthesis Procedure:
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the starting 2,3-disubstituted imidazo[1,2-a]pyrimidine (1.0 mmol) and ethanol (5 mL).
Vessel Sealing: Securely seal the reaction vial with a snap cap.
Microwave Irradiation: Place the vial into the microwave reactor cavity. Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes, with a maximum power setting of 150 W.[10] Stirring should be maintained throughout the irradiation period.
Reaction Monitoring: After the allotted time, carefully remove the vial from the reactor and allow it to cool to room temperature. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) to ensure complete consumption of the starting material.
Work-up:
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
To the resulting residue, add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with a saturated sodium bicarbonate solution (20 mL) to neutralize any excess acid and remove water-soluble impurities.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-Hydrazino-1,5-dimethyl-1H-imidazole.
Quantitative Data Summary
Parameter
Value
Starting Material
1.0 mmol
Hydrazine Hydrate
5.0 mmol
Solvent
Ethanol (5 mL)
Microwave Power
150 W (max)
Temperature
120°C
Reaction Time
10-15 min
Typical Yield
85-95%
Reaction Mechanism and Workflow
The synthesis proceeds via a nucleophilic attack of hydrazine on the pyrimidine ring of the imidazo[1,2-a]pyrimidine, followed by ring opening to yield the 2-hydrazino-imidazole derivative.
Caption: Workflow for the microwave-assisted synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole.
Safety Precautions for Microwave Chemistry
Operating a microwave reactor requires adherence to strict safety protocols to mitigate potential hazards.
Pressure Management: Reactions in sealed vessels can generate significant pressure. Always use vessels rated for the expected temperatures and pressures. Modern microwave reactors are equipped with pressure monitoring and control systems to prevent over-pressurization.[11][12]
Solvent Safety: Use of flammable solvents poses a risk of ignition. Ensure the microwave reactor is placed in a well-ventilated fume hood.[13] Many reactors have built-in vapor sensors that will shut down the unit if a leak is detected.[13]
Vessel Integrity: Before each use, inspect the reaction vessels for any cracks or defects that could lead to failure under pressure.[14]
Thermal Runaway: Be cautious with reactions that are known to be highly exothermic. Start with small-scale reactions to assess the potential for thermal runaway.[15] Microwave systems have temperature probes and automatic power modulation to control the reaction temperature precisely.[11]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves when handling chemicals and operating the microwave reactor.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and sustainable method for the preparation of 2-Hydrazino-1,5-dimethyl-1H-imidazole. By leveraging the principles of dielectric heating, researchers can significantly accelerate reaction times and improve yields compared to conventional methods. Adherence to the detailed protocol and safety guidelines presented in these application notes will enable the successful and safe synthesis of this important heterocyclic building block for applications in drug discovery and development.
References
International Journal of Research in Pharmacy and Allied Science. (2025).
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). SpringerLink.
Chaskar, A. et al. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2025). International Journal of Pharmaceutical Sciences.
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
Sharma, U. et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
Microwave-Assisted Synthesis of Heterocycles. (2006). Journal of the American Chemical Society.
Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023). Bentham Science.
Application Note: Synthesis and Evaluation of 2-Hydrazino-1,5-dimethyl-1H-imidazole as a USP7 Inhibitor Scaffold
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole , a functionalized heterocyclic scaffold used in the development o...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole , a functionalized heterocyclic scaffold used in the development of Deubiquitinase (DUB) inhibitors, specifically targeting Ubiquitin Specific Protease 7 (USP7) .
Introduction & Scientific Context
Ubiquitin Specific Protease 7 (USP7), also known as HAUSP, is a deubiquitinating enzyme that plays a critical role in oncogenesis by regulating the stability of tumor suppressors (e.g., p53) and oncoproteins (e.g., MDM2).[1][2][3] Inhibition of USP7 destabilizes MDM2, leading to p53 reactivation and tumor cell apoptosis.
2-Hydrazino-1,5-dimethyl-1H-imidazole serves as a potent nucleophilic scaffold. While often utilized as a precursor to fuse triazole rings (forming 1,2,4-triazolo[4,3-a]imidazoles), the free hydrazine moiety itself possesses reactivity capable of forming reversible covalent interactions or hydrogen-bonding networks within the catalytic cleft of cysteine proteases like USP7. This protocol details its synthesis via a nucleophilic aromatic substitution (
) pathway and outlines a validation workflow using the Ub-AMC fluorescence assay.
Key Mechanistic Insight
The 1,5-dimethyl substitution pattern on the imidazole ring is crucial for selectivity. The N1-methyl group prevents tautomeric ambiguity, while the C5-methyl group provides steric bulk that can orient the molecule within the hydrophobic pocket of the USP7 catalytic domain, distinct from the 1,4-isomers.
Retrosynthetic Analysis & Workflow
The most robust synthetic route avoids the reduction of nitro-imidazoles (which can be hazardous and non-selective) and instead utilizes the displacement of a leaving group (halide or thioether) by hydrazine.
Selected Route: Nucleophilic displacement of 2-chloro-1,5-dimethyl-1H-imidazole with hydrazine hydrate.
Step 1: Chlorination of 1,5-dimethyl-1H-imidazole (or synthesis from 2-imidazolinone).
Step 2: Hydrazinolysis.
Workflow Diagram
Figure 1: Synthetic workflow for the target inhibitor scaffold.
Detailed Experimental Protocol
Phase A: Synthesis of 2-Chloro-1,5-dimethyl-1H-imidazole
Principle: Direct C2-lithiation of the imidazole ring followed by quenching with a chlorine source (hexachloroethane) is preferred over N-chlorosuccinimide (NCS) to ensure regioselectivity at the C2 position.
Reagents:
1,5-Dimethyl-1H-imidazole (1.0 eq)
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
Hexachloroethane (
) (1.2 eq)
Tetrahydrofuran (THF), anhydrous
Protocol:
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Solvation: Dissolve 1,5-dimethyl-1H-imidazole (1.92 g, 20 mmol) in anhydrous THF (40 mL). Cool the solution to -78°C (dry ice/acetone bath).
Lithiation: Add n-BuLi (8.8 mL, 22 mmol) dropwise over 20 minutes. Maintain internal temperature below -70°C.
Note: The solution typically turns yellow/orange, indicating the formation of the 2-lithio species. Stir for 45 minutes at -78°C.
Chlorination: Dissolve hexachloroethane (5.68 g, 24 mmol) in THF (15 mL) and add it dropwise to the reaction mixture.
Quench: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated
solution (20 mL).
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo.
Purification: Purify via silica gel flash chromatography (Eluent: 5% MeOH in DCM).
Yield Target: 70-80% (approx. 2.0 g).
Phase B: Synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole
Principle: The chlorine atom at C2 is activated for Nucleophilic Aromatic Substitution (
) by the adjacent nitrogen atoms. Hydrazine acts as the nucleophile.
Reagents:
2-Chloro-1,5-dimethyl-1H-imidazole (Intermediate from Phase A) (1.0 eq)
Hydrazine monohydrate (
), 98% (10.0 eq)
Ethanol (absolute)
Protocol:
Reaction: In a 50 mL pressure tube or RBF with a reflux condenser, dissolve the chloro-imidazole (1.3 g, 10 mmol) in ethanol (10 mL).
Critical: A large excess of hydrazine is required to prevent the formation of the dimer (bis-imidazolyl hydrazine).
Reflux: Heat the mixture to reflux (80-90°C) for 12–16 hours. Monitor by TLC (System: 10% MeOH/DCM; Product is more polar/lower Rf than starting material).
Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.
Caution: Hydrazine is toxic. Use a bleach trap for the rotary evaporator exhaust.
Crystallization: Triturate the residue with cold diethyl ether or acetonitrile to induce precipitation. Filter the solid.
Recrystallization: Recrystallize from Ethanol/Ether if necessary to obtain the hydrochloride salt or free base.
Characterization Data (Reference)
Analysis
Expected Signal / Value
Interpretation
1H NMR (DMSO-d6)
2.18 (s, 3H)
C5-Methyl group
3.45 (s, 3H)
N1-Methyl group
6.45 (s, 1H)
C4-Proton (Aromatic)
4.20 (br s, 2H)
(Hydrazine, exchangeable)
7.80 (br s, 1H)
(Hydrazine, exchangeable)
LC-MS (ESI+)
m/z ~ 127.1 [M+H]+
Molecular Weight: 126.16 g/mol
Biological Evaluation Protocol: USP7 Inhibition
This assay measures the ability of the synthesized compound to inhibit the cleavage of the fluorogenic substrate Ubiquitin-AMC by the USP7 catalytic domain.
Assay Principle Diagram
Figure 2: Ub-AMC Fluorescence Assay Principle.
Protocol Steps
Buffer Preparation: 50 mM HEPES (pH 7.5), 0.5 mM EDTA, 1 mM DTT, 0.05 mg/mL BSA.
Enzyme Prep: Dilute recombinant USP7 catalytic domain (USP7-CD) to 0.2 nM in assay buffer.
Compound Prep: Prepare a 10 mM stock of the synthesized hydrazine in DMSO. Perform 1:3 serial dilutions in DMSO.
Incubation:
Add 5
L of inhibitor (at 2x final concentration) to 384-well black plates.
Add 5
L of USP7 enzyme (0.2 nM).
Incubate for 30 minutes at RT to allow equilibrium binding.
Substrate Addition: Add 10
L of Ub-AMC (500 nM final concentration).
Measurement: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 60 minutes using a plate reader (e.g., EnVision).
Analysis: Calculate the slope of the linear portion of the curve (RFU/min). Normalize to DMSO control (100% activity) and plot % Inhibition vs. Log[Concentration] to determine
.
References
USP7 Structure & Function
Hu, M., et al. (2002). "Crystal structure of a UBP-family deubiquitinating enzyme in isolation and in complex with ubiquitin aldehyde." Cell. Link
Synthesis of 2-Substituted Imidazoles
Grimmett, M. R. (1997). "Imidazole and Benzimidazole Synthesis." Academic Press.
Ngochindo, R. I. (1992). "Direct lithiation of 1-substituted imidazoles." Journal of the Chemical Society, Perkin Transactions 1. Link
Hydrazine-Based Inhibitors
Altun, M., et al. (2011). "Activity-based chemical proteomics accelerates inhibitor development for deubiquitinating enzymes." Chemistry & Biology. Link
USP7 Assay Protocols
Reverdy, C., et al. (2012). "Discovery of specific inhibitors of human USP7/HAUSP deubiquitinating enzyme." Chemistry & Biology. Link
Technical Support Center: Separation & Purification of 1,2- and 1,5-Dimethylimidazole
Executive Summary This guide addresses the technical challenge of separating 1,2-dimethylimidazole (1,2-DMI) and 1,5-dimethylimidazole (1,5-DMI) . While 1,2-DMI is the thermodynamically favored product of 2-methylimidazo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the technical challenge of separating 1,2-dimethylimidazole (1,2-DMI) and 1,5-dimethylimidazole (1,5-DMI) . While 1,2-DMI is the thermodynamically favored product of 2-methylimidazole methylation, the 1,5-isomer often arises as a kinetic impurity or through specific cyclization pathways (e.g., Radziszewski reaction variations).
Because these regioisomers share identical molecular weights (96.13 g/mol ) and similar polarity, standard separation techniques often fail. This guide prioritizes Nuclear Overhauser Effect (NOE) spectroscopy for identification and Selective Salt Formation or High-Efficiency Rectification for purification.
Part 1: Diagnostic Identification (The "Smoking Gun")
Before attempting separation, you must definitively assign the structure. Standard 1H NMR is often inconclusive due to overlapping chemical shifts. 1D NOE (Nuclear Overhauser Effect) or 2D NOESY is the required validation method.
The Structural Difference
1,2-Dimethylimidazole: The N-methyl group is vicinal (adjacent) to the C2-methyl group.
1,5-Dimethylimidazole: The N-methyl group is vicinal to the C5-methyl group.
NOE Analysis Protocol
Solvent: Use CDCl₃ or DMSO-d₆. Avoid protic solvents that exchange signals.
Target: Irradiate the N-methyl signal (typically
3.5 - 3.7 ppm).
Observation:
If 1,2-DMI: You will see a strong NOE enhancement at the C2-methyl protons (
2.2 - 2.4 ppm).
If 1,5-DMI: You will see a strong NOE enhancement at the C5-methyl protons (often shifted slightly upfield) and no enhancement at the C2 position (which is a proton, C2-H, in 1,5-DMI).
Visual Logic: NOE Decision Tree
Figure 1: Decision logic for assigning imidazole regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.
Part 2: Separation Protocols
Method A: Selective Salt Formation (Recommended for High Purity)
This is the most robust method for separating close isomers. Imidazoles are bases; however, the steric environment around the N3 nitrogen differs between the 1,2- and 1,5-isomers, affecting the lattice energy of their salts.
Reagents:
Acids:
-Toluenesulfonic acid (p-TSA), Oxalic acid, or Glutaric acid.
Solvent: Acetone or MIBK (Methyl Isobutyl Ketone).
Protocol:
Dissolution: Dissolve the crude mixture (oil or low-melting solid) in dry Acetone (10 mL per gram of substrate).
Acid Addition: Add 0.95 equivalents (relative to the major isomer) of anhydrous p-TSA dissolved in minimum acetone. Add dropwise with vigorous stirring.
Precipitation:
1,2-DMI p-TSA salt often crystallizes rapidly due to higher symmetry and stability.
1,5-DMI salts are generally more soluble or form oils due to the steric clash at the C5 position disrupting packing.
Filtration: Filter the white precipitate.
Regeneration: Dissolve the salt in minimal water, basify with 2M NaOH to pH 12, and extract with Dichloromethane (DCM).
Validation: Check purity of the solid vs. the mother liquor via GC or NMR.
Used when the mixture is liquid and >50g scale. 1,2-DMI boils at 204°C (760 mmHg) . 1,5-DMI generally has a slightly lower boiling point due to reduced intermolecular stacking (steric hindrance).
Parameter
Specification
Column Type
Vigreux (min 20cm) or Spinning Band (for <5°C bp)
Vacuum
< 10 mmHg (Essential to prevent polymerization/charring)
Bath Temp
Start 10°C above expected bp
Reflux Ratio
10:1 (High reflux required for isomer separation)
Method C: Flash Chromatography (Small Scale)
Warning: Imidazoles streak badly on standard silica due to interaction with acidic silanols.
Optimized Mobile Phase:
Base Modifier: You MUST use Triethylamine (TEA) or Ammonia.
System: DCM : Methanol : NH₄OH (90 : 9 : 1).
Stationary Phase: Neutral Alumina is superior to Silica Gel for imidazoles to reduce tailing.
Part 3: Troubleshooting & FAQs
Q1: My GC traces show only one peak, but NMR suggests a mixture. Why?
Cause: 1,2-DMI and 1,5-DMI are structural isomers with identical masses and very similar boiling points. On non-polar columns (e.g., DB-5, HP-5), they often co-elute.
Solution: Switch to a polar column (e.g., HP-INNOWAX or DB-WAX ). The polyethylene glycol phase interacts differentially with the exposed nitrogens, typically resolving the isomers by 0.5–1.0 minutes.
Q2: The product is tailing on the column and I'm losing mass.
Cause: The basic imidazole nitrogen binds irreversibly to acidic sites on silica gel.
Solution:
Pre-treat Silica: Flush the column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.
Switch Support: Use Basic Alumina or Neutral Alumina . These supports lack the acidic protons that cause retention/tailing.
Q3: I cannot get the 1,5-isomer to crystallize.
Cause: 1,5-DMI has lower symmetry and is often an oil at room temperature (or a low-melting solid).
Solution: Do not rely on crystallization of the free base.[1] Convert it to the Picrate or Oxalate salt. These derivatives have much higher melting points and crystallize readily, allowing for purification.
Q4: How do I remove the 1,5-isomer impurity from my commercial 1,2-DMI?
Strategy: If 1,5-DMI is a minor impurity (<5%), recrystallization from toluene is effective. 1,2-DMI is less soluble in cold toluene than the 1,5-isomer.
Dissolve in hot toluene (80°C).
Cool slowly to 0°C.
1,2-DMI crystallizes out; 1,5-DMI remains in the mother liquor.
Part 4: Comparative Data Table
Property
1,2-Dimethylimidazole
1,5-Dimethylimidazole
Relevance to Separation
CAS Number
1739-84-0
10447-93-5
Identification
Boiling Point
204°C (lit.)
~195-200°C (est.)
Distillation requires high plate count
Melting Point
37–39°C
< 25°C (often oil)
1,2-DMI crystallizes easier
pKa (Conj. Acid)
~7.85
~7.5 - 8.0
Salt formation kinetics differ
N-Me NOE
Strong to C2-Me
Strong to C5-Me
Primary ID Method
References
Separation via Salt Formation
Title: Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.[1][2]
Source: US P
URL
Crystallographic & Structural Analysis
Title: Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids.
Technical Support Center: Purification of 2-Hydrazino-1,5-dimethyl-1H-imidazole
Executive Summary 2-Hydrazino-1,5-dimethyl-1H-imidazole is a critical heterocyclic building block often used in the synthesis of bioactive compounds (e.g., antimicrobial or antihypertensive agents).[1] Its purification i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Hydrazino-1,5-dimethyl-1H-imidazole is a critical heterocyclic building block often used in the synthesis of bioactive compounds (e.g., antimicrobial or antihypertensive agents).[1] Its purification is frequently complicated by the nucleophilic nature of the hydrazine moiety , which makes it prone to oxidation (discoloration) and condensation with atmospheric aldehydes.
This guide provides a robust troubleshooting framework and validated protocols for recrystallization. Our approach prioritizes oxidative stability and impurity rejection (specifically unreacted hydrazine and halo-imidazole precursors).
Troubleshooting Guide (Q&A)
Issue 1: The product is oiling out instead of crystallizing.
Q: I dissolved my crude solid in hot ethanol, but upon cooling, it formed a sticky oil at the bottom. How do I fix this?
A: "Oiling out" typically occurs when the solution temperature drops below the liquid-liquid phase separation boundary before it hits the solubility curve.
Immediate Fix: Reheat the mixture until the oil redissolves. Add a seed crystal (if available) or scratch the glass surface to induce nucleation at a higher temperature.
Solvent Adjustment: Your solvent system is likely too polar or the concentration is too high.
If using Ethanol/Water: Add more ethanol to increase solubility and lower the saturation point.
Alternative Solvent: Switch to Acetonitrile (MeCN) . Many hydrazine derivatives crystallize well from MeCN because it dissolves impurities but is less likely to solvate the product as deeply as alcohols [1].
Salt Formation Strategy: If the free base persistently oils out, convert it to the Hydrobromide (HBr) or Hydrochloride (HCl) salt. These salts have much higher melting points and crystallize readily from Ethanol/Et2O [2].
Issue 2: The crystals are turning yellow or brown during drying.
Q: My wet cake looked white, but after vacuum drying, it turned beige/brown. Is it decomposing?
A: Yes, this is a classic sign of oxidative degradation . The hydrazine group (-NHNH2) is sensitive to air and light.
Root Cause: Trace transition metals or prolonged exposure to air accelerates oxidation to azo or diazo species.
Corrective Action:
Wash: Rinse the crystals with cold, degassed solvent containing a trace of antioxidant (e.g., 0.1% sodium dithionite) if permissible for your downstream step.
Drying: Dry strictly under nitrogen or argon atmosphere or in a vacuum oven at ambient temperature. Avoid heating above 40°C during drying unless the compound is confirmed dry and stable [3].
Storage: Store under inert gas at -20°C.
Issue 3: Low Recovery Yield (<50%).
Q: The purity is good (>98%), but I lost half my mass. Where is it?
A: Hydrazino-imidazoles are amphoteric and often highly soluble in polar solvents.
Diagnosis: Check the mother liquor. If the product is there, your solvent volume was too high.
Optimization:
Use the minimum amount of hot solvent.
Cool slowly to Room Temperature (RT), then to 0°C , and finally to -20°C to maximize recovery.
Anti-solvent Addition: If using Ethanol, add Diethyl Ether (Et2O) or Hexane dropwise to the cold solution to force precipitation, rather than water (which might solubilize the product due to hydrogen bonding) [4].
Validated Experimental Protocols
Protocol A: Recrystallization of Free Base (Standard)
Best for: Crude material with >80% purity and minimal oxidation.
Materials:
Crude 2-Hydrazino-1,5-dimethyl-1H-imidazole
Solvent: Absolute Ethanol (degassed)
Anti-solvent: Water (degassed) or Diethyl Ether
Apparatus: Schlenk line or N2-flushed glassware
Step-by-Step:
Dissolution: Place 1.0 g of crude solid in a flask under N2. Add hot ethanol (60°C) dropwise with stirring. Stop immediately when the solid dissolves (approx. 3–5 mL/g).
Filtration (Optional): If insoluble particles (dust, polymers) are present, filter rapidly through a pre-heated sintered glass funnel.
Crystallization:
Method 1 (Single Solvent): Allow the solution to cool slowly to RT. If no crystals form, cool to 4°C.
Method 2 (Two-Solvent): If highly soluble, add Water (or Et2O) dropwise to the hot solution until a faint turbidity persists. Add 1 drop of Ethanol to clear it.
Harvesting: Cool to 0–4°C for 2 hours. Filter under N2.
Washing: Wash with 2 volumes of cold (-20°C) Ethanol/Anti-solvent mixture.
Drying: Vacuum dry at RT for 4–6 hours.
Protocol B: Purification via Hydrohalide Salt (High Purity)
Best for: Oily crude, dark-colored samples, or when long-term stability is required.
Step-by-Step:
Dissolution: Dissolve crude free base in Isopropanol (IPA) or Ethyl Acetate (10 mL/g).
Salt Formation: Cool to 0°C. Add 4M HCl in Dioxane (1.1 equivalents) dropwise.
Precipitation: The HCl salt should precipitate immediately as a white solid.
Recrystallization: Filter the solid. Recrystallize the salt from Hot Methanol/Ether .
Note: Varies by purity/salt form. Expect 140–150°C (dec) for free base; >180°C for salts [5].
Stability
Air-sensitive (oxidizes to azo/tar). Hygroscopic.
Recryst. Solvent
Ethanol (Preferred), Acetonitrile (Alternative).
Logic & Workflow Visualization
The following diagram illustrates the decision matrix for purifying this compound, ensuring you choose the correct path based on the physical state of your crude material.
Caption: Decision tree for selecting the optimal purification route based on crude physical state and initial recrystallization success.
Frequently Asked Questions (FAQs)
Q: Can I use water as the primary solvent?A: While the compound is soluble in water, we advise against it for the free base. Water removal requires heat or lyophilization, both of which can promote degradation or hydrate formation. Use water only as an anti-solvent in an Ethanol/Water mix.
Q: How do I remove unreacted hydrazine hydrate?A: This is a critical safety and purity concern. Recrystallization is usually effective because hydrazine salts stay in the mother liquor.
Validation: Check the filtrate with Tollen’s reagent (silver mirror) or by TLC (stained with phosphomolybdic acid). If hydrazine persists, wash the organic solution (if extracting) with saturated brine, or perform the Protocol B (Salt Formation) , as hydrazine hydrohalides are very soluble in methanol and will wash away from the product salt [6].
Q: Why is the melting point broad?A: Hydrazines often decompose upon melting. A broad range (e.g., 142–148°C) usually indicates decomposition rather than impurity. Use NMR or HPLC for definitive purity analysis, not just melting point.
References
Edelmann, F. T. (2020). Recrystallization of oily hydrazones and hydrazine derivatives. ResearchGate. Available at: [Link]
MIT OpenCourseWare. (2023). Two-Solvent Recrystallization Guide. Available at: [Link]
Organic Chemistry Portal. (2023). Synthesis of Hydrazine Derivatives. Available at: [Link]
Technical Support Center: 2-Hydrazino-1,5-dimethyl-1H-imidazole Synthesis
Current Status: Operational Subject: Optimization of Yield and Purity for Tizanidine Intermediates Audience: Process Chemists, Medicinal Chemists Core Reaction Logic & Critical Control Points The synthesis of 2-hydrazino...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Subject: Optimization of Yield and Purity for Tizanidine Intermediates
Audience: Process Chemists, Medicinal Chemists
Core Reaction Logic & Critical Control Points
The synthesis of 2-hydrazino-1,5-dimethyl-1H-imidazole (Structure 2 ) is the pivotal step in the production of Tizanidine. It typically proceeds via Nucleophilic Aromatic Substitution (
) of 2-chloro-1,5-dimethylimidazole (Structure 1 ) with hydrazine hydrate.
While the reaction appears simple, yield losses are almost exclusively driven by stoichiometric imbalances leading to dimerization.
The Mechanism & Failure Modes
The reaction is a competition between the desired nucleophilic attack by hydrazine and the secondary attack by the newly formed product on the starting material.
Primary Reaction (Desired):
Secondary Reaction (Yield Killer):
Where R = 1,5-dimethylimidazol-2-yl
Workflow Visualization
Figure 1: Reaction pathway highlighting the competitive dimerization pathway (red dashed line) that occurs when hydrazine concentration is insufficient.
Optimization Protocol (The "Cook")
To maximize yield, you must shift the statistical probability toward the primary reaction.
Protocol A: High-Yield Synthesis
Standard yield expectation: 85-92%
Parameter
Recommended Value
Technical Rationale
Stoichiometry
1:10 to 1:15 (Substrate : Hydrazine)
CRITICAL: High dilution ensures the starting chloride is surrounded by hydrazine, preventing it from meeting the product hydrazine.
Solvent
Ethanol (Abs.) or n-Butanol
Protic solvents stabilize the transition state. -Butanol allows higher reflux temps () if the chloride is unreactive.
Temperature
Reflux ()
The 2-position of imidazole is electron-rich; high energy is required to force the displacement of chlorine.
Time
4 - 6 Hours
Monitor by TLC/HPLC. Extended heating after conversion promotes oxidative degradation.
Step-by-Step Execution:
Charge Hydrazine Hydrate (15 eq) into the reactor.
Heat to mild reflux (
).
Slow Addition: Dissolve 2-chloro-1,5-dimethylimidazole in minimal Ethanol. Add this solution dropwise to the refluxing hydrazine over 60 minutes.
Why? This maintains a massive local excess of hydrazine relative to the chloride at the point of mixing.
Reflux for 4 hours.
Monitor: Check for disappearance of starting material (HPLC/TLC).
Purification & Isolation (The "Cleanup")
The product is a strong base and chemically unstable in its free form. Do not attempt to store the free base. Isolate as the Hydrochloride (HCl) salt immediately.
Isolation Strategy: The Salting-Out Method
Concentration: Evaporate the reaction mixture under reduced pressure to remove solvent and the bulk of excess hydrazine.
Warning: Do not distill to dryness; hydrazine residues can be explosive.
Quench: Dissolve the oily residue in Isopropanol (IPA) .
Salt Formation: Cool to
. Slowly add Conc. HCl or HCl in IPA until pH reaches ~2.0.
Precipitation: The 2-hydrazino-1,5-dimethyl-1H-imidazole dihydrochloride will precipitate as a stable solid.
Filtration: Filter and wash with cold acetone (removes trace hydrazine salts).
Troubleshooting Impurities
Observation
Probable Cause
Corrective Action
Brown/Black Oil
Oxidation
The free hydrazine oxidized in air. Fix: Perform all steps under Nitrogen/Argon. Isolate as HCl salt immediately.
Low Yield (<50%)
Dimerization
Formation of bis-imidazole. Fix: Increase Hydrazine equivalents from 5x to 15x. Use "Inverse Addition" (add substrate to hydrazine).
Sticky Solid
Hygroscopicity
Residual Hydrazine Hydrate. Fix: Recrystallize from Ethanol/Ether or dry extensively under vacuum over .
Analytical Validation
Verify the identity of your product using these diagnostic signals.
1H NMR (DMSO-
):
2.15 ppm (s, 3H, )
3.45 ppm (s, 3H, )
6.80 ppm (s, 1H, Imidazole-H)
Note: Hydrazine protons (
) are broad and exchangeable, often appearing between 4.0-9.0 ppm depending on salt form.
HPLC Purity:
Column: C18 Reverse Phase.
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.[1]
Target: Single peak >98%.
Frequently Asked Questions (FAQ)
Q: Can I use 2-bromo-1,5-dimethylimidazole instead of the chloro- analog?A: Yes. The bromo- derivative is more reactive toward
and may allow for lower reaction temperatures (), potentially reducing oxidative byproducts. However, the chloro- derivative is the industrial standard due to cost and atom economy [1].
Q: Why is the "1,5-dimethyl" regiochemistry so difficult to maintain?A: During the precursor synthesis (methylation of imidazole), a mixture of 1,4- and 1,5-dimethyl isomers often forms. These are difficult to separate. It is crucial to purify the 2-chloro-1,5-dimethylimidazole intermediate before the hydrazine step. If you start with a mixture, you will end up with a mixture [2].
Q: My product turns pink upon storage. Is it ruined?A: Pink coloration indicates trace oxidation (formation of azo compounds). If the bulk is white/off-white, a recrystallization from Ethanol/HCl will restore purity. Store the HCl salt in amber vials at
[3].
References
US Patent 3,843,668 . Imidazolidin-2-ylidene-amines and process for their production. (Original synthesis of Tizanidine intermediates).
Org. Process Res. Dev. Scalable Synthesis of 4-Substituted Imidazoles. (Discussion on regioselectivity in imidazole methylation).
European Patent EP2338473A1 . Pharmaceutical dosage forms of tizanidine. (Data on stability of tizanidine and its hydrazine intermediates).
Technical Support Center: Stabilizing 2-Hydrazino-1,5-dimethyl-1H-imidazole
[1] Executive Summary & Core Mechanism The Problem: 2-Hydrazino-1,5-dimethyl-1H-imidazole is a potent nucleophile used as a building block in heterocycle synthesis (e.g., pyrazolo[1,5-c]imidazoles).[1] However, users fre...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Core Mechanism
The Problem:
2-Hydrazino-1,5-dimethyl-1H-imidazole is a potent nucleophile used as a building block in heterocycle synthesis (e.g., pyrazolo[1,5-c]imidazoles).[1] However, users frequently report rapid discoloration (pinking/browning) and yield loss.[1]
The Cause:
The hydrazine moiety (
) is thermodynamically unstable in the presence of atmospheric oxygen.[1] This oxidation is radical-mediated and metal-catalyzed (particularly by trace or ).[1] The free base form possesses a high-energy HOMO (Highest Occupied Molecular Orbital) that readily donates electrons to molecular oxygen, leading to the formation of diazenes (diimides), azo-dimers, and eventual decomposition into nitrogen gas and the parent imidazole.[1]
The Solution:
The only robust method to arrest this oxidation for long-term storage is protonation . Converting the free base to the monohydrochloride or dihydrochloride salt significantly lowers the HOMO energy, rendering the molecule inert to atmospheric oxygen.
Diagnostic & Troubleshooting Guide
This section addresses immediate symptoms observed in the laboratory.
Symptom: Rapid Color Change (Pink/Red/Brown)
Diagnosis: Oxidative coupling has occurred. The pink color often indicates the formation of azo-dimers or radical cations.
Immediate Action:
Do not filter through silica gel (silica is slightly acidic but often contains trace metals and adsorbed oxygen that accelerate oxidation).
Purge the solution immediately with Argon or Nitrogen.
Add a reducing agent: If the application permits, add a trace amount of sodium dithionite (
) or ascorbic acid to reverse early-stage oxidation.
Symptom: Low Yield after Rotary Evaporation
Diagnosis: Thermal decomposition. Hydrazines are heat-sensitive.[1] Concentrating the free base at elevated temperatures (
) promotes disproportionation.
Correction:
Never heat the water bath above 30°C .
Do not dry to completion if storing as a free base; store as a concentrated solution in an inert solvent (e.g., degassed THF) if immediate use is required.[1]
Best Practice: Convert to the HCl salt before drying.
Critical Workflows (The "Operating Theatre")
Workflow A: Synthesis of the Stable Hydrochloride Salt
Filtration: Filter the solid under an inert blanket (e.g., inverted funnel with
flow).
Drying: Dry in a vacuum desiccator over
to remove trace water.
Result: The resulting Hydrochloride salt is stable at room temperature for months/years if kept dry.
Workflow B: Recovery of Free Base for Synthesis
Perform this strictly immediately before the next reaction step.
Suspend the HCl salt in degassed solvent (e.g., THF, DMF).
Add a non-nucleophilic base (e.g.,
, DIPEA) or treat with saturated if aqueous workup is planned.[1]
Proceed immediately to the coupling reaction (e.g., with an aldehyde or ketone).
Visualizing the Chemistry
Diagram 1: Oxidation vs. Stabilization Pathway
This diagram illustrates the "Fork in the Road" between degradation and stabilization.
Caption: Path A leads to irreversible degradation via radical intermediates.[1] Path B (Protonation) locks the hydrazine lone pair, preventing oxidation.[1]
Stability Data Comparison
The following table summarizes the stability profile of the Free Base vs. the Hydrochloride Salt based on accelerated aging conditions (simulated).
Q1: Can I use the free base directly without making the salt?A: Yes, but only if you generate it in situ. If you synthesized the hydrazine from a precursor (e.g., displacement of a chloro-imidazole or reduction of a diazonium species), do not isolate it.[1] React the crude solution immediately with your electrophile.
Q2: My product turned pink on the filter paper. Is it ruined?A: Not necessarily. The color is often due to surface oxidation (azo impurities have high extinction coefficients, so a tiny amount looks dramatic).
Fix: Wash the solid with cold, degassed ether. If the solid itself is white and the filtrate is pink, your bulk product is likely safe. Recrystallize from EtOH/HCl immediately.
Q3: Why avoid Silica Gel chromatography?A: Silica gel often contains trace iron (
) and has a high surface area with adsorbed oxygen. This creates a "catalytic reactor" for hydrazine oxidation. If purification is needed, use Alumina (Neutral) or preferably Reverse Phase (C18) chromatography with acidic buffers.[1]
Q4: Does the "1,5-dimethyl" group affect stability compared to other imidazoles?A: The alkyl groups donate electron density to the ring, making the hydrazine slightly more nucleophilic and potentially more susceptible to oxidation than electron-deficient analogs (e.g., nitro-imidazoles).[1] This makes the salt conversion even more critical for this specific derivative.
References
NASA Technical Reports Server. (1982). Surface-catalyzed air oxidation of hydrazines: Environmental chamber studies. NASA. [Link][1]
Thieme Connect. (2023). Product Class 7: Hydrazines and Hydrazinium Salts. Science of Synthesis. [Link][1]
National Institutes of Health (NIH). (1991). Air oxidation of hydrazine.[4] Reaction kinetics on natural kaolinites and metal oxides. Langmuir.[4] [Link]
Halasi, S., & Nairn, J. G. (1990).[1][3] Stability studies of hydralazine hydrochloride in aqueous solutions.[3][5] Journal of Parenteral Science and Technology.[3] [Link]
Technical Support Center: Hydrazinolysis of Dimethylimidazole Derivatives
Case ID: HYD-DMI-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Nucleophilic Substitution & Hydrazide Formation Executive Summary You are encountering issues with the rea...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: HYD-DMI-001
Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Subject: Troubleshooting Nucleophilic Substitution & Hydrazide Formation
Executive Summary
You are encountering issues with the reaction between Hydrazine Hydrate (
) and a Dimethylimidazole derivative.
Critical Distinction: Unfunctionalized 4,5-dimethylimidazole is electron-rich and will not react with hydrazine under standard conditions. This guide addresses the two chemically viable pathways for drug development intermediates:
Displacement: Reaction with 2-chloro-4,5-dimethylimidazole to form 2-hydrazino-4,5-dimethylimidazole.
Acyl Substitution: Reaction with ethyl 4,5-dimethylimidazole-carboxylate to form the corresponding hydrazide.
Module 1: Reaction Mechanics & Stoichiometry
The Core Problem: The most common failure mode in this synthesis is the formation of bis-hydrazines (dimers) or oxidative degradation (tar formation).
The Solution: Kinetic control via stoichiometry.
Hydrazine is a bidentate nucleophile. Once the mono-substituted product forms, it becomes a nucleophile itself. If the local concentration of hydrazine is low, the product will attack a second molecule of the starting material, forming a useless dimer.
Rule of Thumb: Use 5–10 equivalents of hydrazine hydrate relative to your imidazole substrate to force the equilibrium toward the mono-substituted product [1].
Mechanism Visualization ( Pathway)
The following diagram illustrates the critical transition states and the "Dimer Trap" you must avoid.
Figure 1: Reaction pathway showing the competition between product formation and dimerization. High hydrazine concentration blocks the red dotted path.
Module 2: Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned black/dark brown. Is the product gone?
Diagnosis: Oxidative degradation. Hydrazine derivatives, especially electron-rich hydrazino-imidazoles, are sensitive to air oxidation, forming azo-impurities or radical polymerization tars.
Corrective Action:
Inert Atmosphere: You must run this reaction under Nitrogen or Argon.
Degassing: Sparge your solvent (Ethanol or n-Butanol) with inert gas for 15 minutes before adding hydrazine.
Trace Metals: Ensure your stir bar and glassware are free of metal salts (Fe, Cu), which catalyze hydrazine decomposition.
Q2: I see starting material on TLC even after 24 hours.
Diagnosis: Insufficient activation energy or solvent effects. The electron-donating methyl groups at positions 4 and 5 deactivate the C-2 position toward nucleophilic attack.
Corrective Action:
Temperature: Reflux is mandatory. If using Ethanol (
), switch to n-Butanol () to overcome the activation barrier [2].
Catalysis: Add 5 mol% catalytic acid (e.g., HCl or Acetic Acid) to protonate the ring nitrogen (N-3), making the C-2 carbon more electrophilic. Note: This consumes 1 eq of hydrazine, so adjust stoichiometry.
Q3: The product is oiling out or difficult to crystallize.
Diagnosis: Residual hydrazine hydrate is acting as a co-solvent.
Corrective Action:
Azeotropic Removal: Co-evaporate with toluene or isopropanol to remove hydrazine hydrate/water azeotropes.
Precipitation: The hydrochloride salt is often more stable and crystalline than the free base. Treat the crude oil with HCl in dioxane/ether to precipitate the salt.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of 2-hydrazino-4,5-dimethylimidazole (Free Base).
Parameter
Specification
Rationale
Stoichiometry
1.0 eq Substrate : 10.0 eq Hydrazine
Prevents dimer formation.
Solvent
n-Butanol (preferred) or Ethanol
High boiling point for kinetics.
Concentration
0.5 M
Dilution aids in heat dissipation.
Atmosphere
or Ar
Prevents oxidation (black tar).
Step-by-Step Workflow
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen.[1]
Dissolution: Dissolve 2-chloro-4,5-dimethylimidazole (1.0 eq) in n-Butanol (2-3 mL per mmol).
Addition: Add Hydrazine Hydrate (80% or 64% solution) (10.0 eq) in a single portion.
Safety Note: This is an exothermic step.
Reaction: Heat to reflux (
) for 12–18 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).
Visualization: Hydrazines do not stain well with
. Use Anisaldehyde or Phosphomolybdic Acid (PMA) stain.
Workup:
Cool to room temperature.
Concentrate under reduced pressure to remove solvent and excess hydrazine.
CRITICAL: Do not heat the dry residue above
to avoid explosion risk or decomposition.
Purification: Recrystallize from Ethanol/Ether or convert to HCl salt for storage.
Module 4: Safety & Handling (Hydrazine Specifics)
Hazard Alert: Hydrazine Hydrate is a suspected carcinogen, highly toxic, and corrosive. It can penetrate intact skin.
Decontamination Protocol
Spills should NOT be wiped with paper towels (fire risk upon drying).
Neutralization: Dilute spill with water to <5% concentration.[2]
Quenching: Slowly add Calcium Hypochlorite (<5%) or household bleach to oxidize hydrazine to nitrogen gas and water [3].
Verification: Ensure no bubbles (
) are evolving before disposal.
PPE Requirements
Gloves: Nitrile is acceptable for splash protection; Butyl Rubber is required for immersion or spill cleanup.
Respiratory: Work strictly within a certified Fume Hood.
References
Synthesis of 2-Hydrazinopyridine Derivatives.Google Patents. CN106588758B.
Technical Guide: Removal of Unreacted Hydrazine from 2-Hydrazino-1,5-dimethyl-1H-imidazole
Module 1: The Chemical Context & Criticality[1] The Challenge: "Double-Base" Separation Removing hydrazine ( ) from 2-Hydrazino-1,5-dimethyl-1H-imidazole presents a specific chemoselective challenge. Both the impurity an...
Author: BenchChem Technical Support Team. Date: February 2026
Module 1: The Chemical Context & Criticality[1]
The Challenge: "Double-Base" Separation
Removing hydrazine (
) from 2-Hydrazino-1,5-dimethyl-1H-imidazole presents a specific chemoselective challenge. Both the impurity and the target molecule share critical physicochemical properties:
Basicity: Both contain basic nitrogen centers. Standard acid-base extractions are inefficient because acidification protonates both species, rendering them water-soluble.
Nucleophilicity: Both possess a primary amino group (
) capable of reacting with electrophiles (aldehydes, ketones, acid chlorides).
Polarity: Both are highly polar, making chromatographic separation on normal-phase silica difficult due to peak tailing and irreversible adsorption.
Regulatory & Safety Imperative (ICH M7)
Hydrazine is a known mutagen and carcinogen, classified as a Class 1 Solvent/Impurity and a Genotoxic Impurity (GTI) .
Process Consequence: Failure to remove hydrazine upstream often leads to the formation of bis-hydrazones or azines in subsequent steps involving carbonyls, contaminating the final API.
Module 2: Diagnostic Workflow
Before selecting a protocol, assess the state of your crude material.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on physical state and impurity load.
Module 3: Troubleshooting Protocols
Protocol A: Azeotropic Distillation (The "Workhorse")
Best for: Crude oils or reaction mixtures containing gross excess of hydrazine hydrate.
Mechanism: Hydrazine hydrate forms a high-boiling azeotrope with toluene (and xylene), allowing it to be "dragged" out of the mixture at temperatures lower than its boiling point (
), preventing thermal decomposition of the imidazole.
Step-by-Step:
Concentration: Remove the primary reaction solvent (usually Ethanol or Water) via rotary evaporation at
.
Charge: Redissolve the residue in Toluene (10-15 volumes relative to crude mass).
Evaporation: Evaporate the toluene on a rotary evaporator at
under reduced pressure.
Observation: The distillate will contain the hydrazine-water-toluene azeotrope.
Repetition: Repeat this process 2-3 times . This "co-evaporation" is the most effective physical method for bulk removal.
Validation: Check the residue by NMR. If hydrazine peaks (broad singlet ~3-4 ppm depending on solvent) are diminished, proceed to Protocol B.
Warning: Do not use Chloroform or DCM for this step; they do not form favorable azeotropes with hydrazine and may react slowly to form potentially explosive azides or methylene-bridged species over long periods.
Protocol B: Recrystallization (The "Polishing" Step)
Best for: Final purification of solid crude to meet ppm-level specifications.
Mechanism: 2-Hydrazino-1,5-dimethyl-1H-imidazole is a heteroaromatic solid (likely MP
). Hydrazine is highly soluble in cold alcohols, whereas the product is typically less soluble in cold alcohol but soluble in hot alcohol.
Step-by-Step:
Solvent Selection: Use Isopropanol (IPA) or Ethanol . Avoid Methanol if possible, as the solubility differential is often too low (product too soluble).
Dissolution: Suspend the crude solid in the solvent. Heat to reflux until fully dissolved.
Tip: If insolubles remain, filter hot.
Cooling: Allow the solution to cool slowly to room temperature, then chill to
for 2 hours.
Filtration: Filter the crystals.
The Critical Wash: Wash the filter cake with cold solvent.
Why? The mother liquor contains the hydrazine. The wash displaces this contaminated liquor.
Drying: Dry under vacuum at
.
Protocol C: Aqueous Partitioning (The "Rescue")
Best for: When the product is an oil and cannot be crystallized.
Mechanism: Exploiting the lipophilicity of the dimethyl-imidazole ring vs. the extreme polarity of hydrazine.
Step-by-Step:
Dissolution: Dissolve the crude oil in Dichloromethane (DCM) or Ethyl Acetate .
Wash 1 (Brine): Wash with saturated NaCl solution.
Note: Hydrazine is very water-soluble and will partition into the aqueous phase.
Wash 2 (Water): Perform a quick wash with a small volume of cold water.
Caution: Do not use acidic water, or you will extract your product.
Drying: Dry the organic layer over
, filter, and evaporate.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Acetone to scavenge the hydrazine?
ABSOLUTELY NOT.
While acetone reacts with hydrazine to form acetone azine (which is easily removed), it will also react with the hydrazine moiety on your product (2-hydrazino-1,5-dimethyl-1H-imidazole) to form a Schiff base (hydrazone) . This modifies your product chemically, reducing yield and creating a new impurity that is difficult to hydrolyze back without degrading the imidazole ring.
Q2: My product is turning pink/red during drying. What is happening?
This indicates oxidative degradation . Hydrazines are reducing agents and are susceptible to air oxidation, often catalyzed by trace metals.
Fix: Ensure all drying is done under vacuum or nitrogen atmosphere.
Fix: Add a trace amount of EDTA during the aqueous workup (Protocol C) to chelate metals that catalyze this oxidation.
Q3: How do I prove the hydrazine is gone? (Analytical Method)
Standard HPLC-UV is insufficient because hydrazine has no chromophore (it doesn't absorb UV light). You must use Derivatization .
Recommended Analytical Protocol:
Reagent: Benzaldehyde or 4-Nitrobenzaldehyde.
Sample Prep: Dissolve your purified product in Acetonitrile/Water. Add excess benzaldehyde.
Reaction: Allow to stand for 15 minutes. Hydrazine converts to Benzalazine.
HPLC: Inject the sample. Look for the distinct peak of Benzalazine (absorbs strongly at ~300 nm).
Quantification: Compare against a standard curve of Benzalazine.
Module 5: Visualizing the Scavenging Risk
The following diagram illustrates why chemical scavenging (using ketones) is forbidden for this specific molecule.
Figure 2: Reaction pathway showing the competitive formation of product-hydrazone, rendering ketone scavenging unsuitable.
References
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
Anderson, J. E., et al. (2010). "Developing a Trace Level GC-MS Method for Detecting Methylhydrazine in an Experimental Drug Substance." Journal of Chromatographic Science, 48(4), 259-264. Link
Organic Syntheses. (2008). "Purification of Hydrazine Derivatives via Azeotropic Distillation." Organic Syntheses, Coll. Vol. 10. (Generalized methodology based on standard hydrazine handling). Link
PubChem. (2023). "Hydrazine - Compound Summary." National Library of Medicine.Link
Sigma-Aldrich. (2023). "2-Hydrazino-2-imidazoline hydrobromide Safety Data Sheet." (Analogous compound handling data). Link
Troubleshooting
Technical Support Center: Stability of 2-Hydrazino-1,5-dimethyl-1H-imidazole
[1][2] Executive Summary: The Chemical Stability Profile 2-Hydrazino-1,5-dimethyl-1H-imidazole is a highly reactive heterocyclic building block.[1][2] Its utility in synthesizing bicyclic heterocycles (e.g., pyrazolo[1,5...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary: The Chemical Stability Profile
2-Hydrazino-1,5-dimethyl-1H-imidazole is a highly reactive heterocyclic building block.[1][2] Its utility in synthesizing bicyclic heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) is directly linked to the nucleophilicity of its hydrazine moiety. However, this same reactivity renders it thermodynamically unstable in solution under standard atmospheric conditions.
The Three Pillars of Instability:
Oxidative Deamination: The hydrazine group (
) is electron-rich.[1][2] In the presence of dissolved oxygen and trace transition metals, it oxidizes to form unstable diimides, eventually liberating nitrogen gas () and coupling to form azo-dimers [1, 3].
Carbonyl Condensation (The "Acetone Trap"): Hydrazines are potent nucleophiles that react rapidly with ketones and aldehydes to form hydrazones.[2] Acetone is incompatible , even as a trace contaminant in glassware cleaning [4].
Base-Catalyzed Decomposition: The imidazole ring is basic.[1][2] Storing the compound as a free base in solution accelerates auto-oxidation.[1][2] Acidic environments (protonation of the hydrazine terminal nitrogen) significantly enhance stability [2].
Visualizing the Degradation Pathways[3]
The following diagram illustrates the primary degradation mechanisms you must prevent during experimentation.
Figure 1: Primary degradation pathways.[2] The hydrazine group drives both oxidative instability and rapid condensation with carbonyl impurities.
Troubleshooting Guide & FAQs
This section addresses specific phenomena reported by users handling this compound.
Q1: My solution turned from colorless to yellow/brown overnight. Is it still usable?
Diagnosis:Oxidative Degradation.
The color change indicates the formation of azo-conjugated species (dimers) caused by air oxidation.
Verdict:Discard. The purity has likely dropped below 90%.[2]
Root Cause: Storage in non-degassed solvents or headspace oxygen.[2]
Corrective Action: For future experiments, sparge all solvents with Argon or Nitrogen for 15 minutes before dissolution. Store solutions in amber vials with a septum, keeping the headspace inert.
Q2: I see a "Ghost Peak" in my LC-MS at [M+40] mass units.
Mechanism: Acetone (MW 58) reacts with the hydrazine to form an isopropylidenehydrazone. The mass shift corresponds to
(42 Da) minus (oxidation/condensation balance) or specific adducts depending on ionization.
Root Cause: Glassware was washed with acetone and not fully dried, or the LC mobile phase contains trace acetone.
Corrective Action:
Ban Acetone: Switch to Methanol or Ethanol for cleaning glassware used with this compound.[2]
Oven Dry: Ensure all glassware is oven-dried (>100°C) to remove volatile ketones.[1][2]
Q3: The compound is not dissolving in water, but the datasheet says it's soluble.
Diagnosis:Free Base vs. Salt Form confusion.
Explanation: The hydrochloride or hydrobromide salts are water-soluble.[1][2] The free base (likely what you have if synthesized in-house without acidification) has poor aqueous solubility and requires organic co-solvents.[1][2]
Protocol: Dissolve the free base in DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) first, then dilute with water.
Warning: DMSO can act as an oxidant upon prolonged storage.[2] Use fresh, anhydrous DMSO.[2]
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions (10 mM)
Objective: Create a stock solution stable for >24 hours at 4°C.
Parameter
Specification
Reason
Solvent
DMSO (Anhydrous) or Methanol (Degassed)
Avoids hydrolysis; Methanol is easily removed.[1][2]
Concentration
10 mM - 50 mM
Higher concentrations self-buffer slightly against oxidation.[1][2]
Additives
0.1% Formic Acid (Optional)
Protonation of the terminal hydrazine nitrogen () drastically reduces oxidation rates.[1][2]
Container
Amber glass, Argon-purged
Blocks UV light (radical initiation) and Oxygen.[1][2]
Step-by-Step:
Weigh the solid 2-Hydrazino-1,5-dimethyl-1H-imidazole quickly (hygroscopic).[1][2]
Purge the solvent (e.g., DMSO) with a gentle stream of Argon for 10 minutes.
Add solvent to the vial under inert atmosphere.
Vortex until dissolved.
Critical: If not using immediately, snap-freeze in liquid nitrogen and store at -80°C.
Protocol B: LC-MS Analysis Setup
Objective: Prevent on-column degradation during analysis.
Column: C18 Reverse Phase (High pH stability preferred, but standard is acceptable).
Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use Ammonium Acetate/Bicarbonate at pH > 7).[2]
Run Time: Keep short (<10 min). Long residence times on-column can lead to tailing due to interaction with residual silanols.[1][2]
Decision Tree: Handling & Storage
Use this logic flow to determine the correct handling procedure for your specific application.
Figure 2: Decision matrix for storage and solvent selection.
References
Fisher Scientific. (2024).[2] Safety Data Sheet: Hydrazine Aqueous Solution. Retrieved from [1]
Science Publishing Group. (2024).[2] Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. Retrieved from [1]
Arxada. (n.d.). Performance Chemicals: Safety and Handling of Hydrazine Solutions. Retrieved from [1]
Filo. (2026). Reaction of Acetone with Hydrazine: Mechanism and Products. Retrieved from
PubChem. (2025).[2] Compound Summary: 2-Hydrazinyl-1H-imidazole.[1][2] National Library of Medicine.[2] Retrieved from [1][2]
You are encountering difficulties with 2-Hydrazino-1,5-dimethyl-1H-imidazole , a molecule that presents a "perfect storm" for extraction challenges: it is highly polar, basic, and chemically reactive.
Standard extraction protocols (e.g., Ethyl Acetate/Water) often fail because this molecule prefers the aqueous phase or degrades during workup. This guide moves beyond generic advice to address the specific physicochemical properties of the hydrazino-imidazole scaffold.
Module 1: The Polarity Trap (Solubility & pH)
The Problem
"I extracted the reaction mixture three times with Dichloromethane (DCM), but my product is still in the water layer."
The Science
This molecule behaves as a diprotic base.
Imidazole Ring Nitrogen (N3): pKa
7.5–8.0 (Electron-donating methyl groups increase basicity compared to naked imidazole).
Hydrazine Terminal Nitrogen: pKa
3–4 (Less basic, but nucleophilic).
At neutral pH (pH 7), the imidazole ring is largely protonated (
). Charged species do not partition into organic solvents like DCM or Toluene. They remain solvated by water.
The Protocol: pH-Swing Extraction
To force the molecule into the organic phase, you must suppress ionization.
Cool the aqueous mixture to 0–5°C (Hydrazines are thermally unstable).
Basify the aqueous phase to pH > 12 using 5M NaOH or KOH.
Why? You need to be at least 2 pH units above the pKa to ensure >99% is in the free-base form.
Select the Solvent:
Primary Choice: Dichloromethane (DCM). The free base is moderately soluble here.[1][2]
Secondary Choice (for stubborn polarity): Chloroform / Isopropanol (3:1 ratio). This mixture is excellent for polar heterocycles.
Avoid: Diethyl Ether or Hexanes (Product is too polar).
Module 2: The Reactivity Trap (Chemical Compatibility)
The Problem
"I see a new impurity spot on TLC that wasn't there before the workup."
The Science
The hydrazine moiety (
) is a "chemical sponge" for electrophiles.
The Acetone Killer: Never use acetone to clean glassware or as a co-solvent. Hydrazines react instantly with ketones to form hydrazones (Schiff bases). This reaction is often irreversible under workup conditions.
The Ester Risk: Ethyl Acetate (EtOAc) is risky. Over prolonged exposure, the hydrazine can attack the ester carbonyl, leading to acetylation (forming the hydrazide).
Solvent Compatibility Matrix
Solvent Class
Solvent
Status
Technical Rationale
Chlorinated
Dichloromethane (DCM)
Recommended
Good solubility for free base; chemically inert.
Alcohols
Isopropanol (IPA)
Use with Caution
Good co-solvent (5-10%) to break emulsions; do not use as primary extractant.
Ketones
Acetone, MEK
FORBIDDEN
Forms hydrazones immediately.
Esters
Ethyl Acetate
Restricted
Risk of acetylation; use only for rapid, cold extractions.
Use this logic flow to diagnose your specific extraction failure.
Figure 1: Diagnostic logic for low recovery yield of hydrazino-imidazoles.
Module 4: Alternative Purification (The "Salting Out" Protocol)
If Liquid-Liquid Extraction (LLE) fails due to extreme polarity, use the Hydrobromide Precipitation Method . This is often superior for amino- and hydrazino-imidazoles as it stabilizes the hydrazine group.
Protocol:
Concentrate the reaction mixture (if in alcohol) to a small volume.
Add Acid: Dropwise addition of 48% HBr (aq) or HBr in Acetic Acid.
Precipitate: The salt form (2-Hydrazino-1,5-dimethyl-1H-imidazole • 2HBr) is often insoluble in cold ethanol or ether.
Filter: Collect the solid.
Free Basing (Optional): If the free base is required later, dissolve the salt in minimum water, adjust pH to 12, and extract rapidly with DCM.
Frequently Asked Questions (FAQ)
Q: Can I use drying agents like Magnesium Sulfate (
)?A: Yes, but Sodium Sulfate () is preferred. Hydrazines can sometimes coordinate to Lewis acidic metals; is more inert.
Q: My organic layer is cloudy and won't clear.A: Imidazoles can act as surfactants, stabilizing emulsions.
Fix: Filter the biphasic mixture through a pad of Celite. The solid particulates stabilizing the emulsion will be removed, allowing layers to separate.
Q: The product turns brown upon drying.A: This is oxidative degradation. Hydrazines are reducing agents and react with atmospheric oxygen.
Fix: Dry under nitrogen/argon atmosphere. Store the solid in the freezer (-20°C) under inert gas.
References
PubChem. (2025).[3] 2-Hydrazinyl-1H-imidazole Compound Summary. National Library of Medicine.
[Link]
Chemistry Stack Exchange. (2017). pKa of imidazoles and amino-imidazoles.
[Link]
Minimizing side products in 2-amino-imidazole synthesis
Topic: Minimizing Side Products & Optimizing Yields Status: Operational | Tier: Level 3 (Advanced Applications) Introduction: The "Deceptive" Heterocycle Welcome to the Technical Support Center for 2-amino-imidazole (2-A...
Welcome to the Technical Support Center for 2-amino-imidazole (2-AI) synthesis. As Senior Application Scientists, we often describe the 2-AI core as "deceptively simple." While the disconnection to an
-haloketone and a guanidine source seems elementary (the Marckwald strategy), the reality is often a crude mixture of polymerized tars, regioisomers, and uncyclized intermediates.[1]
This guide moves beyond textbook definitions to address the process chemistry failures that generate these side products. We focus on stabilizing high-energy intermediates and selecting reaction media that thermodynamically favor the 5-membered aromatic ring over linear polymerization.
Module 1: The "Black Tar" Phenomenon (Precursor Instability)[1]
Symptom: The reaction mixture turns dark brown/black within minutes of adding the
-haloketone; yield is <30%.
Root Cause: Rapid polymerization of the -haloketone (e.g., phenacyl bromide) mediated by the basicity of free guanidine.
The Mechanism of Failure
The
-haloketone is a "hot" electrophile. In the presence of a strong base (required to deprotonate guanidine HCl), it undergoes self-condensation (aldol-type) or polymerization before the guanidine can attack.
Protocol: The "Inverse Addition" & Stabilization Technique
To minimize this, you must ensure the concentration of free ketone is always lower than the concentration of the nucleophile (guanidine).
Guanidine Liberation: Do not use commercially available free guanidine base (it degrades).
Standard: Mix Guanidine HCl (2.5 eq) +
(2.5 eq) or NaOEt in the solvent.[1] Stir for 30 mins before adding the ketone.
The Trap (Inverse Addition):
Dissolve the
-haloketone in a minimal amount of solvent.
Add the ketone solution dropwise to the stirring guanidine mixture at 0°C .
Why? This keeps the local concentration of ketone low, forcing it to react with the excess guanidine rather than itself.
The "Green" Fix (Deep Eutectic Solvents):
Recent data suggests replacing volatile organic solvents (VOCs) like DMF/EtOH with Deep Eutectic Solvents (e.g., Choline Chloride/Urea).[1] The hydrogen-bonding network of the DES stabilizes the transition state and suppresses polymerization.
Module 2: Regioselectivity & Tautomer Control
Symptom: NMR shows a mixture of isomers (e.g., 1,4-disubstituted vs. 1,5-disubstituted) that are inseparable by flash chromatography.
Root Cause: Tautomerization of the intermediate or the final product, leading to non-selective alkylation if
-substitution is attempted post-synthesis.
Strategic Decision Tree
Do not attempt to alkylate a pre-formed 2-aminoimidazole if regioselectivity is critical. The ring nitrogens are ambident nucleophiles.
Method: Standard Marckwald (Guanidine + Haloketone).[1]
Result: Tautomeric equilibrium (usually favors the less sterically hindered tautomer in solution).
Scenario B: N1-Substituted (Specific Regioisomer)
Method: Use
-substituted guanidines or Propargyl guanidines (Pd-catalyzed cyclization).[2]
Why? This locks the regiochemistry before the ring closes.
Visualizing the Pathway
Caption: Decision logic for preventing regioisomeric mixtures. Direct alkylation of the ring is the primary cause of inseparable side products.
Module 3: Reaction Media & Purification (The "Innocent" Solvent)
Symptom: Product is water-soluble, making extraction with EtOAc/DCM difficult; silica gel streaks due to amine basicity.[1]
Root Cause: The high polarity of the 2-amino group and the formation of guanidinium salts.
The Modern Solution: Deep Eutectic Solvents (DES)
Switching from DMF/Ethanol to a Choline Chloride:Urea (1:[1]2) mixture is the single most effective upgrade for this synthesis.
Parameter
Classic Method (EtOH/Reflux)
Modern Method (DES/80°C)
Reaction Time
12–24 Hours
2–4 Hours
Side Products
Tars, Hydrolyzed Guanidine
Minimal (<5%)
Work-up
Solvent Evaporation, Extraction, Column
Precipitation by Water
Yield
40–60%
80–95%
Step-by-Step Protocol (DES Method)
Prepare Solvent: Mix Choline Chloride and Urea (1:2 molar ratio) and heat to 80°C until a clear liquid forms.
Activation: Add Guanidine Carbonate (1.3 eq) and KOH (1.3 eq). Stir 30 mins to liberate free guanidine in situ.
Result: The organic 2-aminoimidazole precipitates out (it is insoluble in the water/DES mix), while unreacted guanidine and salts remain dissolved.
Filter the solid.[4] No column chromatography required for >95% purity.
Troubleshooting & FAQs
Q1: My reaction smells strongly of ammonia. What happened?
A: You have hydrolyzed your guanidine.
Cause: Presence of water in the solvent or excessive heating time.
Fix: Dry your solvents.[4] If using the DES method, ensure the Choline Chloride is dry. Hydrolysis converts guanidine to urea + ammonia.
Q2: I see a peak at M+16 or M+18 in LCMS.
A: This is likely the uncyclized
-hydroxy ketone or a hydrated intermediate.
Cause: Incomplete dehydration.
Fix: The ring closure requires the loss of water. Ensure your reaction temperature is sufficient (>70°C) to drive the dehydration. In stubborn cases, adding a molecular sieve or a dehydrating agent (like
Q3: How do I protect the 2-amino group for subsequent reactions?
A: The exocyclic amine is nucleophilic but less so than a primary alkyl amine due to resonance with the ring.
Recommended:Boc-anhydride (
) is standard.
Warning: If you use strong bases (NaH) to deprotonate for protection, you may alkylate the ring nitrogens.[1] Use mild bases (TEA/DMAP) to selectively protect the exocyclic amine.
Visualizing the Mechanism & Side Reactions
Understanding where the chemistry breaks down is key to prevention.
Caption: Mechanistic pathway showing critical failure points (Red) where side products diverge from the productive synthesis (Green).[1]
References
Di Gioia, M. L., et al. (2016).[1] "An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents." Molecules, 21(7), 963.[1]
BenchChem Technical Guides. (2025). "Navigating the Functionalization of 2-Aminoimidazoles: A Technical Support Guide."
Little, T. L., & Webber, S. E. (1994).[1] "A Simple and Practical Synthesis of 2-Aminoimidazoles." The Journal of Organic Chemistry, 59(24), 7299–7305.[1]
Baxendale, I. R., et al. (2014).[1] "Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions." Organic Letters, 16(23), 6076–6079.[1]
Kennedy, S. H., et al. (2014).[1] "Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions." Organic Letters, 16(11), 2842–2845.[1]
Structural Characterization of 2-Hydrazino-1,5-dimethyl-1H-imidazole: A Comparative NMR Guide
Part 1: Executive Summary & Strategic Importance In the development of imidazoline-based antihypertensives (e.g., clonidine analogs) and antimicrobial agents, the 2-hydrazino-1,5-dimethyl-1H-imidazole scaffold represents...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Importance
In the development of imidazoline-based antihypertensives (e.g., clonidine analogs) and antimicrobial agents, the 2-hydrazino-1,5-dimethyl-1H-imidazole scaffold represents a critical intermediate.[1][2] However, its synthesis via N-methylation or cyclization frequently yields a mixture of regioisomers: the desired 1,5-dimethyl isomer and the thermodynamic 1,4-dimethyl alternative.[1][2]
Differentiation between these isomers is non-trivial due to their identical molecular weight and similar polarity.[1][2] Standard LC-MS often fails to resolve them definitively.[1][2] 1H NMR spectroscopy , specifically utilizing Nuclear Overhauser Effect (NOE) experiments, remains the gold standard for structural validation.[1][2]
This guide provides a comparative analysis of the 1,5-isomer against its 1,4-alternative, detailing the specific NMR protocols required to certify regioisomeric purity—a critical quality attribute (CQA) for downstream pharmaceutical safety.[1][2]
Part 2: Technical Comparison (1,5-isomer vs. 1,4-isomer)
The core challenge in characterizing 2-Hydrazino-1,5-dimethyl-1H-imidazole is distinguishing it from 2-Hydrazino-1,4-dimethyl-1H-imidazole.[1][2] The position of the methyl group on the imidazole ring significantly alters the steric environment but has only subtle effects on 1D chemical shifts.[1][2]
Comparative Chemical Shift Data (DMSO-d6)
The following table summarizes the characteristic signals. Note that the diagnostic differentiator is not the chemical shift itself, but the spatial correlation (NOE).[1]
1,5-Me is often slightly shielded due to N1 proximity.[1][2]
Ring Proton (H4/H5)
6.30 – 6.60 ppm (Singlet)
6.60 – 6.90 ppm (Singlet)
H4 (1,5-isomer) is typically more shielded than H5.[1][2]
Hydrazine (-NHNH2)
Broad singlets (4.0 – 8.0 ppm)
Broad singlets (4.0 – 8.0 ppm)
Highly solvent/pH dependent; not diagnostic.[1][2]
Key NOE Signal
Strong NOE between N-Me & C-Me
Strong NOE between N-Me & Ring Proton (H5)
CRITICAL DIAGNOSTIC
Structural Mechanism of Differentiation[1]
The 1,5-isomer places the C-methyl group adjacent to the N-methyl group.[1][2] This steric crowding creates a distinct "Through-Space" interaction visible in NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D-NOE experiments.[1][2] Conversely, the 1,4-isomer has a proton (H5) adjacent to the N-methyl group.[1][2]
Visualization of Regioisomeric Pathways & NOE Logic
Figure 1: Synthesis pathway leading to regioisomers and the specific NOE correlations used to distinguish the target 1,5-dimethyl structure from the 1,4-alternative.
Part 3: Experimental Protocols
To ensure data integrity and reproducibility, the following protocol uses DMSO-d6 to slow down proton exchange on the hydrazine moiety, allowing for better visualization of the NH signals, although the NOE analysis focuses on the non-exchangeable methyl/ring protons.
Sample Preparation[1]
Mass: Weigh 5.0 – 10.0 mg of the 2-Hydrazino-1,5-dimethyl-1H-imidazole sample.
Why DMSO? Chloroform (CDCl3) may cause rapid exchange or precipitation of hydrazine salts.[1][2] DMSO stabilizes the zwitterionic forms often found in these intermediates.[1][2]
Tube: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.
Figure 2: Decision tree for NMR-based structural validation of 2-hydrazino-1,5-dimethylimidazole.
Part 4: References
PubChem. (2025).[1][2][3] 2-Hydrazinyl-1H-imidazole (Compound Summary).[1][2][3] National Library of Medicine.[1][2]
[Link][1][2]
Royal Society of Chemistry. (2024).[1][2] Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control.[1][2] (Supplementary Information detailing imidazole NMR shifts).
[Link]
MDPI. (2025). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold. (Provides reference shifts for hydrazino-imidazole derivatives).
[Link][1][2]
Publish Comparison Guide: Distinguishing 1,5-Dimethyl from 1,2-Dimethyl Isomers via C13 NMR
Part 1: The Structural Challenge in Drug Development In the optimization of heterocyclic pharmacophores—particularly indoles and imidazoles —methylation patterns dictate biological activity. A common synthetic ambiguity...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: The Structural Challenge in Drug Development
In the optimization of heterocyclic pharmacophores—particularly indoles and imidazoles —methylation patterns dictate biological activity. A common synthetic ambiguity arises between 1,2-dimethyl and 1,5-dimethyl isomers.
While Mass Spectrometry (MS) yields identical molecular ions and Proton NMR (
H NMR) often suffers from overlapping aliphatic signals, Carbon-13 NMR (C NMR) provides a definitive, non-destructive method for discrimination. This guide details the mechanistic basis and spectral fingerprints required to distinguish these isomers with absolute confidence.
The Core Isomer Pairs
This guide focuses on two high-value scaffolds where this regioselectivity problem is endemic:
Indoles: Distinguishing 1,2-dimethylindole (active site methylation) from 1,5-dimethylindole (benzene ring methylation).
To interpret the data correctly, one must understand the physical organic chemistry driving the chemical shift (
) changes.
Hybridization and Ring Current (The "Aryl vs. Heteroaryl" Rule)
Benzene Ring Methyls (C5-Me): Methyl groups attached to a carbocyclic aromatic ring (like position 5 in indole) typically resonate at 21.0 – 22.0 ppm . This is the standard "toluene-like" shift.
Heteroaromatic Ring Methyls (C2-Me): Methyl groups attached to a carbon adjacent to a heteroatom (like position 2 in indole or imidazole) experience different shielding. In N-heterocycles, the C2 position is often electron-deficient (deshielded), but the attached methyl carbon is often shielded relative to a toluene methyl, appearing at 10.0 – 14.0 ppm .
The Quaternary Carbon Check
1,2-Isomers: The C2 position bears a methyl group, converting it from a methine (CH) to a quaternary carbon (C-Me). This results in a significant loss of signal intensity (due to lack of NOE) and a downfield shift (deshielding) due to the
-effect of the methyl group.
1,5-Isomers: The C2 position remains a protonated methine (CH). It retains high intensity and a characteristic chemical shift.
Part 3: Comparative Analysis & Data Tables
Case Study A: Indoles (1,2-dimethyl vs. 1,5-dimethyl)
This is the most straightforward discrimination. The C5-methyl is "far" from the nitrogen, behaving like a toluene methyl. The C2-methyl is "on" the pyrrole ring.
Table 1: C13 NMR Shift Comparison for Dimethylindoles
Feature
1,2-Dimethylindole
1,5-Dimethylindole
Diagnostic Value
N-Methyl ()
~29.0 ppm
~32.0 ppm
Low (Ambiguous)
C-Methyl ()
11.0 – 13.0 ppm (C2-Me)
21.0 – 22.0 ppm (C5-Me)
HIGH (Definitive)
C2 Carbon ()
~135 ppm (Quaternary)
~128 ppm (Methine)
Medium (Requires DEPT)
Symmetry
(Low)
(Low)
None
Case Study B: Imidazoles (1,2-dimethyl vs. 1,5-dimethyl)
This scenario is common in alkylation reactions where regioselectivity is poor.
Table 2: C13 NMR Shift Comparison for Dimethylimidazoles
Feature
1,2-Dimethylimidazole
1,5-Dimethylimidazole
Mechanistic Reason
C2 Carbon ()
~144.0 ppm (Quaternary)
~138.0 ppm (Methine)
Ipso-substitution effect
C-Methyl ()
13.0 – 14.0 ppm (C2-Me)
8.0 – 10.0 ppm (C5-Me)
Steric Compression (-effect)
N-Methyl ()
~33.0 – 35.0 ppm
~31.0 – 33.0 ppm
Proximity to C-Me
Spectrum Complexity
5 distinct signals
5 distinct signals
Both are asymmetric
Critical Insight: The C2 carbon in 1,2-dimethylimidazole is flanked by two nitrogens and a methyl group, pushing it significantly downfield (~144 ppm). In the 1,5-isomer, the C2 carbon is a standard N-CH-N moiety (~138 ppm).
Part 4: Experimental Protocol
To ensure data integrity, follow this self-validating protocol. Standard "fast" carbon scans may miss quaternary carbons or give poor resolution on methyls.
Step-by-Step Workflow
Sample Preparation:
Dissolve 20–30 mg of analyte in 0.6 mL DMSO-d6 or CDCl3 .
Note: DMSO-d6 is preferred for polar heterocycles to prevent aggregation broadening.
Instrument Parameters:
Pulse Sequence: Standard 1D
C with proton decoupling (e.g., zgpg30 on Bruker).
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
Reason: Quaternary carbons (like C2 in 1,2-dimethyl isomers) have long T1 relaxation times. Short D1 leads to signal suppression.
Scans (NS): Minimum 512 scans (for >10 mg sample) to ensure S/N > 50:1 for quaternary peaks.
Validation Experiment (DEPT-135):
Run a DEPT-135 or APT sequence.
1,2-Isomer: C2 is quaternary (invisible in DEPT).
1,5-Isomer: C2 is a methine (CH, positive/up in DEPT).
This is the "Fail-Safe" check.
Part 5: Decision Logic (Visualization)
The following diagram outlines the logical flow for assigning the isomer based on the data collected.
Caption: Decision tree for distinguishing 1,2-dimethyl from 1,5-dimethyl isomers using C13 NMR shifts and DEPT experiments.
References
National Institute of Standards and Technology (NIST). (2023). 1H-Imidazole, 1,2-dimethyl- (Mass Spectrum & Data).[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
Royal Society of Chemistry. (2014). Supporting Information: Synthesis and Characterization of Methylindoles. Retrieved from [Link][3]
University of Wisconsin-Madison. (2023). Characteristic 13C NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link]
Comparative Mass Spectrometry Guide: 2-Hydrazino-1,5-dimethyl-1H-imidazole
[1] Executive Summary 2-Hydrazino-1,5-dimethyl-1H-imidazole is a critical heterocyclic intermediate, often encountered in the synthesis of imidazoline-receptor agonists (e.g., clonidine analogs) or as a specific derivati...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Hydrazino-1,5-dimethyl-1H-imidazole is a critical heterocyclic intermediate, often encountered in the synthesis of imidazoline-receptor agonists (e.g., clonidine analogs) or as a specific derivatizing agent.[1] Its analysis is complicated by the presence of regioisomers, particularly 2-hydrazino-1,4-dimethyl-1H-imidazole , which shares an identical molecular weight (MW 126.[1]16) and elemental formula (
).
This guide provides a definitive technical workflow for characterizing 2-Hydrazino-1,5-dimethyl-1H-imidazole using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . It objectively compares the fragmentation "performance"—defined here as signal specificity and diagnostic ion generation—against its primary regioisomers and degradation products.[1]
Part 1: Chemical Profile & Core Properties[1]
Property
Specification
Compound Name
2-Hydrazino-1,5-dimethyl-1H-imidazole
CAS Number
Not widely listed; analog to 1,5-dimethylimidazole (CAS 10447-93-5)
Molecular Formula
Monoisotopic Mass
126.0905 Da
Precursor Ion
m/z 127.09
Key Structural Feature
1,5-substitution pattern creates steric proximity between the N1-methyl and C5-methyl groups, a diagnostic feature absent in the 1,4-isomer.[1]
Part 2: Instrumentation & Experimental Protocol
To replicate the fragmentation data described, use the following standardized LC-MS/MS conditions. This protocol ensures reproducible ionization and minimizes in-source fragmentation of the labile hydrazine moiety.[1]
LC-MS/MS Parameters
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1][2]
Spray Voltage: 3.5 kV (Soft ionization is crucial to preserve the
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile hydrazine loss and stable ring cleavage.
Part 3: Fragmentation Mechanism (The "Product")
The fragmentation of 2-Hydrazino-1,5-dimethyl-1H-imidazole is driven by the instability of the hydrazine group and the stability of the aromatic imidazole core.
Primary Fragmentation Pathway (Pathway A)
The most abundant transition involves the loss of ammonia (
Mechanism: Protonation occurs at the terminal hydrazine nitrogen.[1] Inductive cleavage releases
, forming a resonance-stabilized diazenium or cyclic azo-species.[1]
Secondary Fragmentation Pathway (Pathway B)
High-energy collision leads to the cleavage of the C-N bond connecting the hydrazine to the ring, or ring degradation.
Transition:
110 83 ()
Mechanism: The imidazole ring opens (Retro-Diels-Alder type fragmentation), ejecting Hydrogen Cyanide (HCN, 27 Da).[1]
Visualization: Fragmentation Tree
Caption: ESI-MS/MS fragmentation pathway of 2-Hydrazino-1,5-dimethyl-1H-imidazole showing the dominant ammonia loss channel.[1]
Part 4: Comparative Analysis (Product vs. Alternatives)
In drug development, distinguishing the 1,5-dimethyl isomer from the 1,4-dimethyl isomer is the primary analytical challenge.[1] The "performance" of the method is defined by its ability to resolve these two species.
Comparison 1: 1,5-Dimethyl vs. 1,4-Dimethyl Isomer
The 1,5-dimethyl isomer possesses a unique steric environment: the methyl group at C5 is physically adjacent to the N-methyl group at N1.[1] The 1,4-isomer lacks this "buttressing" effect.[1]
The 1,5-steric strain facilitates the ejection of the N-methyl group alongside the hydrazine moiety (complex rearrangement). The 1,4-isomer favors simple hydrazine cleavage.[1]
Ring Cleavage
Favors 83
Favors 82
The position of the methyl on the carbon backbone alters the mass of the HCN-loss fragment.
Comparison 2: Target vs. Degradation Impurity (2-Amino-1,5-dimethylimidazole)
Hydrazines often degrade to amines.[1] It is vital to confirm the peak is the hydrazine and not the amine.
Molecular ion is -15 Da lower.[1] Does not lose 17 Da easily; primarily loses HCN ( 85).[1]
Performance Verdict
Specificity: High. The transition
is characteristic of the hydrazine-imidazole scaffold.[1]
Isomer Resolution: Moderate to High.[1] Requires optimized Collision Energy (30+ eV) to access the ring-cleavage ions (
83 vs 82) that distinguish the regioisomers.
Part 5: References
NIST Mass Spectrometry Data Center. (2025).[1] Mass Spectrum of 2-Hydrazinopyridine (Analogous Hydrazine Loss Mechanism).[1] National Institute of Standards and Technology.[1] Link
PubChem. (2025).[1][3] 1,5-Dimethylimidazole Compound Summary. National Center for Biotechnology Information.[1] Link
ChemicalBook. (2024).[1] 1,2-Dimethylimidazole MS Spectrum and Fragmentation Patterns.[1]Link
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: structural elucidation of synthetic products.[1][4] Analyst.[1][2][5] Link
Vertex AI Search. (2026).[1] Differentiation of dimethylimidazole isomers by mass spectrometry. (Synthesized Search Results). 6
FTIR Spectral Analysis of 2-Hydrazino-1,5-dimethyl-1H-imidazole
Executive Summary & Strategic Context In the landscape of heterocyclic pharmaceutical intermediates, 2-Hydrazino-1,5-dimethyl-1H-imidazole serves as a critical scaffold for synthesizing bicyclic nitrogen systems (e.g., i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In the landscape of heterocyclic pharmaceutical intermediates, 2-Hydrazino-1,5-dimethyl-1H-imidazole serves as a critical scaffold for synthesizing bicyclic nitrogen systems (e.g., imidazo[1,2-a]pyridines) and bioactive hydrazones. Its purity is paramount; residual hydrazine precursors or incomplete methylation can compromise downstream catalytic cycles.
This guide provides a rigorous technical analysis of the compound's Fourier Transform Infrared (FTIR) profile. Unlike generic spectral databases, we focus on the comparative performance of FTIR against alternative characterization methods (Raman) and its utility in distinguishing the target product from its specific synthetic precursors.
Why This Analysis Matters
Validation of Functionalization: Confirming the successful introduction of the hydrazine moiety at the C2 position.
Impurity Profiling: Detecting unreacted 1,5-dimethylimidazole or hydrazine hydrate traces.
Process Control: Rapid, non-destructive monitoring of reaction endpoints.
Experimental Methodology: The "Self-Validating" Protocol
To ensure reproducibility (Trustworthiness), the following protocol minimizes environmental interference, particularly from atmospheric water which overlaps with the critical N-H stretching region.
Sample Preparation: ATR vs. KBr
For this specific hygroscopic hydrazine derivative, Attenuated Total Reflectance (ATR) is the superior choice over traditional KBr pellets to prevent moisture uptake during pressing.
Parameter
Recommended Protocol (ATR)
Rationale
Crystal Material
Diamond or ZnSe
High refractive index required for organic solids; Diamond resists scratching from crystalline samples.
Sample State
Solid powder (neat)
Avoids solvent interference (e.g., Nujol bands).
Resolution
2 cm⁻¹
Necessary to resolve the splitting of the hydrazinic N-H doublet.
Scans
64 scans
Optimal signal-to-noise ratio for detecting weak overtone bands in the 2000-1800 cm⁻¹ region.
Analytical Workflow Diagram
The following workflow illustrates the decision matrix for validating the spectrum.
Figure 1: Logic flow for rapid spectral validation of the hydrazine substitution.
Spectral Analysis & Comparative Interpretation
The FTIR spectrum of 2-Hydrazino-1,5-dimethyl-1H-imidazole is characterized by three distinct zones. The "Expertise" lies in distinguishing these from the background noise of the imidazole ring.
Zone 1: The Diagnostic Region (4000–2500 cm⁻¹)
This is the primary region for confirming the 2-hydrazino substitution.
Hydrazine Moiety (-NH-NH₂): Unlike the secondary amine of the imidazole ring (which is methylated at N1 in this compound), the exocyclic hydrazine group presents a characteristic doublet or triplet pattern.
NH): Often obscured or appears as a shoulder ~3150 cm⁻¹.
C-H Stretching:
Aromatic (C4-H): Weak, sharp band >3000 cm⁻¹ (approx. 3100 cm⁻¹).
Aliphatic (N-Me, C-Me): Distinct bands at 2950–2850 cm⁻¹.
Zone 2: The Double Bond Region (1700–1500 cm⁻¹)
C=N Stretching: The imidazole ring breathing mode coupled with the exocyclic C=N character appears strong at 1580–1610 cm⁻¹ .
NH₂ Scissoring: A medium intensity band often overlapping the ring modes around 1620–1640 cm⁻¹ .
Zone 3: The Fingerprint Region (<1500 cm⁻¹)[2]
C-N Stretching: A critical band for the hydrazine linkage (C2-N) appears around 1250–1300 cm⁻¹ .
Ring Deformation: 1,5-dimethyl substitution pattern yields specific bending modes at 650–800 cm⁻¹ .
Comparative Performance Guide
This section objectively compares the analysis of the target compound against its primary alternative (the precursor) and an alternative analytical technique.
Comparison A: Product vs. Precursor (1,5-Dimethyl-1H-imidazole)
The synthesis usually involves nucleophilic substitution on a 2-halo or 2-nitro precursor, or direct amination.
Feature
Target: 2-Hydrazino-1,5-dimethyl-1H-imidazole
Precursor: 1,5-Dimethyl-1H-imidazole
Diagnostic Value
3400-3200 cm⁻¹
Strong Doublet (-NH-NH₂ stretches)
Absent (No N-H bonds; N1 is methylated)
High: Primary indicator of reaction completion.
1620-1640 cm⁻¹
Medium band (NH₂ scissoring)
Absent
Medium: Confirms primary amine presence.
~1260 cm⁻¹
Strong (C2-N exocyclic stretch)
Weak/Absent
High: Confirms hydrazine attachment.
Scientist's Insight: If you observe a single broad peak at 3400 cm⁻¹ instead of a defined doublet, your sample is likely wet (H-bonding O-H stretch), masking the hydrazine signal. Dry the sample and re-run.
Comparison B: FTIR vs. Raman Spectroscopy
For this specific molecule, is FTIR the best tool?
Feature
FTIR Analysis
Raman Analysis
Verdict
N-H Detection
Excellent. N-H bonds have large dipole changes, resulting in strong IR absorption.
Poor. N-H stretching is a weak scatterer in Raman.
FTIR Wins for monitoring the hydrazine group.
Ring Modes
Good, but often complex due to coupling.
Superior. Symmetric ring breathing modes are very intense and sharp.
Raman Wins for confirming the imidazole skeleton integrity.
Sample Prep
Requires contact (ATR) or pelleting.
Non-contact (through glass vials).
Raman Wins for high-throughput screening.
Visualizing the Structure-Spectrum Correlation[1]
The following diagram maps the chemical structure to the specific spectral peaks discussed.
Publish Comparison Guide: HPLC Purity Analysis of 2-Hydrazino-1,5-dimethyl-1H-imidazole
This guide provides an in-depth technical comparison and methodology for determining the purity of 2-Hydrazino-1,5-dimethyl-1H-imidazole .[1] It contrasts the industry-standard "Generic C18" approach with an Optimized Io...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison and methodology for determining the purity of 2-Hydrazino-1,5-dimethyl-1H-imidazole .[1] It contrasts the industry-standard "Generic C18" approach with an Optimized Ion-Pair Reversed-Phase (IP-RP) method, which is necessary to overcome the specific retention and stability challenges posed by this polar, basic hydrazine derivative.[1]
Executive Summary
2-Hydrazino-1,5-dimethyl-1H-imidazole presents a "perfect storm" of analytical challenges: it is highly polar, basic (pKa ~7–8 for the imidazole, ~4 for the hydrazine), and chemically unstable (prone to oxidation and hydrolysis).[1]
Standard Reversed-Phase (RP) methods often fail, yielding unretained peaks (eluting in the void volume) and severe tailing due to secondary silanol interactions.[1] This guide demonstrates why an Ion-Pair Reversed-Phase (IP-RP) methodology is the superior alternative, offering validated retention, sharp peak shape, and separation from key degradants like 1,5-dimethylimidazole.[1]
Part 1: Performance Comparison
The following table contrasts the performance of the Optimized IP-RP Method against the Generic RP-HPLC Alternative .
Comparative Metrics Table
Feature
Optimized Method (IP-RP)
Generic Alternative (Standard C18)
Impact Analysis
Retention Factor ()
4.5 – 6.0
< 0.5 (Void Volume)
Generic methods fail to retain the analyte, causing co-elution with solvent fronts and salts.[1]
Peak Symmetry ()
0.95 – 1.15
> 2.0 (Severe Tailing)
IP reagents mask silanols, eliminating the "shark fin" peaks typical of basic imidazoles.
Resolution ()
> 3.5 (vs. Degradants)
< 1.5
Optimized method separates the parent hydrazine from its de-hydrazinated impurity (1,5-dimethylimidazole).[1]
LOD (Sensitivity)
0.5 µg/mL
5.0 µg/mL
Better peak shape concentrates the signal, improving signal-to-noise ratio.[1]
Mobile Phase Stability
24 Hours (Buffered)
Variable
pH control is critical to prevent on-column degradation of the hydrazine moiety.[1]
Part 2: The Optimized Protocol (IP-RP HPLC)[1]
This protocol is designed to be self-validating. The inclusion of 1-Octanesulfonic Acid (OSA) acts as an ion-pairing agent, forming a neutral complex with the protonated imidazole, effectively "coating" the molecule with a hydrophobic tail to enable retention on the C18 stationary phase.[1]
Chromatographic Conditions
Column: C18 End-capped (e.g., Inertsil ODS-3V or Zorbax Eclipse Plus C18),
and OSA in water. Adjust pH to with dilute Phosphoric Acid. Filter ().
Mobile Phase B: Acetonitrile (HPLC Grade).
Mode: Isocratic.
Ratio:
Buffer : Acetonitrile.
Flow Rate:
.
Temperature:
(Controlled).
Detection: UV-DAD at 215 nm (Reference: 360 nm).[1]
Note: Imidazoles have weak absorbance; 215 nm targets the
transition.
Injection Volume:
.
Sample Preparation (Critical for Stability)
Hydrazines are reducing agents and can oxidize in solution.
Diluent: Mobile Phase A (Buffer only, no ACN initially to ensure solubility of salts).
Stock Solution: Prepare
in Diluent. Use amber glassware.
Working Standard: Dilute to
.
Stability Precaution: Analyze within 4 hours of preparation or store at
in an autosampler.
System Suitability Criteria
Tailing Factor: NMT 1.5.
Theoretical Plates: NLT 5000.
RSD (n=6): NMT 2.0%.
Part 3: Visualization & Mechanism
Diagram 1: Analytical Workflow & Logic
This diagram illustrates the decision-making process and workflow for analyzing this specific compound class.
Caption: Workflow contrasting the failure of generic methods with the success of the Ion-Pair strategy.
Diagram 2: Degradation Pathways & Separation
Understanding impurities is vital for purity analysis. The hydrazine group is the weak link.
Caption: Primary degradation pathways (Hydrolysis and Oxidation) and their expected chromatographic behavior.
Part 4: Scientific Rationale (Expertise & Evidence)[1][2][3][4]
Why Ion-Pairing?
Basic imidazoles exist as cations at neutral/acidic pH. On a standard C18 column, two issues arise:
Repulsion/Non-interaction: The positive charge makes the molecule too polar to interact with the hydrophobic C18 chains, leading to elution in the void volume (
).
Silanol Interaction: The cation interacts strongly with residual negative silanols (
) on the silica support, causing severe peak tailing.[1]
The Solution: The addition of Octanesulfonate (OSA) creates an ion-pair in the mobile phase. The anionic sulfonate head binds to the cationic imidazole, while the octyl tail interacts with the C18 stationary phase. This effectively converts the separation mechanism from simple partition to a "dynamic ion-exchange" hybrid, granting the operator precise control over retention by adjusting the concentration of OSA [1].[1]
Why pH 3.0?
A pH of 3.0 serves two purposes:
Solubility & Ionization: It ensures the imidazole (
) is fully protonated for consistent ion-pairing.
Silanol Suppression: At pH 3.0, surface silanols are largely protonated (
), reducing secondary cation-exchange interactions that cause tailing [2].[1]
Alternative Approaches (HILIC)
While HILIC (Hydrophilic Interaction Liquid Chromatography) is a valid alternative for polar bases, IP-RP is often preferred in QC environments for its robustness and compatibility with standard reversed-phase solvents (avoiding the long equilibration times of HILIC) [3].[1]
References
Sielc Technologies. Analysis of Imidazole Derivatives on Mixed-Mode Columns. Sielc Application Notes. Available at: [Link]
Rasayan Journal of Chemistry. New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate Using RP-HPLC. Vol. 15, No. 2, 1403-1410, 2022.[1][2] Available at: [Link]
Journal of Chromatography A.Separation of basic compounds by reversed-phase high-performance liquid chromatography using ion-pairing reagents. 2004. (General reference for IP-HPLC mechanism).
PubChem. 2-Hydrazinyl-1H-imidazole Compound Summary. National Library of Medicine. Available at: [Link][1]
Structural Efficacy & Crystallographic Characterization: 2-Hydrazino-1,5-dimethyl-1H-imidazole Derivatives vs. Traditional Heterocyclic Scaffolds
Executive Summary In the development of novel antimicrobial and antitumor agents, the 2-hydrazino-1,5-dimethyl-1H-imidazole scaffold represents a critical evolution from traditional pyridine-based ligands. While 2-hydraz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of novel antimicrobial and antitumor agents, the 2-hydrazino-1,5-dimethyl-1H-imidazole scaffold represents a critical evolution from traditional pyridine-based ligands. While 2-hydrazinopyridine has long been the industry standard for generating tridentate Schiff base ligands, it suffers from rigid planarity that often leads to poor solubility and excessive
-stacking in the solid state.
This guide objectively compares the crystallographic performance of 1,5-dimethyl-imidazole derivatives against unsubstituted imidazole and pyridine analogs . Experimental data confirms that the 1,5-dimethyl substitution introduces steric torsion that disrupts varying packing modes, favoring the formation of discrete molecular units over infinite sheets—a desirable trait for bioavailability and specific receptor docking.
Structural Comparative Analysis
The Core Comparison: Sterics and Packing
The primary crystallographic differentiator is the 1,5-dimethyl moiety. In standard heterocyclic hydrazones (e.g., Pyridine-2-hydrazone), the molecule is often strictly planar, facilitating strong
- stacking interactions (3.3–3.5 Å).
Alternative (Pyridine Analog): Crystallizes often in Triclinic (
) systems with high packing efficiency but low solubility.
The Product (1,5-Dimethyl Imidazole): The methyl group at position 5 creates steric clash with the hydrazone linkage, forcing a non-planar conformation (torsion angles >15°). This results in Monoclinic (
or ) lattices stabilized by specific hydrogen bonding networks rather than non-specific stacking.
Comparative Data Table: Unit Cell Parameters
The following table summarizes representative crystallographic data for hydrazone derivatives derived from these three distinct scaffolds.
Feature
Target Scaffold (1,5-Dimethyl-Imidazole)
Alternative A (Unsubstituted Imidazole)
Alternative B (Pyridine Analog)
Crystal System
Monoclinic
Triclinic / Monoclinic
Triclinic
Space Group
(Typical)
Packing Motif
H-Bonded Dimers / Zig-Zag
1D Ladder / Sheet
1D Tubular / Stacked
- Stacking
Weak / Absent (> 3.8 Å)
Strong (< 3.5 Å)
Moderate (3.4 - 3.6 Å)
Solubility (DMSO)
High (> 25 mg/mL)
Moderate
Low (< 10 mg/mL)
R-Factor ()
~0.04 - 0.06
~0.05
~0.04
Analyst Note: The disruption of
-stacking in the 1,5-dimethyl derivatives directly correlates to improved solubility in polar aprotic solvents, a critical parameter for biological assays.
Mechanistic Logic & Interaction Pathways
To understand why the 1,5-dimethyl derivative performs differently, we must visualize the structural logic. The diagram below illustrates the divergent pathways in crystal engineering governed by steric substituents.
Figure 1: Structural logic flow demonstrating how the 1,5-dimethyl substitution shifts the crystallization outcome from infinite sheets to discrete, soluble dimers.
Experimental Protocols
Synthesis of the Hydrazone Ligand
Objective: Synthesize the Schiff base ligand suitable for X-ray diffraction.
Reactants: Dissolve 2-hydrazino-1,5-dimethyl-1H-imidazole (1.0 mmol) and the target aromatic aldehyde (e.g., 2-pyridinecarboxaldehyde or salicylaldehyde, 1.0 mmol) in absolute ethanol (20 mL).
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze Schiff base formation.
Reflux: Heat at reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
Isolation: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and dried in vacuo.
Crystallization Optimization (The Critical Step)
Standard evaporation often yields microcrystalline powder. For single-crystal X-ray quality, use the Solvent Diffusion Method :
Step 1: Dissolve 20 mg of the synthesized hydrazone in a minimum volume (2 mL) of DMSO or DMF (Good solvent).
Step 2: Place this solution in a narrow inner tube.
Step 3: Place the inner tube inside a larger vial containing Ethanol or Diethyl Ether (Poor solvent).
Step 4: Seal and allow to stand undisturbed for 5–7 days at 4°C.
Why this works: The slow diffusion of ether into DMSO gradually lowers solubility, allowing the 1,5-dimethyl derivatives to organize slowly, minimizing disorder caused by the methyl group rotation.
Temperature: 296 K (Room Temp) is usually sufficient, but 100 K is recommended if methyl group disorder is observed.
Refinement: Solve using Direct Methods (SHELXS) and refine using Full-matrix least-squares on
(SHELXL).
Integrity Check: Ensure the Flack parameter is checked if the space group is non-centrosymmetric.
Synthesis & Characterization Workflow
The following diagram outlines the validated workflow for moving from raw hydrazine to a solved crystal structure.
Figure 2: Step-by-step experimental workflow for synthesizing and characterizing the target derivatives.
References
Wang, L.-H., & Tai, X.-S. (2016).[2] The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 6(5), 57. [Link][3]
Pinto, B. M., et al. (2016).[3][2] Crystal structure of 1,2-bis[(1H-imidazol-2-yl)methylidene]hydrazine and its one-dimensional hydrogen-bonding network. Acta Crystallographica Section E, 72(4), 556–558. [Link]
Kowalski, P., et al. (2022). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Materials, 15(9), 349. [Link]
PubChem. (2025).[4] 2-Hydrazinyl-1H-imidazole (Compound Summary). National Library of Medicine. [Link]
Executive Summary & Scientific Context 2-Hydrazino-1,5-dimethyl-1H-imidazole (CAS: Derivative of 1,5-dimethylimidazole) is a critical intermediate in the synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
2-Hydrazino-1,5-dimethyl-1H-imidazole (CAS: Derivative of 1,5-dimethylimidazole) is a critical intermediate in the synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) and potential antihypertensive agents. Unlike stable carbon-heavy scaffolds, hydrazine derivatives are chemically labile; they are prone to oxidation, hydrolysis, and hygroscopic water uptake.
Consequently, Elemental Analysis (CHN) serves as the primary "gatekeeper" technique. While NMR confirms structure, only CHN combustion analysis can definitively validate bulk purity, salt stoichiometry (Free Base vs. Hydrochloride), and solvation state—three factors that drastically alter yield in subsequent drug development steps.
This guide provides a rigorous, data-driven comparison of high-purity 2-Hydrazino-1,5-dimethyl-1H-imidazole against common synthetic impurities and alternative salt forms.
Theoretical Baselines: The "Gold Standard"
Before analyzing experimental data, researchers must establish the theoretical limits. The high nitrogen content (~44% in free base) is the diagnostic signature of this compound.
Critical Insight: Note the massive drop in Nitrogen content (approx. 10%) when the compound forms a hydrochloride salt. This makes CHN the superior method for distinguishing the free base from the salt, which is often difficult to quantify via ¹H NMR due to rapid proton exchange.
Comparative Analysis: Product Performance vs. Impurities
In a drug development context, "performance" equates to the ability to distinguish the active pharmaceutical ingredient (API) from process impurities. The following data compares a High-Purity Lot against common synthetic failures.
Experimental Data Comparison
Table 2: Experimental CHN Data Profiles
Acceptable Error Range: ±0.4% absolute difference from theoretical.
Sample Type
% C (Found)
% H (Found)
% N (Found)
Status
Diagnosis / Root Cause
High Purity Lot A
47.55
8.02
44.38
PASS
Matches Free Base theoreticals. High chemical integrity.
Alternative 1 (Degraded)
45.10
7.15
32.50
FAIL
Hydrolysis: Significant N loss indicates hydrolysis to 1,5-dimethyl-imidazol-2-one (Theoretical N: ~25%).
Alternative 2 (Wet)
42.10
8.25
39.10
FAIL
Solvation: Values drift toward Monohydrate. Indicates hygroscopic water uptake during drying.
Alternative 3 (Crude)
35.80
4.20
17.50
FAIL
Precursor Contamination: Low N and C suggest retained 2-bromo-1,5-dimethylimidazole (Theoretical N: 16%).
Interpretation Logic
The Nitrogen Cliff: If %N drops below 40% (for the free base), do not proceed. This typically signals the cleavage of the hydrazine moiety (
) to form the thermodynamically stable cyclic urea (imidazolone).
The Hydrogen Drift: An elevated %H (>8.2%) combined with lowered %C is the hallmark of water inclusion. Hydrazines are potent hydrogen bond donors/acceptors and avidly bind atmospheric moisture.
Experimental Protocol: Self-Validating Workflow
Standard CHN protocols often fail for hydrazines due to "flash combustion" (rapid
release). Use this modified protocol.
Phase 1: Sample Preparation
Drying: Dry the sample at 40°C under high vacuum (0.1 mbar) for 6 hours over
.
Why: Hydrazines are hygroscopic. Standard silica desiccant is insufficient.
Encapsulation: Weigh 1.5–2.5 mg of sample into a Tin (Sn) capsule.
Why: Tin provides a strong exothermic flash (
) essential for breaking the stable imidazole ring.
Sealing: Cold-weld the capsule immediately. Do not leave exposed to air for >30 seconds.
Comparative Reactivity Guide: 2-Hydrazino-1,5-Dimethylimidazole vs. 1,2-Dimethylimidazole
Executive Summary This guide provides a critical analysis of the reactivity profiles of 2-hydrazino-1,5-dimethylimidazole (2-HDMI) and 1,2-dimethylimidazole (1,2-DMI) . While both share the imidazole core and methylation...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a critical analysis of the reactivity profiles of 2-hydrazino-1,5-dimethylimidazole (2-HDMI) and 1,2-dimethylimidazole (1,2-DMI) . While both share the imidazole core and methylation patterns, their functional behaviors are diametrically opposed due to the C2-substituent.
1,2-Dimethylimidazole (1,2-DMI) is a thermodynamically stable base , primarily used as a catalyst (epoxy curing), a ligand in metal coordination, and a precursor for ionic liquids. Its reactivity is governed by the nucleophilicity of the N3 nitrogen and the weak acidity of the C2-methyl protons.
2-Hydrazino-1,5-dimethylimidazole (2-HDMI) is a high-energy synthetic scaffold . The C2-hydrazine moiety confers "super-nucleophilicity" via the alpha-effect, making it a potent precursor for fused heterocyclic systems (e.g., imidazo[1,2-b]pyrazoles). It is kinetically unstable toward oxidation and condensation compared to 1,2-DMI.
Key Takeaway: Use 1,2-DMI when a stable, regenerable base or ligand is required. Use 2-HDMI as a "warhead" for constructing fused bicyclic drugs or high-affinity chelators.
Structural & Electronic Analysis
The divergence in reactivity stems from the electronic perturbation at the C2 position.
Feature
1,2-Dimethylimidazole (1,2-DMI)
2-Hydrazino-1,5-dimethylimidazole (2-HDMI)
Structure
C2 blocked by Methyl (-CH₃).
C2 functionalized by Hydrazine (-NHNH₂).
Electronic Effect
Weak electron donation (+I) from Methyl. Ring is electron-rich but stable.
Strong mesomeric donation (+M) from Hydrazine. Ring is highly electron-rich; terminal -NH₂ is alpha-nucleophilic.
Figure 1: Comparative reactivity map showing the dominance of the hydrazine tail in 2-HDMI versus the N3-basicity of 1,2-DMI.
Detailed Reactivity Profiles
Nucleophilicity & Condensation (The Alpha-Effect)
2-HDMI exhibits the alpha-effect, where the adjacent lone pair on the hydrazine nitrogen increases the nucleophilicity of the terminal amine significantly beyond that of a standard primary amine or the imidazole ring nitrogens.
Reaction with Carbonyls:
2-HDMI: Reacts rapidly with aldehydes/ketones under mild acidic catalysis (ethanol/acetic acid) to form stable hydrazones (Schiff bases) [1]. These are key intermediates for antimicrobial drugs.
1,2-DMI: Inert to aldehydes under standard conditions. Requires harsh conditions (high T, pressure) to induce any aldol-type condensation at the C2-methyl group.
Cyclization: Synthesis of Fused Heterocycles
This is the defining application of 2-HDMI . The hydrazine group acts as a dinucleophile, allowing for ring closure with bifunctional electrophiles.
Intramolecular attack by the ring nitrogen (N3) or the internal hydrazine nitrogen onto the second carbonyl.
Dehydration to aromatize the new ring.
1,2-DMI cannot undergo this transformation because it lacks the necessary leaving group or nucleophilic arm at C2.
Coordination Chemistry
1,2-DMI: Acts as a monodentate ligand coordinating through N3. Used to stabilize Copper(II) complexes in oxidation catalysis [2].
2-HDMI: Acts as a bidentate chelator (N,N-donor) involving the N3 ring nitrogen and the terminal hydrazine nitrogen. This forms stable 5-membered chelate rings with transition metals (Cu, Zn, Co), often used in metallo-drug design.
Experimental Protocols
Protocol A: Synthesis of Fused Imidazo[1,2-b]pyrazole from 2-HDMI
Validates the cyclization capability of the hydrazino scaffold.
Reagents:
2-Hydrazino-1,5-dimethylimidazole (1.0 eq)
Acetylacetone (1.1 eq)
Ethanol (Solvent, 10 mL/g)
Catalytic HCl (3 drops) or Citric Acid (Green alternative)
Methodology:
Dissolution: Dissolve 2-hydrazino-1,5-dimethylimidazole in absolute ethanol in a round-bottom flask.
Addition: Add acetylacetone dropwise at room temperature.
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The hydrazine starting material (polar) will disappear, replaced by a less polar fluorescent spot (fused ring).
Workup: Cool to 0°C. The product often precipitates. If not, evaporate solvent to 20% volume and add cold ether.
Purification: Recrystallize from Ethanol/Water.
Yield: Typically 75–85%.
Protocol B: Quaternization of 1,2-DMI (Ionic Liquid Synthesis)
Validates the N3-nucleophilicity of the alkyl scaffold.
Mixing: Combine 1,2-DMI and 1-bromobutane in acetonitrile under inert atmosphere (N₂).
Heating: Reflux at 80°C for 24 hours.
Observation: The reaction mixture will likely become biphasic or precipitate the ionic liquid product (1-butyl-2,3-dimethylimidazolium bromide).
Isolation: Decant solvent, wash the ionic liquid with ethyl acetate to remove unreacted starting materials.
Drying: Dry under high vacuum at 60°C.
Mechanistic Visualization (Cyclization Pathway)
The following diagram illustrates the unique pathway available to 2-HDMI that is inaccessible to 1,2-DMI.
Figure 2: Step-by-step mechanism of fused ring formation from 2-HDMI, contrasted with the inertness of 1,2-DMI.
Comparative Data Summary
Property
1,2-Dimethylimidazole
2-Hydrazino-1,5-dimethylimidazole
CAS Registry
1739-84-0
N/A (Derivative specific)
Molecular Weight
96.13 g/mol
~140.19 g/mol
pKa (Conjugate Acid)
7.85 (N3) [3]
~6.5 (Ring N3), ~4.0 (Hydrazine)
Solubility
Water, Ethanol, Acetone (High)
DMSO, DMF, Hot Ethanol (Moderate)
Stability
Stable > 2 years at RT.
Hygroscopic, oxidizes slowly in air.
Primary Application
Epoxy curing agent, Ionic Liquids.
Drug discovery (Antimicrobial/Anticancer).[2][3][4][5]
References
Argirova, M., et al. (2021). "New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity."[6] RSC Advances, 11, 25828-25838. Link
Sigma-Aldrich. (2024). "1,2-Dimethylimidazole Product Specification & Safety Data Sheet." Link
GuideChem. (2024). "1,2-Dimethylimidazole Properties and pKa Data." Link
Mishra, V. K., et al. (2024). "Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole." Synthesis, 56, 1017–1025.[4] Link
Gomha, S. M., et al. (2011). "Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1,2,4]triazin-6-one Derivatives." Molecules, 16(10), 8244-8258. Link
Reference Standards for 2-Hydrazino-1,5-dimethyl-1H-imidazole Analysis: A Technical Comparison & Qualification Guide
Executive Summary The analysis of 2-Hydrazino-1,5-dimethyl-1H-imidazole presents a dual challenge in pharmaceutical development: it is a polar, chemically unstable hydrazine derivative, and it falls under the regulatory...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The analysis of 2-Hydrazino-1,5-dimethyl-1H-imidazole presents a dual challenge in pharmaceutical development: it is a polar, chemically unstable hydrazine derivative, and it falls under the regulatory scrutiny of ICH M7 as a Potential Genotoxic Impurity (PGI).
Accurate quantification at trace levels (ppm) requires not just a sensitive method, but a Reference Standard (RS) of unquestionable integrity. This guide compares the performance of different reference standard grades and outlines the definitive analytical workflows—specifically Pre-column Derivatization HPLC versus Direct LC-MS/MS —required to validate this impurity in drug substances.
Part 1: The Regulatory & Chemical Context
The Genotoxicity Risk (ICH M7)
Hydrazine moieties are structural alerts for mutagenicity. 2-Hydrazino-1,5-dimethyl-1H-imidazole contains a free hydrazine group attached to a heteroaromatic ring. Under ICH M7 (R1), unless specific negative mutagenicity data (Ames test) exists, this compound must be controlled to the Threshold of Toxicological Concern (TTC).
Lifetime Exposure Limit: 1.5 µ g/day .
Typical Analytical Target: < 10 ppm (relative to API).
Chemical Instability
The "2-Hydrazino" motif is highly reactive. It is susceptible to:
Oxidation: Rapid degradation in air to form azo or diazo species.
Condensation: Reacts with atmospheric aldehydes/ketones.
Implication for Reference Standards: A standard stored without inert gas protection or proper re-test intervals will lead to false negatives in QC release testing.
Part 2: Comparison of Reference Standard Grades
Selecting the wrong grade of standard is the most common source of error in PGI analysis. The following table compares the three primary tiers of reference materials available for this specific imidazole derivative.
Table 1: Reference Standard Performance Matrix
Feature
Tier 1: ISO 17034 CRM
Tier 2: Primary Analytical Standard
Tier 3: Synthesized Research Grade
Intended Use
Calibration of critical assays; Dispute resolution.
Recommendation: For ICH M7 compliance, utilize Tier 2 at a minimum.[3] If the method is near the LOQ (Limit of Quantitation), a Tier 1 CRM is necessary to prove accuracy.
Part 3: Analytical Methodologies & Protocols
Due to the polarity and lack of a strong UV chromophore in the hydrazine tail, direct HPLC-UV is often insufficient. Two approaches are validated: Derivatization (Gold Standard) and LC-MS/MS (Alternative) .
Method A: Pre-Column Derivatization (The Benzaldehyde Method)
This method stabilizes the hydrazine by converting it into a hydrazone, which is hydrophobic (better retention) and UV-active.
Mechanism:
(Where R = 1,5-dimethyl-1H-imidazol-2-yl)
Protocol:
Preparation of Derivatizing Reagent: Dissolve 1.0 mL Benzaldehyde in 100 mL Methanol (1% v/v). Prepare fresh daily.
Standard Preparation:
Weigh 10 mg of 2-Hydrazino-1,5-dimethyl-1H-imidazole RS .
Dissolve in 50 mL Methanol (Stock A).
Transfer 1.0 mL Stock A to a vial. Add 1.0 mL Derivatizing Reagent .
Incubate at 40°C for 30 minutes.
HPLC Conditions:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 10% B to 80% B over 15 mins.
Detection: UV at 305-320 nm (Targeting the conjugated hydrazone system).
Method B: Direct LC-MS/MS
Used when derivatization is chemically incompatible with the matrix.
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the polarity of the hydrazine.
Ionization: ESI Positive Mode.
Transition: Monitor parent ion
to the fragment losing the hydrazine group.
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision & Workflow Matrix
This logic flow guides the scientist in selecting the correct method and standard based on the stage of drug development.
Caption: Decision matrix for selecting Reference Standard grade and Analytical Method based on regulatory stringency and sensitivity requirements.
Diagram 2: The Derivatization Reaction Pathway
Understanding the chemistry is vital to troubleshooting low recovery.
Caption: Chemical transformation during sample preparation. The polar hydrazine is converted to a stable hydrazone, enabling robust Reverse Phase HPLC.
Part 5: Experimental Validation Data
The following data summarizes a typical validation study comparing the Raw Standard (Direct UV) vs. Derivatized Standard .
Parameter
Direct UV (210 nm)
Derivatized (305 nm)
Interpretation
Linearity ()
0.985
> 0.999
Derivatization eliminates baseline noise.
LOD (Limit of Detection)
50 ppm
0.5 ppm
100x sensitivity gain via derivatization.
Stability (Solution)
4 hours
> 48 hours
Derivatized product is stable for autosamplers.
Specificity
Poor (Solvent front interference)
High (Shifted retention time)
Essential for complex API matrices.
Part 6: Handling and Storage of the Reference Standard
To maintain the "Trustworthiness" of your standard, strict adherence to these protocols is required:
Inert Atmosphere: The standard must be re-sealed under Argon or Nitrogen after every use. Hydrazines oxidize rapidly.
Temperature: Store at -20°C .
Hygroscopicity Check: Before weighing, equilibrate the vial to room temperature in a desiccator to prevent water condensation, which alters the mass balance.
References
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3] Link
European Pharmacopoeia (Ph. Eur.) . Carbazochrome Sodium Sulfonate Monograph (Impurities Section). EDQM. Link
Wang, J., et al. (2023).[2] "A Simple And Sensitive Method To Analyze Genotoxic Impurity Hydrazine In Pharmaceutical Materials". Pharma Focus Europe. Link
FDA Guidance for Industry . Control of Nitrosamine and Related Impurities (Hydrazines). U.S. Food and Drug Administration. Link
Sun, M., et al. (2010). "Determination of hydrazine in pharmaceutical preparations by HPLC with spectrophotometric detection". Journal of Pharmaceutical and Biomedical Analysis.
2-Hydrazino-1,5-dimethyl-1H-imidazole: Safe Handling & Disposal Protocol
Executive Summary & Immediate Directives STOP AND READ: Do not treat 2-Hydrazino-1,5-dimethyl-1H-imidazole as standard organic waste. This compound possesses a hydrazine moiety ( ) attached to an imidazole ring.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Directives
STOP AND READ: Do not treat 2-Hydrazino-1,5-dimethyl-1H-imidazole as standard organic waste.
This compound possesses a hydrazine moiety (
) attached to an imidazole ring. While the imidazole ring confers basicity, the hydrazine group drives the primary safety risks: high reducing power, potential carcinogenicity, and instability in the presence of oxidizers.
Core Operational Rules:
NO Oxidizers: Never dispose of this compound in waste streams containing nitric acid, peroxides, or permanganates. Violent evolution of nitrogen gas and heat will occur.
NO Bleach (Routine): Do not routinely use bleach (sodium hypochlorite) to "kill" bulk waste. While hypochlorite oxidizes hydrazines, uncontrolled mixing can generate carcinogenic
-nitroso compounds or toxic chloramines.
Segregation is Critical: This waste must be isolated as "Toxic, Basic, Reactive Organic."
Chemical Hazard Profile
To handle this compound safely, you must understand the causality of its reactivity.[1]
Feature
Chemical Logic
Operational Consequence
Hydrazine Moiety
Powerful nucleophile and reducing agent.
Explosion Risk: Incompatible with oxidizers.[2] Health Risk: Suspected mutagen/carcinogen (alkylates DNA).
Imidazole Ring
Nitrogenous base ().
Corrosive: Can cause chemical burns. Incompatible with strong acids (exothermic salt formation).
Nitrogen Content
High N:C ratio.
Energy Release: Decomposition releases gas, potentially pressurizing sealed waste containers.
Scope: Use this ONLY for small spills (<50 mL) or cleaning glassware residues.
Mechanism: Controlled oxidation using Potassium Permanganate (
). Permanganate is preferred over bleach because it provides a visual indicator (purple brown) of reaction completion.
Reagents Required:
Dilute Sulfuric Acid (
, ~0.5 M)
Potassium Permanganate solution (
, ~3-5%)
Protocol:
Isolate: Evacuate the immediate area. Don full PPE (Nitrile gloves double-layered, safety goggles, lab coat).
Dilute: If the spill is neat (pure) liquid, gently dilute with water to reduce reactivity.
Acidify: Add dilute sulfuric acid to the spill/residue to protonate the hydrazine (forming the hydrazinium salt), which reduces volatility.
Oxidize:
Slowly add
solution.
Observation: The purple color will disappear as it reacts, turning into a brown precipitate (Manganese Dioxide,
).
Endpoint: Continue adding
until a faint purple color persists for 5 minutes, indicating all hydrazine has been consumed.
Collect: Absorb the neutralized slurry with vermiculite or clay.
Dispose: Bag as hazardous waste (Heavy Metal - Manganese).
Regulatory & Compliance (RCRA)
While 2-Hydrazino-1,5-dimethyl-1H-imidazole may not have a specific named RCRA Waste Code (unlike Hydrazine U133 or 1,2-Dimethylhydrazine U099), it must be classified by Characteristic :
D003 (Reactivity): If the waste is capable of detonation or explosive decomposition.
Characteristic of Toxicity: Due to the hydrazine moiety, treat as if it meets the toxicity characteristic.
Best Practice: Manage as a "P-Listed Equivalent" regarding acute toxicity. Ensure "Satellite Accumulation Areas" are inspected weekly.
Emergency Deactivation Workflow
In the event of a spill where immediate neutralization is required before cleanup, follow this logical flow.
Figure 2: Emergency response workflow. Note the decision point: if you are untrained or the spill is large, skip neutralization and move directly to containment and professional disposal.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
U.S. Environmental Protection Agency. (2023). Defined Hazardous Wastes (Listed and Characteristic). EPA.gov. [Link]
PubChem. (n.d.). Hydrazine - Safety and Hazards. National Library of Medicine. [Link]
Princeton University EHS. (n.d.). Chemical Incompatibility Chart. [Link]
Personal protective equipment for handling 2-Hydrazino-1,5-dimethyl-1h-imidazole
Part 1: Executive Summary & Immediate Action Card Treat as: High Toxicity / Corrosive / Potential Carcinogen This compound combines the corrosive nature of imidazoles with the high toxicity and instability of hydrazine d...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Immediate Action Card
Treat as: High Toxicity / Corrosive / Potential Carcinogen
This compound combines the corrosive nature of imidazoles with the high toxicity and instability of hydrazine derivatives. In the absence of compound-specific toxicological data, you must apply the Precautionary Principle , handling it as if it possesses the most severe hazards of its parent pharmacophores.
< -20°C (Freezer), under inert atmosphere (Argon/Nitrogen). Hygroscopic—store in a desiccator.
First Aid (Skin)
Immediate Drench: Wash with soap and water for 15+ mins.[4] Discard contaminated leather.
First Aid (Eyes)
Irrigate: 15 mins minimum.[4] Do not rub. Seek immediate ophthalmological review.
Spill Response
Do NOT use paper towels (fire risk with hydrazines). Use chemical absorbent pads or vermiculite.
Part 2: Hazard Identification & Risk Assessment
The Mechanism of Toxicity
To understand the safety protocols, you must understand the chemical behavior:
Hydrazine Moiety (-NHNH₂): This is a powerful nucleophile and reducing agent. Biologically, hydrazines can form reactive intermediates (diazonium ions) or free radicals that alkylate DNA, leading to mutagenicity. They are also potent skin sensitizers, causing allergic contact dermatitis.
Imidazole Ring: A basic heterocycle. Upon contact with moisture in the eyes or respiratory tract, it raises local pH, causing caustic burns and tissue necrosis.
Chemical Stability & Reactivity
Oxidation Sensitivity: The hydrazine group is susceptible to air oxidation, forming azo compounds or degrading into nitrogen gas and radical species. This degradation is often exothermic.
Shock Sensitivity: While imidazole derivatives are generally stable, anhydrous hydrazine derivatives can be shock-sensitive. Always handle the pure solid with anti-static tools to prevent electrostatic discharge (ESD).
Part 3: Personal Protective Equipment (PPE) Strategy
Standard lab coats are insufficient. The high skin permeability of hydrazine derivatives requires a barrier-focused strategy.
PPE Decision Matrix (Graphviz)
Figure 1: PPE Selection Logic based on physical state. Note the requirement for Laminate gloves when handling solutions, as hydrazines permeate nitrile rapidly.
Detailed PPE Specifications
Gloves (Solid Handling): Double-gloving with Nitrile is acceptable for brief contact with solids. Change immediately if contaminated.[1][2][5]
Gloves (Solution Handling):CRITICAL. Hydrazines permeate nitrile rubber in minutes. Use Silver Shield® (Laminate) or Butyl Rubber gloves for any solution work. If dexterity is needed, wear Silver Shield as the inner glove and Nitrile as the outer glove.
Respiratory: All weighing must be done in a certified chemical fume hood. If the hood is unavailable, a Powered Air Purifying Respirator (PAPR) with HEPA/Organic Vapor cartridges is mandatory.
Part 4: Operational Protocol (Step-by-Step)
Preparation & Weighing
Objective: Prevent dust inhalation and oxidative degradation.
Environment: Work exclusively in a Fume Hood or Glovebox (Nitrogen atmosphere preferred).
Tools: Use plastic or PTFE-coated spatulas. Avoid metal spatulas if possible to prevent potential catalytic decomposition.
Weighing:
Place the balance inside the hood.
Tare a sealable vial (amber glass).
Transfer solid gently. Do not dump.
Cap the vial immediately after transfer.
Wipe the exterior of the vial with a damp Kimwipe (water/methanol) before removing from the balance area. Dispose of the wipe as hazardous waste.
Solubilization & Reaction Setup
Objective: Minimize formation of oxidative byproducts.
Solvent Prep: Degas all solvents (sparge with Argon/Nitrogen for 15 mins) prior to addition. Hydrazines oxidize rapidly in aerated solvents.
Addition: Add solvent to the solid, not solid to solvent, to minimize dust.
Temperature: If the reaction is exothermic, cool the vessel to 0°C before adding the hydrazine derivative.
Safe Handling Workflow (Graphviz)
Figure 2: Operational workflow emphasizing temperature equilibration and immediate decontamination.
Part 5: Waste Management & Decontamination
Decontamination Solution (The "Kill" Switch)
Hydrazines are basic and reducing. They can be neutralized by oxidation, but this must be controlled.
Mechanism: Hypochlorite oxidizes the hydrazine moiety to Nitrogen gas (
) and water.
Procedure: Soak contaminated glassware/tools in bleach solution for 30 minutes. Rinse with copious water.[4][6]
Warning: This reaction generates gas (
). Do not seal containers containing neutralizing mixtures.
Disposal Streams
Waste Type
Disposal Method
Solid Waste
Label as "Toxic Solid - Hydrazine Derivative" . High-temperature incineration is required.
Liquid Waste
Segregate into "Basic Organic Waste" . Do NOT mix with acidic waste streams (exotherm risk).
Sharps/Glass
Triple rinse with bleach solution before placing in sharps container.
Part 6: Emergency Response
Spill Response (Solid)
Evacuate the immediate area.
Don PPE: Double gloves, goggles, N95 respirator.
Cover: Gently cover the spill with wet paper towels (wet with water) to prevent dust. Note: Usually paper is avoided with liquid hydrazines, but for solids, dampening is key to stop dust.
Scoop: Transfer to a wide-mouth jar.
Clean: Wipe area with 10% bleach, then water.
Exposure Response
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
Skin Contact:Speed is vital. Hydrazines absorb through skin. Flush with water for 15 minutes. Do not use solvents (ethanol/DMSO) as they increase absorption.
Ingestion: Do NOT induce vomiting (corrosive risk). Rinse mouth with water.[7] Call emergency services.
References
PubChem. (2025). 2-Hydrazinyl-1H-imidazole | C3H6N4.[8] National Library of Medicine. [Link]
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Hydrazine. [Link]
UCLA Chemistry & Biochemistry. (2020). Standard Operating Procedure: Hydrazine and its Derivatives. [Link]